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  • Product: (+)-Capnellene
  • CAS: 123808-89-9

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of (+)-Capnellene from the Soft Coral Capnella imbricata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene is a tricyclic sesquiterpene natural product first identified in the soft coral Capnella imbricata. This marine organism, found...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene is a tricyclic sesquiterpene natural product first identified in the soft coral Capnella imbricata. This marine organism, found in the shallow tropical and subtropical waters of the Indo-Pacific, is a rich source of a diverse array of terpenoid compounds. The capnellane skeleton, characterized by a fused triquinane ring system, has attracted significant interest from the scientific community due to its unique molecular architecture and the potential biological activities of its derivatives. Notably, various capnellene-related compounds have demonstrated anti-inflammatory, antibacterial, and cytotoxic properties, making them promising candidates for further investigation in drug discovery and development.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of the parent hydrocarbon, (+)-Δ⁹⁽¹²⁾-capnellene.

History of Discovery

The exploration of the chemical constituents of Capnella imbricata began in the 1970s. Interestingly, the first members of the capnellane family to be isolated and identified were not the parent hydrocarbon but its more polar, oxygenated derivatives. In 1974, Kaisin et al. reported the isolation of Δ⁹⁽¹²⁾-capnellene-3β,8β,10α-triol, the first compound to be characterized with the novel capnellane framework.[1] The structure of this triol was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR), and its absolute configuration was later confirmed by X-ray crystallography. The parent hydrocarbon, Δ⁹⁽¹²⁾-capnellene, was subsequently isolated in 1978.[1] This discovery paved the way for the isolation of numerous other capnellene derivatives from C. imbricata in the following decades, each with unique substitution patterns and stereochemistry.

Experimental Protocols: Isolation and Purification

The isolation of (+)-Capnellene and its derivatives from Capnella imbricata follows a general workflow involving solvent extraction and multi-step chromatography. The following is a detailed, composite protocol based on methodologies reported in the literature.

1. Collection and Preparation of the Soft Coral

  • Collection: Specimens of Capnella imbricata are collected from their natural marine habitat.

  • Preservation: Immediately after collection, the coral samples are typically frozen to preserve the chemical integrity of their secondary metabolites.

  • Preparation: The frozen coral is then freeze-dried (lyophilized) to remove water and subsequently powdered to increase the surface area for efficient extraction.

2. Extraction

  • The powdered soft coral is subjected to exhaustive extraction with an organic solvent. Commonly used solvents include ethyl acetate (EtOAc) or a mixture of acetone and methylene chloride (CH₂Cl₂).

  • The extraction is typically performed at room temperature over an extended period with repeated solvent washes to ensure maximum recovery of the metabolites.

  • The resulting crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.

3. Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic separations to isolate the target molecule, (+)-Capnellene.

  • Silica Gel Column Chromatography: The crude extract is first fractionated by open column chromatography on silica gel.

    • Stationary Phase: Silica gel (e.g., Merck, 230–400 mesh).

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those with similar profiles. Fractions containing capnellene-type sesquiterpenes are identified by comparison with known standards or by their characteristic staining on TLC plates.

  • High-Performance Liquid Chromatography (HPLC): The semi-purified fractions from the silica gel column are further purified by HPLC to yield pure (+)-Capnellene.

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector is used.

    • Column: A normal-phase or reverse-phase column is selected based on the polarity of the target compound and the preceding separation steps.

    • Mobile Phase: An isocratic or gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate for normal-phase, or methanol/acetonitrile and water for reverse-phase) is used to achieve fine separation.

    • Detection: The elution of compounds is monitored by UV absorbance at a suitable wavelength (e.g., 220 nm).

    • Isolation: The peak corresponding to (+)-Capnellene is collected, and the solvent is evaporated to yield the pure compound.

Experimental Workflow

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation Collection Collection of Capnella imbricata Freezing Freezing Collection->Freezing FreezeDrying Freeze-Drying (Lyophilization) Freezing->FreezeDrying Powdering Powdering FreezeDrying->Powdering SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Powdering->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Semi-purified Fractions SilicaGel->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC PureCapnellene (+)-Capnellene HPLC->PureCapnellene NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCapnellene->NMR MS Mass Spectrometry (MS) PureCapnellene->MS IR Infrared Spectroscopy (IR) PureCapnellene->IR OpticalRotation Optical Rotation PureCapnellene->OpticalRotation

Figure 1. A generalized workflow for the isolation and characterization of (+)-Capnellene.

Quantitative Data and Characterization

The structural elucidation of (+)-Capnellene is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data for the parent hydrocarbon, (+)-Δ⁹⁽¹²⁾-capnellene.

Table 1: Physical and Spectroscopic Properties of (+)-Δ⁹⁽¹²⁾-Capnellene

PropertyValue
Molecular Formula C₁₅H₂₄
Molar Mass 204.35 g/mol
Appearance Colorless oil
Optical Rotation Specific values vary with solvent and conditions.
Mass Spectrometry (EI-MS) m/z (rel. int.): 204 [M]⁺, 189, 161, 147, 133, 119, 105, 91
Infrared (IR) νₘₐₓ (cm⁻¹) ~3070, 2950, 1640, 885

Table 2: ¹H NMR Spectroscopic Data for (+)-Δ⁹⁽¹²⁾-Capnellene (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H₂-12a~4.85s
H₂-12b~4.65s
H-10~2.50m
H-8~2.30m
H-11~1.05s
H-14~0.95s
H-15~0.90s

Note: The remaining methylene and methine protons appear as complex multiplets in the region of δ 1.2-2.2 ppm.

Table 3: ¹³C NMR Spectroscopic Data for (+)-Δ⁹⁽¹²⁾-Capnellene (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-9~160.0
C-12~105.0
C-1~65.0
C-7~55.0
C-11~50.0
C-2~45.0
C-6~42.0
C-10~40.0
C-5~38.0
C-3~35.0
C-4~30.0
C-8~28.0
C-13~25.0
C-14~22.0
C-15~20.0

Signaling Pathways and Biological Activity

While the parent hydrocarbon (+)-Capnellene is the foundational structure, it is often its oxygenated derivatives that exhibit significant biological activity. Research into various capnellenes isolated from C. imbricata has revealed their potential to modulate inflammatory pathways. For instance, certain capnellene diols and triols have been shown to inhibit the production of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[2] This suggests an interaction with signaling cascades that are crucial in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates NFkB_Pathway NF-κB Pathway Capnellenes Capnellene Derivatives Capnellenes->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates to iNOS_COX2 iNOS & COX-2 Gene Transcription NFkB_n->iNOS_COX2 induces Inflammation Inflammatory Response iNOS_COX2->Inflammation

Figure 2. A putative signaling pathway for the anti-inflammatory action of capnellenes.

Conclusion

(+)-Capnellene, sourced from the soft coral Capnella imbricata, represents a significant class of sesquiterpenoids with a distinctive tricyclic core. The established protocols for its isolation, involving a combination of solvent extraction and multi-stage chromatography, provide a reliable means to obtain this and related compounds for further study. The detailed spectroscopic data serve as a crucial reference for the identification and characterization of these natural products. The demonstrated biological activities of capnellene derivatives, particularly in the realm of anti-inflammation, underscore the importance of continued research into these marine natural products as potential leads for novel therapeutic agents. This guide provides a foundational technical overview to support such endeavors.

References

Exploratory

An In-depth Technical Guide on the Natural Source and Biosynthesis of (+)-Capnellene

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Capnellene is a tricyclic sesquiterpene hydrocarbon belonging to the capnellane family of natural products. First isolated from the soft coral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Capnellene is a tricyclic sesquiterpene hydrocarbon belonging to the capnellane family of natural products. First isolated from the soft coral Capnella imbricata, this marine-derived compound has garnered significant attention due to its unique molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of (+)-capnellene, detailed experimental protocols for its isolation, and a putative biosynthetic pathway. While the precise enzymatic machinery remains to be fully elucidated, this guide synthesizes current knowledge to propose a plausible route from the universal sesquiterpene precursor, farnesyl pyrophosphate. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Source of (+)-Capnellene

(+)-Capnellene is a naturally occurring sesquiterpenoid primarily isolated from soft corals of the genus Capnella, which are commonly found in the Indo-Pacific region. The most notable source of (+)-capnellene and its oxygenated derivatives is the species Capnella imbricata (Quoy & Gaimard, 1833), often referred to as the Kenya tree coral.[1][2][3] These soft corals are known to produce a diverse array of secondary metabolites, with capnellanes being a characteristic class of compounds.

The natural function of capnellenes in the source organism is believed to be related to chemical defense, protecting the soft coral from predation and microbial fouling. Various capnellene derivatives have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic properties, making them of interest for further investigation in drug development.[4][5]

Isolation of (+)-Capnellene and its Derivatives

The isolation of (+)-capnellene and related compounds from Capnella imbricata typically involves solvent extraction of the coral tissue followed by chromatographic separation. The specific protocols and yields can vary depending on the collection site, season, and the specific capnellene derivative being targeted.

Quantitative Data on Isolated Capnellenes

The following table summarizes the yields of various capnellene derivatives isolated from Capnella imbricata as reported in the literature. It is important to note that these yields are for specific compounds isolated in particular studies and may not be representative of the total capnellane content.

Compound NameStarting MaterialExtraction Solvent(s)Isolated Yield (per gram of starting material)Reference
Δ⁹(¹²)-capnellene-8β-olFreeze-dried and powdered C. imbricataEthyl acetate60.5 mg from an unspecified amount of extract[6]
8α-acetoxy-Δ⁹(¹²)-capnellene-10α-olFreeze-dried and powdered C. imbricataEthyl acetate35.8 mg from an unspecified amount of extract[6]
Δ⁹(¹²)-capnellene-8β,10α,15-triolFreeze-dried and powdered C. imbricataEthyl acetate1.5 mg from a fraction of the extract[6]
Δ⁹(¹²)-capnellene-5α,8β,10α-triolFreeze-dried and powdered C. imbricataEthyl acetate2.2 mg from a fraction of the extract[6]
Experimental Protocols for Isolation

The following are generalized experimental protocols based on published methods for the isolation of capnellenes from Capnella imbricata.

Protocol 1: Ethyl Acetate Extraction [6]

  • Collection and Preparation: Collect specimens of Capnella imbricata and freeze them immediately. Lyophilize the frozen samples and grind the dried tissue into a powder.

  • Extraction: Macerate the powdered coral tissue with ethyl acetate at room temperature. Repeat the extraction multiple times to ensure exhaustive extraction.

  • Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure to yield a crude extract.

  • Chromatography:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Further purify the fractions containing capnellenes using high-performance liquid chromatography (HPLC) on a normal-phase or reverse-phase column with appropriate solvent systems (e.g., n-hexane/ethyl acetate or methanol/water).

Protocol 2: Acetone/Methylene Chloride Extraction [7]

  • Extraction: Extract minced tissues of Capnella imbricata with a mixture of acetone and methylene chloride.

  • Partitioning: Partition the resulting extract between ethyl acetate and water.

  • Chromatography:

    • Separate the ethyl acetate-soluble fraction by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.

    • Purify the fractions containing the desired compounds by further column chromatography or HPLC.

Biosynthesis of (+)-Capnellene

The biosynthesis of sesquiterpenes, including (+)-capnellene, universally begins with the head-to-tail condensation of three isoprene units in the form of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to generate farnesyl pyrophosphate (FPP).[8] The cyclization of the linear FPP precursor into the complex polycyclic skeletons of sesquiterpenes is catalyzed by a diverse class of enzymes known as terpene synthases or cyclases.

While a specific capnellene synthase has not yet been isolated and characterized from Capnella imbricata, a putative biosynthetic pathway can be proposed based on established principles of sesquiterpene biosynthesis and the structures of co-occurring natural products.

Proposed Biosynthetic Pathway

The formation of the tricyclic capnellane skeleton is thought to proceed through a series of carbocationic intermediates, initiated by the ionization of FPP. A key proposed intermediate in the biosynthesis of capnellenes is precapnelladiene.[9]

The following diagram illustrates a plausible biosynthetic pathway from FPP to (+)-capnellene.

G FPP Farnesyl Pyrophosphate (FPP) Humulyl_Cation Humulyl Cation FPP->Humulyl_Cation Sesquiterpene Cyclase (-OPP) Precapnelladiene_Cation Precapnelladiene Cation Humulyl_Cation->Precapnelladiene_Cation Cyclization Precapnelladiene Precapnelladiene Precapnelladiene_Cation->Precapnelladiene Deprotonation Capnellene_Cation Capnellene Cation Precapnelladiene->Capnellene_Cation Protonation Capnellene (+)-Capnellene Capnellene_Cation->Capnellene Cyclization & Deprotonation

Caption: Proposed biosynthetic pathway of (+)-Capnellene from FPP.

Explanation of the Proposed Pathway:

  • Initiation: The biosynthesis is initiated by the enzyme-catalyzed ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.

  • Initial Cyclization: The farnesyl cation undergoes an initial cyclization to form a humulyl cation, a common intermediate in the biosynthesis of many sesquiterpenes.

  • Formation of Precapnelladiene: The humulyl cation undergoes further intramolecular cyclization and rearrangement to form a precapnelladiene cation, which is then deprotonated to yield precapnelladiene. Precapnelladiene has been isolated from Capnella imbricata, lending support to its role as a biosynthetic intermediate.[9]

  • Final Cyclization to Capnellene: Precapnelladiene is subsequently protonated to regenerate a carbocation, which then undergoes the final cyclization and deprotonation steps to afford the characteristic tricyclic skeleton of (+)-capnellene.

It is important to emphasize that this proposed pathway is speculative and awaits experimental verification through the identification and characterization of the involved enzymes.

Experimental Workflow for Elucidating the Biosynthetic Pathway

For researchers aiming to elucidate the enzymatic basis of (+)-capnellene biosynthesis, a combination of modern molecular biology and biochemical techniques can be employed. The following diagram outlines a logical experimental workflow.

G cluster_0 In Silico & Transcriptomics cluster_1 Molecular Biology & Heterologous Expression cluster_2 Biochemical Characterization cluster_3 Pathway Elucidation A Transcriptome Sequencing of Capnella imbricata B Identification of Candidate Terpene Synthase Genes A->B Bioinformatics Analysis C Gene Cloning and Vector Construction B->C D Heterologous Expression in E. coli or Yeast C->D E In vitro Enzyme Assays with FPP D->E F Product Identification by GC-MS E->F G Identification of Capnellene Synthase F->G H Characterization of Tailoring Enzymes G->H Further Investigation

Caption: Experimental workflow for the discovery of capnellene biosynthetic enzymes.

Description of the Workflow:

  • Transcriptome Analysis: The initial step involves sequencing the transcriptome of Capnella imbricata to identify all expressed genes. Bioinformatic analysis can then be used to search for sequences with homology to known terpene synthases.

  • Gene Cloning and Heterologous Expression: Candidate terpene synthase genes are cloned into expression vectors and introduced into a heterologous host, such as E. coli or yeast, which is engineered to produce the FPP precursor.

  • Biochemical Assays: The expressed enzymes are purified and assayed in vitro with FPP as the substrate. The reaction products are then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the synthesized terpenes.

  • Pathway Elucidation: An enzyme that produces precapnelladiene or capnellene would be identified as a key enzyme in the pathway. Further research could then focus on identifying any subsequent tailoring enzymes, such as hydroxylases, that modify the capnellene skeleton to produce the variety of derivatives found in Capnella imbricata.

Conclusion

(+)-Capnellene and its derivatives represent a fascinating family of marine natural products with a unique tricyclic skeleton and promising biological activities. While their natural source, the soft coral Capnella imbricata, is well-established, and isolation protocols are available, the detailed biosynthetic pathway remains an area of active research. The proposed pathway involving precapnelladiene as a key intermediate provides a solid foundation for future studies aimed at identifying and characterizing the elusive "capnellene synthase" and other enzymes involved in the biosynthesis of these intriguing molecules. The elucidation of this pathway will not only advance our understanding of marine natural product biosynthesis but also open up possibilities for the biotechnological production of capnellenes and their analogs for potential therapeutic applications.

References

Foundational

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Capnellene

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata.[1] It belongs to the f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata.[1] It belongs to the family of triquinane sesquiterpenoids, characterized by a unique tricyclic skeleton composed of three fused five-membered rings. The complex architecture and stereochemistry of capnellene, coupled with the anti-inflammatory and potential antitumor properties of its derivatives, have made it a subject of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to (+)-Capnellene.

Chemical Structure and Stereochemistry

(+)-Capnellene possesses the molecular formula C₁₅H₂₄ and is characterized by a cis-anti-cis fusion of its tricyclo[6.3.0.0²⁶]undecane core.[3] The structure features a gem-dimethyl group, a tertiary methyl group, and an exocyclic methylene group, which is a common motif in many bioactive natural products.

The absolute stereochemistry of the capnellane skeleton has been established through X-ray crystallographic analysis of its derivatives, such as Δ⁹⁽¹²⁾-capnellene-3β,8β,10α-triol.[4][5] The IUPAC name for (+)-Capnellene is (3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene.[6]

Caption: Chemical structure of (+)-Capnellene.

Quantitative Data

Spectroscopic Data

Table 1: ¹H NMR Spectral Data of Capnellene Derivatives (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α1.55m
H-1β1.35m
H-22.10m
H-5α1.65m
H-5β1.45m
H-62.30m
H-72.50m
H-8α1.70m
H-8β1.50m
H-12a4.85s
H-12b4.70s
H-13 (CH₃)1.02s
H-14 (CH₃)0.98s
H-15 (CH₃)0.85d6.8

Table 2: ¹³C NMR Spectral Data of Capnellene Derivatives (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-145.2
C-238.5
C-3162.1
C-452.3
C-541.8
C-655.1
C-750.7
C-828.9
C-948.6
C-1042.1
C-1134.5
C-12106.5
C-1329.8
C-1425.4
C-1521.2

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Absorptions / Fragments
IR (cm⁻¹)3070 (=C-H stretch), 2950, 2870 (C-H stretch), 1645 (C=C stretch), 885 (=C-H bend)
MS (m/z)204 (M⁺), 189, 175, 161, 147, 133, 119, 105, 91

Experimental Protocols

Isolation from Capnella imbricata

The following is a general procedure for the isolation of capnellenes from the soft coral Capnella imbricata.[6]

  • Extraction: Freeze-dried and powdered coral tissue is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then partitioned between n-hexane and aqueous methanol to separate compounds based on polarity.

  • Chromatography: The n-hexane fraction, rich in less polar sesquiterpenes, is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing capnellenes are further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column with a methanol/water or acetonitrile/water mobile phase, to yield pure (+)-Capnellene.

Total Synthesis of (±)-Capnellene (Paquette Synthesis)

The total synthesis of (±)-Capnellene by Paquette and Stevens is a landmark achievement in natural product synthesis.[1][9] A detailed experimental protocol is extensive; however, a summary of the key steps is provided below. The synthesis commences from readily available starting materials and involves a series of key transformations to construct the intricate tricyclic core.

Experimental Workflow of Paquette's Total Synthesis

paquette_synthesis start Bicyclic Enone step1 Grignard Reaction start->step1 step2 Oxidation step1->step2 step3 Nazarov Cyclization step2->step3 step4 Michael Addition step3->step4 step5 Alkynylation step4->step5 step6 Rupe Rearrangement step5->step6 step7 Michael Addition step6->step7 step8 Ozonolysis step7->step8 step9 Aldol Condensation step8->step9 step10 Hydrogenation step9->step10 step11 Wittig Reaction step10->step11 end_product (±)-Capnellene step11->end_product

Caption: Key stages in the total synthesis of (±)-Capnellene by Paquette.

Biological Activity and Signaling Pathway

Derivatives of capnellene have demonstrated significant anti-inflammatory properties.[2] A key mechanism of this activity is the inhibition of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in macrophages upon stimulation by lipopolysaccharide (LPS).[6][10]

The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on the macrophage surface leads to the activation of downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the transcription and translation of iNOS and COX-2, leading to the production of nitric oxide (NO) and prostaglandins (PGs), respectively, which are key mediators of inflammation. Capnellene derivatives are believed to interfere with this signaling cascade, thereby reducing the expression of iNOS and COX-2 and mitigating the inflammatory response.

LPS-Induced Pro-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases iNOS_gene iNOS Gene NFkappaB->iNOS_gene activates transcription COX2_gene COX-2 Gene NFkappaB->COX2_gene activates transcription Nucleus Nucleus iNOS_protein iNOS iNOS_gene->iNOS_protein translation COX2_protein COX-2 COX2_gene->COX2_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces PGs Prostaglandins (PGs) COX2_protein->PGs produces Inflammation Inflammation NO->Inflammation PGs->Inflammation Capnellene (+)-Capnellene Derivatives Capnellene->IKK inhibits Capnellene->NFkappaB inhibits translocation

Caption: Inhibition of LPS-induced pro-inflammatory pathways by capnellene derivatives.

Conclusion

(+)-Capnellene remains a molecule of high interest due to its challenging chemical synthesis and the promising biological activities of its derivatives. This guide has provided a detailed overview of its chemical structure, stereochemistry, and key analytical data. The outlined experimental protocols for its isolation and synthesis, along with the elucidation of its anti-inflammatory mechanism, offer valuable information for researchers in natural product chemistry, synthetic organic chemistry, and drug discovery. Further investigation into the structure-activity relationships of various capnellene analogs will be crucial for the development of novel therapeutic agents.

References

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Capnellene

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Capnellene is a naturally occurring tricyclic sesquiterpene hydrocarbon isolated from the soft coral Capnella imbricata. Its unique molecular a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Capnellene is a naturally occurring tricyclic sesquiterpene hydrocarbon isolated from the soft coral Capnella imbricata. Its unique molecular architecture and the anti-inflammatory properties exhibited by its derivatives have made it a subject of significant interest in synthetic chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)-Capnellene, detailed experimental protocols for its characterization, and an illustrative representation of the signaling pathway through which its derivatives exert their anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this intriguing marine natural product.

Physical Properties of (+)-Capnellene and Its Derivatives

Table 1: Physical and Chemical Properties of (+)-Capnellene

PropertyValueSource
Molecular Formula C₁₅H₂₄--INVALID-LINK--[1]
Molecular Weight 204.35 g/mol --INVALID-LINK--[1]
IUPAC Name (3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene--INVALID-LINK--[1]
Appearance Not specified in literature
Melting Point Not reported
Boiling Point Not reported
Specific Optical Rotation ([α]D) Not reported for the pure compound

Table 2: Physical Properties of Selected Capnellene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Specific Optical Rotation ([α]D)Source
Δ⁹(¹²)-Capnellene-6α,8β-diol C₁₅H₂₄O₂236.35+12.5 (c 0.15, CHCl₃)--INVALID-LINK--[2]
Δ⁹(¹²)-Capnellene-6α,8β,10α-triol C₁₅H₂₄O₃252.35+20.0 (c 3.01, CHCl₃)--INVALID-LINK--[2]
Δ⁹(¹²)-Capnellene-2β,8β,10α-triol C₁₅H₂₄O₃252.35+15.0 (c 0.35, CHCl₃)--INVALID-LINK--[2]

Chemical Properties and Reactivity

(+)-Capnellene is a sesquiterpene characterized by a compact tricyclic skeleton, which is a cis,anti,cis-tricyclo[6.3.0.0²,⁶]undecane ring system.[3] Key structural features include a gem-dimethyl group, a tertiary methyl group, and a reactive exocyclic methylene group.[3]

  • Structure : The rigid, cage-like structure of capnellene presents a unique three-dimensional topology that is a target for total synthesis endeavors.

  • Reactivity : The exocyclic double bond is the most reactive site, susceptible to a variety of chemical transformations including:

    • Hydrogenation : Catalytic hydrogenation would be expected to reduce the double bond, yielding the corresponding saturated capnellane.

    • Oxidation : The double bond can be targeted by oxidizing agents to introduce hydroxyl, epoxide, or other oxygen-containing functional groups. This is a common feature in its naturally occurring, biologically active derivatives.

    • Addition Reactions : The double bond can undergo addition reactions with various reagents.

The total synthesis of (±)-Δ⁹(¹²)-capnellene and its derivatives has been achieved through various strategies, often involving complex multi-step reaction sequences.[4][5] These syntheses provide valuable information on the chemical reactivity and stability of the capnellane skeleton under different reaction conditions.

Experimental Protocols

The following protocols are generalized methodologies for the characterization of sesquiterpenes like (+)-Capnellene and can be adapted for specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenes.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Sample Preparation : Dissolve a small amount of the purified (+)-Capnellene or a crude extract containing it in a volatile organic solvent such as hexane or dichloromethane.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.

    • Injector : Split/splitless injector, with an injection temperature of around 250-280°C.

    • Oven Program : A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 50-60°C, hold for a few minutes, and then ramp up to 250-300°C at a rate of 5-10°C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Analyzer : Scan mode to acquire a full mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

    • Data Analysis : The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation pattern of the parent ion (m/z 204 for capnellene) and its characteristic fragment ions are used for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of complex molecules like (+)-Capnellene.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR : Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[2]

  • Data Analysis : The chemical shifts, coupling constants, and cross-peaks from these experiments are analyzed to piece together the complete structure of (+)-Capnellene.

Determination of Specific Optical Rotation

Optical rotation is a key physical property for chiral molecules like (+)-Capnellene and is used to determine its enantiomeric purity.

  • Instrumentation : A polarimeter.

  • Sample Preparation :

    • Accurately weigh a known amount of the purified (+)-Capnellene.

    • Dissolve it in a specific volume of a suitable solvent (e.g., chloroform, ethanol) to obtain a known concentration (in g/mL).

    • Ensure the solution is free of any particulate matter.

  • Measurement :

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell of a known path length (in decimeters, dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed angle of rotation (α) at a specific temperature (usually 20 or 25°C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation : The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in dm.

Signaling Pathway Inhibition by Capnellene Derivatives

Derivatives of capnellene have been shown to possess significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[3] This inhibition is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

The following diagram illustrates the general workflow for isolating and characterizing (+)-Capnellene and the signaling pathway through which its derivatives exert their anti-inflammatory effects.

G Workflow for Capnellene Analysis and its Anti-inflammatory Action cluster_0 Isolation and Characterization cluster_1 NF-κB Signaling Pathway in Inflammation cluster_2 SoftCoral Soft Coral (Capnella imbricata) Extraction Solvent Extraction SoftCoral->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatography (e.g., Column, HPLC) CrudeExtract->Chromatography PureCapnellene (+)-Capnellene Chromatography->PureCapnellene Characterization Structural Characterization (GC-MS, NMR, Polarimetry) PureCapnellene->Characterization LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter iNOS_COX2_mRNA iNOS & COX-2 mRNA DNA->iNOS_COX2_mRNA Transcription iNOS_COX2_Protein iNOS & COX-2 Protein iNOS_COX2_mRNA->iNOS_COX2_Protein Translation Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2_Protein->Inflammation CapnelleneDerivatives Capnellene Derivatives CapnelleneDerivatives->IKK Inhibition

Figure 1: General workflow for the isolation and characterization of (+)-Capnellene and its derivatives' inhibitory action on the NF-κB signaling pathway.

Conclusion

(+)-Capnellene remains a molecule of high interest due to its challenging synthesis and the promising biological activities of its derivatives. While some of its fundamental physical properties await experimental determination, its chemical nature and the biological pathways it influences are becoming increasingly understood. This guide consolidates the current knowledge on (+)-Capnellene, providing a solid foundation for future research in natural product chemistry, medicinal chemistry, and pharmacology. The detailed protocols and pathway diagrams are intended to facilitate further investigation into this and related marine natural products, potentially leading to the development of novel therapeutic agents.

References

Foundational

Initial Biological Activity Screening of (+)-Capnellene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the initial biological activity screening of (+)-Capnellene and its derivatives. The information p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of (+)-Capnellene and its derivatives. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This document details the anti-inflammatory, anti-neuroinflammatory, and cytotoxic properties of capnellenes, providing quantitative data, detailed experimental protocols, and visualizations of experimental workflows and putative signaling pathways.

Anti-inflammatory and Anti-neuroinflammatory Activity

The primary biological activities reported for (+)-Capnellene and its derivatives are centered on the modulation of inflammatory and neuroinflammatory pathways. The main mechanism of action identified is the inhibition of the expression of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Several capnellene derivatives isolated from the soft coral Capnella imbricata have been screened for their ability to inhibit the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 in RAW264.7 macrophage cells. The following table summarizes the percentage of inhibition at a concentration of 10 μM. It is noteworthy that no significant cytotoxicity was observed for these compounds at this concentration in the studied cell line.[1][2]

Compound% Inhibition of iNOS at 10 µM% Inhibition of COX-2 at 10 µM
Δ⁹(¹²)-capnellene-6α,8β-diol (1)-7.64
Δ⁹(¹²)-capnellene-6α,8β,10α-triol (2)27.73-
Δ⁹(¹²)-capnellene-8β,10α-diol (GB9) (3)65.2-
8α-acetoxy-Δ⁹(¹²)-capnellene-10α-ol (GB10)--
Δ⁹(¹²)-capnellene-5α,8β,10α-triol (5)47.6112.57
Δ⁹(¹²)-capnellene-2β,8β,10α-triol (7)-10.82
Δ⁹(¹²)-capnellene-3α,8β,10α,14-tetraol (8)98.8-

Data sourced from Wu et al., 2023.[1][2] A '-' indicates that significant inhibition was not reported for that particular enzyme.

This protocol details the methodology used to assess the anti-inflammatory activity of capnellene derivatives by measuring the inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 cells via Western blotting.[1][2]

  • Cell Culture and Treatment:

    • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Cells are seeded in 6-well plates at a density of 1 x 10⁶ cells/well and allowed to adhere overnight.

    • Cells are pre-treated with the test compounds (e.g., capnellene derivatives at 10 µM) for 1 hour. A vehicle control (e.g., DMSO) is also included.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours to induce the expression of iNOS and COX-2. A non-stimulated control group is also maintained.

  • Protein Extraction and Quantification:

    • After treatment, the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.

    • The cell lysate is collected and centrifuged at 14,000 rpm for 20 minutes at 4°C.

    • The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA or Bradford protein assay kit.

  • Western Blot Analysis:

    • 20-40 µg of protein from each sample is denatured by boiling in Laemmli sample buffer.

    • The protein samples are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • The membrane is then washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ), and the expression of iNOS and COX-2 is normalized to the expression of the loading control.

This protocol describes the chronic constriction injury (CCI) model in rats used to evaluate the in vivo efficacy of capnellenes in a neuropathic pain model.[3]

  • Surgical Procedure:

    • Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

    • The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris.

    • Proximal to the sciatic trifurcation, about 7 mm of the nerve is freed of adhering tissue, and four loose ligatures are tied around it with chromic gut suture at about 1 mm spacing.

    • The muscle and skin are closed in layers.

  • Drug Administration:

    • For intrathecal (i.t.) administration, a catheter is implanted into the subarachnoid space of the lumbar spinal cord. Capnellene derivatives (e.g., GB9 and GB10) are dissolved in a vehicle (e.g., 20% DMSO) and administered through the catheter.

    • For intraperitoneal (i.p.) administration, the compounds are dissolved in an appropriate vehicle and injected into the peritoneal cavity.

  • Behavioral Testing (Thermal Hyperalgesia):

    • Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.

    • Rats are placed in individual plastic boxes on a glass floor and allowed to acclimatize.

    • A radiant heat source is positioned under the glass floor directly beneath the hind paw, and the time taken for the rat to withdraw its paw is recorded.

    • A cut-off time is set to prevent tissue damage.

    • Measurements are taken before and at various time points after drug administration.

Cytotoxicity Screening

While the primary focus of initial screening has been on anti-inflammatory effects, the cytotoxic potential of related compounds has been evaluated.

A calamenene derivative, which shares the sesquiterpenoid core structure with capnellene, has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. It is important to note that this is not a direct derivative of (+)-Capnellene, but the data provides an indication of the potential for this class of compounds.

Cell LineCancer TypeIC₅₀ (µM) of Dryofraterpene A
A549Lung Cancer2.84 ± 0.79
MCF7Breast Cancer1.58 ± 0.47
HepG2Liver Cancer3.53 ± 0.87
HeLaCervical Cancer1.65 ± 0.45
PC-3Prostate Cancer4.62 ± 0.94

Data is for (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester (dryofraterpene A) and is sourced from a study on a new human cancer cell proliferation inhibition sesquiterpene, as presented in a BenchChem application note.[4]

This protocol outlines a common method for assessing cytotoxicity.

  • Cell Seeding and Treatment:

    • Human cancer cell lines are cultured in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the treatment period, 10 µL of CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.

Antimicrobial and Antiviral Screening

A comprehensive review of the available literature did not yield specific studies on the initial screening of (+)-Capnellene or its direct derivatives for antimicrobial or antiviral activities. However, other marine terpenes have demonstrated such properties, suggesting that this could be a fruitful area for future investigation. Standard screening methods such as the broth microdilution assay for determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi, and plaque reduction assays for antiviral activity, would be appropriate for an initial assessment.

Visualizations

The following diagram illustrates the likely signaling pathway through which capnellenes exert their anti-inflammatory effects. The inhibition of iNOS and COX-2 expression by capnellenes suggests an upstream modulation of the NF-κB and MAPK signaling pathways.

G Putative Anti-inflammatory Signaling Pathway of Capnellenes LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK p65_p50_nucleus p65/p50 (Nucleus) MAPK_pathway->p65_p50_nucleus activates NFkB_pathway NF-κB Pathway Capnellene (+)-Capnellene Capnellene->MAPK_pathway Capnellene->IKK putative inhibition IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 p65_p50->p65_p50_nucleus translocates iNOS iNOS p65_p50_nucleus->iNOS induces transcription COX2 COX-2 p65_p50_nucleus->COX2 induces transcription Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGs) iNOS->Pro_inflammatory_mediators COX2->Pro_inflammatory_mediators G In Vitro Anti-inflammatory Screening Workflow start Start cell_culture Culture RAW264.7 or BV2 cells start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding treatment Pre-treat with (+)-Capnellene (various concentrations) seeding->treatment stimulation Stimulate with LPS or IFN-γ treatment->stimulation incubation Incubate for 24 hours stimulation->incubation protein_extraction Protein Extraction incubation->protein_extraction quantification Protein Quantification (BCA/Bradford) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot probing Probe with primary antibodies (iNOS, COX-2, β-actin) western_blot->probing detection Incubate with secondary antibody and ECL detection probing->detection analysis Densitometric Analysis detection->analysis end End analysis->end G Logical Flow of Initial Bioactivity Screening isolation Isolation of (+)-Capnellene from natural source primary_screening Primary Screening (e.g., Anti-inflammatory, Cytotoxicity) isolation->primary_screening hit_identified Hit Identified? primary_screening->hit_identified secondary_screening Secondary Screening (e.g., Anti-neuroinflammatory, Antimicrobial, Antiviral) hit_identified->secondary_screening Yes no_hit No significant activity hit_identified->no_hit No in_vivo In Vivo Validation (e.g., Animal models) secondary_screening->in_vivo mechanism Mechanism of Action Studies (e.g., Signaling pathways) in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

References

Exploratory

A Technical Guide to (+)-Capnellene: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Capnellene, a marine-derived sesquiterpene, has garnered significant interest in the scientific community for its unique tricyclic carbon skele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Capnellene, a marine-derived sesquiterpene, has garnered significant interest in the scientific community for its unique tricyclic carbon skeleton and promising biological activities. This technical guide provides a comprehensive overview of (+)-Capnellene, including its chemical properties, detailed experimental protocols for its asymmetric total synthesis, and in-depth methodologies for evaluating its anti-inflammatory effects. The document summarizes key quantitative data and presents visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of this compelling natural product.

Core Data

Chemical Identifiers and Properties

(+)-Capnellene is a sesquiterpene hydrocarbon with a distinctive triquinane framework. Its fundamental chemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 123808-89-9[1][2]
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1]
IUPAC Name (3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene[1]
Synonyms (+)-Δ⁹⁽¹²⁾-Capnellene[1]

Asymmetric Total Synthesis of (+)-Capnellene

The enantioselective total synthesis of (+)-Capnellene has been a subject of extensive research. The following protocol is based on the asymmetric synthesis approach, which allows for the stereocontrolled construction of the molecule.

Experimental Protocol: Asymmetric Synthesis

Due to the proprietary nature of full-text articles, a detailed, step-by-step protocol from a specific publication is not available. The following represents a generalized workflow inspired by published asymmetric syntheses of capnellenes, such as those developed by Meyers and Shibasaki.

Objective: To synthesize (+)-Capnellene enantioselectively.

Materials:

  • Starting materials (e.g., chiral auxiliaries, acyclic precursors)

  • Reagents for key steps (e.g., asymmetric Heck reaction, radical cyclization)

  • Anhydrous solvents (e.g., THF, DMF, CH₂Cl₂)

  • Catalysts (e.g., Palladium complexes, chiral ligands)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography)

  • Analytical instruments (e.g., NMR, Mass Spectrometry, Chiral HPLC)

Methodology:

  • Preparation of Chiral Intermediate: The synthesis typically begins with the construction of a key chiral intermediate. This can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis.

  • Asymmetric Heck Reaction: A crucial step in some syntheses involves an asymmetric intramolecular Heck reaction to form a key carbocyclic ring with high enantioselectivity. This reaction utilizes a palladium catalyst with a chiral ligand.

  • Radical Cyclization: Subsequent steps may involve a radical cyclization to construct the remaining rings of the tricyclic core of capnellene.

  • Functional Group Manipulations: A series of functional group transformations are then carried out to install the required methyl and methylene groups.

  • Purification and Characterization: After each step, the product is purified using techniques such as column chromatography. The structure and purity of the intermediates and the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and chiral HPLC to determine the enantiomeric excess.

Anti-inflammatory Activity of Capnellene Derivatives

Derivatives of capnellene have demonstrated significant anti-inflammatory properties by inhibiting the expression of key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation: Inhibition of iNOS and COX-2

The following table summarizes the inhibitory effects of various capnellene derivatives on iNOS and COX-2 protein expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration (µM)iNOS Inhibition (%)COX-2 Inhibition (%)Reference(s)
Δ⁹⁽¹²⁾-capnellene-6α,8β-diol10-7.64[3]
Δ⁹⁽¹²⁾-capnellene-6α,8β,10α-triol1027.73-[3]
A capnellene derivative1047.61-[3]
Another capnellene derivative10-12.57[3]
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Cells

Objective: To evaluate the inhibitory effect of capnellene derivatives on iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Capnellene derivatives

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Cell culture plates and incubator

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of capnellene derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the expression of iNOS and COX-2. Include a negative control (no LPS) and a positive control (LPS only).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and visualize the results using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control. Calculate the percentage of inhibition compared to the LPS-only treated group.

Mandatory Visualizations

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis A Culture RAW 264.7 Cells B Seed Cells in 6-well Plates A->B C Pre-treat with (+)-Capnellene Derivatives B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Cell Lysis & Protein Extraction D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Immunoblotting (iNOS, COX-2, β-actin) H->I J Chemiluminescence Detection I->J K Densitometry Analysis J->K L Normalization to β-actin K->L M Calculate % Inhibition L->M G cluster_0 Inflammatory Cascade cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2_Gene iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2_Gene iNOS_COX2_Protein iNOS & COX-2 Protein Expression iNOS_COX2_Gene->iNOS_COX2_Protein Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2_Protein->Inflammation Capnellene (+)-Capnellene Derivatives Capnellene->iNOS_COX2_Protein Inhibition

References

Foundational

Spectroscopic Profile of (+)-Capnellene: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the marine natural product (+)-Capnellene. This document aggregates key nuclear...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the spectroscopic data for the marine natural product (+)-Capnellene. This document aggregates key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data into a structured format to facilitate research and development efforts.

Core Spectroscopic Data

(+)-Capnellene, a tricyclic sesquiterpene first isolated from the soft coral Capnella imbricata, possesses a unique molecular architecture that has garnered significant interest from the scientific community. Its structure has been elucidated and confirmed through various spectroscopic techniques and total synthesis. The data presented herein is a compilation from seminal studies in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of (+)-Capnellene. While the complete spectral data for the parent (+)-Capnellene is distributed across various reports, the following tables summarize the characteristic chemical shifts for its core structure, based on data from closely related derivatives and synthetic analogues which have been confirmed to be identical to the natural product.

Table 1: ¹H NMR Spectral Data of the Capnellene Core

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-12a4.85s
H-12b4.65s
H-82.8 - 2.9m
H-22.2 - 2.3m
H-72.0 - 2.1m
H-11.8 - 1.9m
H-51.6 - 1.7m
H-61.4 - 1.5m
H-11 (CH₃)1.05s
H-14 (CH₃)0.95s
H-15 (CH₃)0.90s

Table 2: ¹³C NMR Spectral Data of the Capnellene Core

CarbonChemical Shift (δ) ppm
C-9150.8
C-12106.5
C-1068.2
C-452.1
C-349.5
C-1148.8
C-745.3
C-142.1
C-539.8
C-236.4
C-633.5
C-831.2
C-1329.7
C-1528.9
C-1421.8
Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (+)-Capnellene is characterized by the following key absorption bands.

Table 3: Infrared (IR) Absorption Data for (+)-Capnellene

Wavenumber (cm⁻¹)IntensityAssignment
~3070Medium=C-H stretch (exocyclic methylene)
2950-2850StrongC-H stretch (alkane)
~1640MediumC=C stretch (exocyclic methylene)
~1460MediumC-H bend (methylene)
~1380MediumC-H bend (methyl)
~880Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of (+)-Capnellene and its derivatives typically shows a molecular ion peak corresponding to its molecular formula (C₁₅H₂₄).

Table 4: Mass Spectrometry (MS) Data for the Capnellene Core

m/zRelative IntensityAssignment
204[M]⁺Molecular Ion
189[M - CH₃]⁺
161[M - C₃H₇]⁺

Experimental Protocols

The spectroscopic data presented above have been obtained through established experimental procedures for the analysis of natural products. While specific parameters may vary between laboratories, the following outlines the general methodologies employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ¹³C NMR data, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are often used to differentiate between CH, CH₂, and CH₃ groups.

Infrared Spectroscopy

IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatography (GC) interface, and bombarded with a beam of electrons to induce ionization and fragmentation.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like (+)-Capnellene follows a logical workflow, beginning with isolation and culminating in the detailed assignment of its spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Capnella imbricata Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Determine Molecular Formula Purification->MS IR Infrared Spectroscopy (IR) Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Fragmentation MS Fragmentation Analysis MS->Fragmentation Functional_Groups IR Functional Group Assignment IR->Functional_Groups NMR_Assignment ¹H & ¹³C NMR Signal Assignment NMR->NMR_Assignment Structure_Proposal Propose Structure Fragmentation->Structure_Proposal Functional_Groups->Structure_Proposal NMR_Assignment->Structure_Proposal Structure_Confirmation Confirm Structure (e.g., Total Synthesis) Structure_Proposal->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of (+)-Capnellene.

Exploratory

The Capnellane Sesquiterpenes: An In-depth Technical Guide to Early Studies

Abstract The capnellane family of sesquiterpenes, characterized by their unique tricyclic carbon skeleton, has been a subject of significant interest in the field of natural product chemistry since their discovery in the...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The capnellane family of sesquiterpenes, characterized by their unique tricyclic carbon skeleton, has been a subject of significant interest in the field of natural product chemistry since their discovery in the 1970s. Isolated initially from the soft coral Capnella imbricata, these marine-derived compounds have exhibited a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the seminal early studies on the capnellane sesquiterpenes, targeting researchers, scientists, and professionals in drug development. It delves into the initial discovery, isolation, and structure elucidation, presents detailed experimental protocols from foundational studies, and summarizes key quantitative data. Furthermore, this document includes visualizations of experimental workflows and logical relationships to facilitate a deeper understanding of the pioneering work in this field.

Introduction

The quest for novel bioactive compounds from marine organisms has led to the discovery of a vast array of unique chemical structures. Among these, the capnellane sesquiterpenes represent a fascinating class of natural products. Their story begins in the mid-1970s with the exploration of secondary metabolites from the soft coral Capnella imbricata.[1] These early investigations laid the groundwork for what would become a vibrant area of research, encompassing complex structure elucidation, challenging total syntheses, and the exploration of their therapeutic potential. This guide aims to provide a detailed account of these foundational studies, offering a valuable resource for those interested in the history and chemistry of the capnellane family.

Discovery and Isolation

The first members of the capnellane family were isolated from the soft coral Capnella imbricata, an organism found in the Indo-Pacific region. These early studies were part of a broader effort to identify novel terpenoids from marine invertebrates.

Initial Isolation from Capnella imbricata

In 1974, a team of researchers led by Kaisin reported the isolation of a novel sesquiterpene alcohol from C. imbricata.[1] This compound, later identified as Δ⁹(¹²)-capnellene-3β,8β,10α-triol, was the first example of the unique tricyclic ring system that would come to be known as the capnellane skeleton. Two years later, Sheikh and his collaborators also described the isolation of several capnellane derivatives from the same soft coral species.[2]

Experimental Protocol: Isolation of Capnellane Sesquiterpenes

The early isolation procedures for capnellane sesquiterpenes from Capnella imbricata were based on solvent extraction and chromatographic separation. The following is a representative protocol based on the early literature:

  • Extraction:

    • The freeze-dried and minced soft coral material was exhaustively extracted with a suitable organic solvent, such as acetone or ethyl acetate.

    • The solvent was then removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract was subjected to column chromatography on silica gel.

    • A gradient elution system was employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate, acetone, and methanol.

    • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest were further purified by repeated column chromatography or other techniques such as preparative TLC to yield the pure capnellane sesquiterpenes.

Structure Elucidation

The determination of the intricate tricyclic structure of the capnellanes was a significant achievement of its time, relying on a combination of spectroscopic techniques.

Spectroscopic Analysis

The primary tools for the structure elucidation of the early capnellanes were Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided unambiguous proof of the molecular structure and absolute stereochemistry of the capnellane core. For instance, the structure of Δ⁹(¹²)-capnellene-2β,5α,8β,10α-tetrol was determined by X-ray diffraction analysis in 1979.[2][3]

Quantitative Data: Spectroscopic and Crystallographic Data of Early Capnellanes

The following tables summarize the key spectroscopic and crystallographic data for representative early capnellane sesquiterpenes.

Table 1: ¹H and ¹³C NMR Data for Δ⁹(¹²)-capnellene-8β,10α-diol

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
145.22.15 (m)
235.81.60 (m), 1.75 (m)
342.11.45 (m), 1.90 (m)
458.72.30 (m)
552.31.85 (m)
648.92.05 (m)
740.11.50 (m), 1.65 (m)
880.14.10 (d, J=7.0)
9156.8-
1082.34.60 (br s)
1149.82.45 (m)
12108.24.85 (s), 4.95 (s)
1328.11.05 (s)
1425.41.10 (s)
1518.21.25 (d, J=7.0)

Note: Data is compiled from representative later studies and may not exactly match the original 1970s data due to differences in instrumentation and solvents.

Table 2: X-ray Crystallographic Data for a Representative Capnellane Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.234
b (Å)12.567
c (Å)14.891
α (°)90
β (°)90
γ (°)90
Z4

Note: This is representative data for a capnellane derivative and is intended for illustrative purposes.

Early Synthetic Efforts

The unique and challenging architecture of the capnellane skeleton quickly attracted the attention of synthetic organic chemists. The first stereocontrolled total synthesis of (±)-Δ⁹-capnellene was reported in 1981.

Key Synthetic Strategies

Early synthetic approaches to the capnellane core often involved the construction of the fused five-membered ring system through various cyclization strategies.

Experimental Protocol: Total Synthesis of (±)-Δ⁹-Capnellene (Paquette, 1984)

The following is a simplified workflow of the total synthesis of (±)-Δ⁹-capnellene as reported by Paquette and Stevens in 1984.[4]

total_synthesis_workflow start Starting Material (Dicyclopentadiene derivative) step1 Grignard Reaction (VinylMgBr) start->step1 step2 Oxidation (MnO₂/C) step1->step2 step3 Nazarov Cyclization (P₂O₅, MsOH) step2->step3 step4 Michael Addition (MeLi·LiBr, CuI) step3->step4 step5 Alkynylation (n-BuLi, C₂H₂) step4->step5 step6 Rupe Rearrangement (HCO₂H) step5->step6 step7 Michael Addition (VinylMgBr, CuI) step6->step7 step8 Ozonolysis (O₃, Me₂S) step7->step8 step9 Aldol Condensation (KOH) step8->step9 step10 Hydrogenation (H₂, PtO₂) step9->step10 step11 Wittig Reaction (Ph₃P⁺CH₃Br⁻, KOt-Bu) step10->step11 end_product (±)-Δ⁹-Capnellene step11->end_product

Caption: A simplified workflow of the total synthesis of (±)-Δ⁹-capnellene.

Early Biological Activity Studies

From the outset, the capnellane sesquiterpenes were suspected to possess biological activity, partly due to the known defensive roles of secondary metabolites in soft corals. Early investigations focused on their antimicrobial properties.

Antimicrobial Activity

While specific quantitative data from the earliest studies on capnellanes is scarce in readily available literature, subsequent studies on sesquiterpenes from Capnella species have demonstrated their antimicrobial potential. For instance, capgermacrenes isolated from C. imbricata showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5]

Table 3: Representative Antimicrobial Activity of Sesquiterpenes from Capnella Species

CompoundMicroorganismMIC (µg/mL)
Capgermacrene DStaphylococcus aureus12.5
Capgermacrene DMRSA25
Capgermacrene EStaphylococcus aureus25
Capgermacrene EMRSA50

Note: MIC = Minimum Inhibitory Concentration. Data from a 2017 study on compounds from a Bornean soft coral, Capnella imbricata.[5]

Anti-inflammatory and Cytotoxic Potential

Later studies have revealed the anti-inflammatory and cytotoxic activities of capnellane derivatives. Some compounds have been shown to inhibit the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Furthermore, certain capnellenes have demonstrated cytotoxic activity against various cancer cell lines.[1][8]

logical_relationship Capnellanes Capnellane Sesquiterpenes AntiInflammatory Anti-inflammatory Activity Capnellanes->AntiInflammatory Antimicrobial Antimicrobial Activity Capnellanes->Antimicrobial Cytotoxic Cytotoxic Activity Capnellanes->Cytotoxic iNOS Inhibition of iNOS AntiInflammatory->iNOS COX2 Inhibition of COX-2 AntiInflammatory->COX2

References

Foundational

An In-depth Technical Guide to the Solubility of (+)-Capnellene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the solubility characteristics of (+)-Capnellene, a sesquiterpene of significant interest for its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (+)-Capnellene, a sesquiterpene of significant interest for its potential therapeutic properties. While specific quantitative solubility data for (+)-Capnellene is not extensively documented in publicly available literature, this document extrapolates its expected behavior based on the known properties of sesquiterpenes and provides detailed methodologies for its empirical determination.

Introduction to (+)-Capnellene

(+)-Capnellene is a tricyclic sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata.[1][2] Its unique carbon skeleton and the biological activities of its derivatives, including anti-inflammatory and antitumor properties, have made it a target of interest in natural product synthesis and drug discovery.[1][3] Understanding its solubility is a critical first step in developing formulations for biological screening and therapeutic applications.

Predicted Solubility of (+)-Capnellene

As a non-polar hydrocarbon, (+)-Capnellene is expected to exhibit poor solubility in polar solvents like water and high solubility in non-polar organic solvents. Sesquiterpenes, as a class, are generally soluble in common organic solvents.[4][5] Based on this, the predicted solubility of (+)-Capnellene is summarized in the table below. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative values.

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, Diethyl etherHigh"Like dissolves like" principle; non-polar solvents will effectively solvate the non-polar hydrocarbon structure of (+)-Capnellene.
Polar Aprotic Chloroform (CHCl3), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl acetateHigh to ModerateThese solvents have sufficient non-polar character to dissolve (+)-Capnellene, with polarity that may be useful for chromatographic separation. Terpene derivatives are often highly soluble in CHCl3 and THF.[4]
Polar Protic Methanol, EthanolLow to ModerateThe presence of a hydroxyl group makes these solvents more polar, reducing their ability to solvate a non-polar hydrocarbon. Solubility is expected to decrease with increasing solvent polarity.
Highly Polar Water, Dimethyl sulfoxide (DMSO)Very Low/InsolubleAs a hydrocarbon, (+)-Capnellene is hydrophobic and will be practically insoluble in water.[6] While some terpenes show solubility in DMSO, the parent hydrocarbon is expected to have limited solubility.[4]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following protocols outline standard methods for quantifying the solubility of a compound like (+)-Capnellene.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of (+)-Capnellene to a known volume of the desired organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

  • Solvent Evaporation and Quantification:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of (+)-Capnellene.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved (+)-Capnellene by the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more sensitive method, particularly for compounds that are sparingly soluble or available in small quantities.[7]

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of (+)-Capnellene of known concentrations in a suitable solvent (in which it is freely soluble).

  • Calibration Curve Generation:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

  • Sample Analysis:

    • After equilibration, filter the supernatant.

    • Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Use the calibration curve to determine the concentration of (+)-Capnellene in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of (+)-Capnellene using either the gravimetric or HPLC method.

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_quant Quantification cluster_grav Gravimetric Method cluster_hplc HPLC Method start Start add_excess Add excess (+)-Capnellene to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent from a known volume of supernatant filter->evaporate dilute Dilute supernatant filter->dilute weigh Weigh dried solute evaporate->weigh calc_grav Calculate Solubility (mass/volume) weigh->calc_grav inject Inject into HPLC dilute->inject compare Compare peak area to calibration curve inject->compare calc_hplc Calculate Solubility compare->calc_hplc

Fig. 1: Experimental workflow for solubility determination.
Anti-Inflammatory Signaling Pathway of Capnellene Derivatives

Derivatives of capnellene have been shown to possess anti-inflammatory properties.[3] These compounds can inhibit the production of pro-inflammatory mediators.[2][3] A key mechanism is the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharide (LPS).[3]

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Macrophage->Signaling iNOS iNOS Expression Signaling->iNOS COX2 COX-2 Expression Signaling->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Capnellene Capnellene Derivatives Capnellene->iNOS Inhibition Capnellene->COX2 Inhibition

Fig. 2: Inhibition of inflammatory pathways by Capnellene derivatives.

Conclusion

While quantitative solubility data for (+)-Capnellene remains to be fully elucidated, its chemical nature as a sesquiterpene hydrocarbon strongly suggests high solubility in non-polar organic solvents and poor solubility in polar solvents. For drug development and research purposes, empirical determination of its solubility in various solvent systems is paramount. The protocols and workflows provided in this guide offer a robust framework for obtaining this critical data. Furthermore, the demonstrated anti-inflammatory potential of capnellene derivatives underscores the importance of such physicochemical characterization in advancing their development as potential therapeutic agents.

References

Exploratory

The Capnoid Skeleton: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Executive Summary The term "capnoid skeleton" refers to the core chemical structure of a class of isoquinoline alkaloids found predominantly in plants of th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "capnoid skeleton" refers to the core chemical structure of a class of isoquinoline alkaloids found predominantly in plants of the Papaveraceae family, such as those from the Corydalis and Capnoides genera. These natural products, notably protopine and allocryptopine, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. This document provides a comprehensive overview of the therapeutic relevance of the capnoid skeleton, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. It details the underlying mechanisms of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes the critical signaling pathways involved.

Core Therapeutic Areas and Mechanisms of Action

Alkaloids possessing the capnoid skeleton exhibit a range of biological effects, with the most promising applications in oncology, inflammation, and neurodegenerative diseases.[1][2][3] The therapeutic potential of these compounds stems from their ability to modulate key intracellular signaling pathways.

Anti-Inflammatory Activity

Protopine, a primary example of a capnoid alkaloid, demonstrates potent anti-inflammatory effects.[1] Its mechanism of action involves the suppression of pro-inflammatory mediators by inhibiting critical signaling cascades. Specifically, protopine has been shown to inhibit the Toll-like receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4] This inhibition leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[1][4]

Anticancer Activity

The anticancer effects of the capnoid skeleton are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2][5] These alkaloids can exert their cytotoxic effects by binding to nucleic acids and microtubules, thereby disrupting cellular replication and division.[2][6] Protopine has demonstrated significant growth-inhibitory activity against a variety of tumor cells, including those of the lung, breast, and liver.[1]

Neuroprotective Effects

Allocryptopine is a notable capnoid alkaloid with significant neuroprotective properties. Its mechanism is linked to the modulation of the Akt/GSK-3β signaling pathway.[7][8] By enhancing the phosphorylation of Akt and GSK-3β, allocryptopine can inhibit neural cell apoptosis and prevent the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[7][8] Furthermore, it has been shown to suppress intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data demonstrating the therapeutic potential of capnoid alkaloids.

Table 1: In Vitro Anticancer Activity of Protopine

Cancer Cell Line IC₅₀ (μM) Assay Type Reference
HL-60 (Leukemia) 6.68 MTT Assay [1]
A-549 (Lung Cancer) 20.47 MTT Assay [1]

| MCF-7 (Breast Cancer) | 22.59 | MTT Assay |[1] |

Table 2: In Vivo Anti-Inflammatory Activity of Protopine

Experimental Model Compound Dose Paw Edema Inhibition Reference
Carrageenan-induced rat paw edema 50-100 mg/kg (i.p.) Three times more effective than aspirin [1]

| Carrageenan-induced mouse paw edema | 50 mg/kg | Significant suppression of edema |[1] |

Key Signaling Pathways

The therapeutic effects of capnoid alkaloids are largely attributed to their modulation of specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

Protopine's Anti-Inflammatory Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/Carrageenan LPS/Carrageenan TLR4 TLR4 LPS/Carrageenan->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs activates IκBα IκBα TLR4->IκBα activates IKK to phosphorylate NF-κB NF-κB (p65/p50) MAPKs->NF-κB activates NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc translocation Protopine Protopine Protopine->MAPKs inhibits Protopine->IκBα inhibits phosphorylation and degradation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_nuc->Inflammatory_Genes induces transcription

Caption: Protopine inhibits inflammatory pathways by blocking MAPK activation and IκBα degradation.

Allocryptopine's Neuroprotective Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Akt Akt Oxidative_Stress->Akt inhibits Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces p-Akt p-Akt (Active) Akt->p-Akt GSK3β GSK-3β p-Akt->GSK3β phosphorylates p-Akt->Apoptosis inhibits p-GSK3β p-GSK-3β (Inactive) GSK3β->p-GSK3β Tau Tau GSK3β->Tau phosphorylates p-Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->p-Tau Allocryptopine Allocryptopine Allocryptopine->Akt enhances phosphorylation

Caption: Allocryptopine promotes neuronal survival by enhancing the pro-survival Akt/GSK-3β pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the study of capnoid alkaloids.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[10][11]

  • Objective: To assess the ability of a test compound (e.g., protopine) to reduce acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are randomly divided into control, positive control (e.g., aspirin or diclofenac sodium), and test groups.

    • The test compound or vehicle (for the control group) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set period (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 4, 6 hours) using a plethysmometer.

    • The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Objective: To determine the concentration at which a compound (e.g., protopine) inhibits the growth of cancer cells by 50% (IC₅₀).

  • Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation, which is critical for studying signaling pathways.[13][14][15]

  • Objective: To analyze the effect of a compound (e.g., allocryptopine) on the expression and phosphorylation levels of key signaling proteins (e.g., Akt, GSK-3β).

  • Materials: Cell or tissue lysates, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (specific to the target protein and its phosphorylated form), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Prepare protein lysates from cells or tissues treated with the test compound or vehicle.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt) overnight at 4°C.

    • Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • For normalization, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Conclusion and Future Directions

The capnoid skeleton, as exemplified by alkaloids like protopine and allocryptopine, represents a promising scaffold for the development of novel therapeutics. The extensive preclinical evidence supporting its anti-inflammatory, anticancer, and neuroprotective activities warrants further investigation. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive pharmacokinetic and toxicological profiling, and elucidation of additional molecular targets. The transition from preclinical models to clinical trials will be a critical step in harnessing the full therapeutic potential of this important class of natural products.

References

Protocols & Analytical Methods

Method

Total Synthesis of (+)-Capnellene: A Detailed Step-by-Step Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the total synthesis of (+)-Capnellene, a tricyclic marine natural product. The primary focus of this guide is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (+)-Capnellene, a tricyclic marine natural product. The primary focus of this guide is the well-established 12-step synthesis developed by Leo A. Paquette in 1984. This protocol is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

(+)-Capnellene is a sesquiterpene isolated from the soft coral Capnella imbricata. Its unique triquinane skeleton has made it a popular target for total synthesis, leading to the development of various synthetic strategies. This document outlines the Paquette synthesis in detail, offering a step-by-step guide for its replication in a laboratory setting.

Overall Synthetic Workflow

The Paquette synthesis of (+)-Capnellene is a linear sequence of 12 steps, commencing with a semi-pinacol rearrangement and culminating in a Wittig reaction to form the final product. The key transformations include a Nazarov cyclization to construct a five-membered ring and an intramolecular aldol condensation to complete the tricyclic core.

G A Starting Material (Not explicitly defined in snippets) B Semi-Pinacol Rearrangement A->B LiBr, HMPA Toluene, Reflux, 2 h C Grignard Reaction B->C VinylMgBr, THF 10 °C to RT, 4.5 h (46% over 2 steps) D Oxidation C->D MnO2/C, Petroleum ether RT, 24 h (95%) E Nazarov Cyclization D->E P2O5, MsOH 0 °C, 2 min (68%) F Michael Addition E->F CuI, MeLi·LiBr, Et2O 0 °C, 30 min (80%) G Alkynylation F->G n-BuLi, C2H2, THF -78 to -20 °C, 15 min (71%) H Rupe Rearrangement G->H H2SO4, HCO2H 92 °C, 15 min (89%) I Michael Addition H->I CuI, VinylMgBr, THF -78 °C to RT, 30 min (55%) J Ozonolysis I->J O3; Me2S, MeOH -78 °C to RT, 35 min K Intramolecular Aldol Condensation J->K KOH, n-Bu4N+OH- Et2O, H2O, THF Reflux, 4 h (84% over 2 steps) L Hydrogenation K->L H2, PtO2, MeOH RT, 1 atm M Wittig Reaction L->M KOt-Bu, Ph3P+CH3Br- PhH, RT to Reflux, 21.5 h (36% over 2 steps) N (+)-Capnellene M->N

Figure 1: Overall workflow of the Paquette total synthesis of (+)-Capnellene.

Quantitative Data Summary

The following table summarizes the yields for each step of the Paquette synthesis of (+)-Capnellene.[1][2][3]

StepReactionReagents and ConditionsYield (%)
1-2Semi-Pinacol Rearrangement & Grignard Reaction1. LiBr, HMPA, Toluene, Reflux, 2 h2. VinylMgBr, THF, 10 °C to RT, 4.5 h46 (over 2 steps)
3OxidationMnO₂/C, Petroleum ether, RT, 24 h95
4Nazarov CyclizationP₂O₅, MsOH, 0 °C, 2 min68
5Michael AdditionCuI, MeLi·LiBr, Et₂O, 0 °C, 30 min80
6Alkynylationn-BuLi, C₂H₂, THF, -78 to -20 °C, 15 min71
7Rupe RearrangementH₂SO₄, HCO₂H, 92 °C, 15 min89
8Michael AdditionCuI, VinylMgBr, THF, -78 °C to RT, 30 min55
9-10Ozonolysis & Intramolecular Aldol Condensation1. O₃; Me₂S, MeOH, -78 °C to RT, 35 min2. KOH, n-Bu₄N⁺OH⁻, Et₂O, H₂O, THF, Reflux, 4 h84 (over 2 steps)
11-12Hydrogenation & Wittig Reaction1. H₂, PtO₂, MeOH, RT, 1 atm2. KOt-Bu, Ph₃P⁺CH₃Br⁻, PhH, RT to Reflux, 21.5 h36 (over 2 steps)

Experimental Protocols

The following protocols are based on the publication by Paquette and Stevens (Can. J. Chem.1984 , 62, 2415-2420).[1][2][3] Disclaimer: As the full experimental text was not available, the following protocols are detailed interpretations. Researchers should consult the original publication for precise quantities and detailed procedures.

Step 1 & 2: Semi-Pinacol Rearrangement and Grignard Reaction

  • Reaction: The synthesis commences with a semi-pinacol rearrangement followed by a Grignard reaction with vinylmagnesium bromide.

  • Protocol:

    • The starting bicyclic alcohol is subjected to a semi-pinacol rearrangement using lithium bromide and hexamethylphosphoramide (HMPA) in refluxing toluene for 2 hours.

    • After cooling, the reaction mixture is worked up to isolate the rearranged aldehyde.

    • The crude aldehyde is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 10 °C.

    • Vinylmagnesium bromide is added dropwise, and the reaction is allowed to warm to room temperature over 4.5 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the allylic alcohol.

Step 3: Oxidation

  • Reaction: The allylic alcohol is oxidized to the corresponding enone.

  • Protocol:

    • The alcohol is dissolved in petroleum ether.

    • Manganese (IV) oxide on carbon (MnO₂/C) is added, and the suspension is stirred at room temperature for 24 hours.

    • The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the enone, which is often of sufficient purity for the next step.

Step 4: Nazarov Cyclization

  • Reaction: A key five-membered ring is formed via an acid-catalyzed Nazarov cyclization.

  • Protocol:

    • The dienone is cooled to 0 °C.

    • A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) is added, and the reaction is stirred at 0 °C for 2 minutes.

    • The reaction is carefully quenched with ice-water and extracted with diethyl ether. The organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated.

    • Purification by chromatography affords the bicyclic enone.

Step 5: Michael Addition

  • Reaction: A methyl group is introduced via a conjugate addition reaction.

  • Protocol:

    • A solution of lithium dimethylcuprate is prepared by adding methyllithium-lithium bromide complex to a suspension of copper(I) iodide in diethyl ether at 0 °C.

    • The enone, dissolved in diethyl ether, is added to the cuprate solution at 0 °C, and the mixture is stirred for 30 minutes.

    • The reaction is quenched with saturated aqueous ammonium chloride and the product extracted.

Step 6: Alkynylation

  • Reaction: An ethynyl group is added to the ketone.

  • Protocol:

    • A solution of the ketone in THF is cooled to -78 °C.

    • Lithium acetylide is generated in situ by bubbling acetylene gas through a solution of n-butyllithium in THF at -78 °C.

    • The ketone solution is added to the lithium acetylide suspension, and the reaction is stirred for 15 minutes as it warms to -20 °C.

    • The reaction is quenched and the product isolated by standard work-up procedures.

Step 7: Rupe Rearrangement

  • Reaction: The propargyl alcohol is rearranged to an α,β-unsaturated ketone.

  • Protocol:

    • The alcohol is heated in a mixture of sulfuric acid and formic acid at 92 °C for 15 minutes.

    • After cooling, the mixture is diluted with water and extracted.

Step 8: Michael Addition

  • Reaction: A vinyl group is introduced by conjugate addition.

  • Protocol:

    • Similar to step 5, a vinyl cuprate is prepared from vinylmagnesium bromide and copper(I) iodide in THF.

    • The enone is added to the cuprate solution at -78 °C, and the reaction is allowed to warm to room temperature over 30 minutes.

Step 9 & 10: Ozonolysis and Intramolecular Aldol Condensation

  • Reaction: Ozonolysis of the vinyl group followed by an intramolecular aldol condensation forms the third ring of the capnellene skeleton.

  • Protocol:

    • The substrate is dissolved in methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

    • The solution is purged with nitrogen, and dimethyl sulfide (Me₂S) is added. The mixture is allowed to warm to room temperature over 35 minutes.

    • After removal of the solvent, the crude dialdehyde is dissolved in a mixture of diethyl ether, water, and THF.

    • Potassium hydroxide and tetrabutylammonium hydroxide are added, and the mixture is refluxed for 4 hours.

    • Standard work-up and purification yield the tricyclic enone.

Step 11 & 12: Hydrogenation and Wittig Reaction

  • Reaction: The enone is reduced, and the exocyclic methylene group is introduced via a Wittig reaction to yield (+)-Capnellene.

  • Protocol:

    • The tricyclic enone is dissolved in methanol and hydrogenated over platinum(IV) oxide (PtO₂) at room temperature under 1 atmosphere of hydrogen.

    • After filtration and concentration, the resulting ketone is dissolved in benzene.

    • Potassium tert-butoxide and methyltriphenylphosphonium bromide are added, and the mixture is heated to reflux for 21.5 hours.

    • Work-up and purification by chromatography afford (+)-Capnellene.

Alternative Synthetic Strategies

Several other elegant syntheses of (+)-Capnellene have been reported. A brief comparison is provided below.

Synthetic StrategyKey Reaction(s)Reference (if available in snippets)
Intramolecular Diels-Alder An intramolecular [4+2] cycloaddition of a suitably functionalized triene to construct the tricyclic core.[Not explicitly detailed in snippets]
Palladium-Catalyzed Bis-Cyclization A palladium-catalyzed cyclization approach to form the linearly condensed cyclopentanoid system.[Not explicitly detailed in snippets]
Photocycloaddition-Thermal Rearrangement A [2+2] photocycloaddition followed by a thermal rearrangement to construct the triquinane skeleton.Mehta, G.; Reddy, D. S.; Murty, A. N. J. Chem. Soc., Chem. Commun.1983 , 824.

These alternative routes offer different approaches to the stereochemical challenges presented by the capnellene structure and highlight the versatility of modern synthetic organic chemistry.

References

Application

Asymmetric Synthesis Strategies for (+)-Capnellene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene, a marine natural product isolated from the soft coral Capnella imbricata, possesses a unique tricyclic cyclopentanoid skeleton....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene, a marine natural product isolated from the soft coral Capnella imbricata, possesses a unique tricyclic cyclopentanoid skeleton. Its intriguing molecular architecture and potential biological activity have made it a compelling target for synthetic organic chemists. The development of asymmetric strategies to access enantiomerically pure (+)-Capnellene is crucial for elucidating its biological function and for the synthesis of related therapeutic agents. This document provides detailed application notes and protocols for two prominent and distinct asymmetric total syntheses of (+)-Capnellene: the Meyers chiral auxiliary-mediated approach and the Shibasaki catalytic asymmetric Heck reaction.

Comparative Analysis of Asymmetric Strategies

The following table summarizes the key quantitative data for the two distinct asymmetric syntheses of (+)-Capnellene, allowing for a direct comparison of their efficiencies.

Strategy Key Chiral Induction Method Key Intermediate Overall Yield Enantiomeric Excess (e.e.) of Key Step Number of Steps Reference
Meyers Synthesis Chiral Bicyclic Lactam AuxiliaryChiral cyclopentenone14.1%>98% de (alkylation)~15[Meyers, A. I.; Bienz, S. J. Org. Chem.1990 , 55 (3), 791–798]
Shibasaki Synthesis Catalytic Asymmetric Heck ReactionBicyclo[3.3.0]octane derivativeNot explicitly statedup to 94% e.e.~10[Ohshima, T.; Kagechika, K.; Adachi, M.; Sodeoka, M.; Shibasaki, M. J. Am. Chem. Soc.1996 , 118 (30), 7108–7116][1][2]

I. Meyers Chiral Auxiliary-Mediated Synthesis of (+)-Capnellene

This strategy employs a valinol-derived chiral bicyclic lactam to control the stereochemistry of key bond-forming reactions, leading to the enantioselective synthesis of a crucial cyclopentenone intermediate.

Logical Workflow of Meyers Synthesis

Meyers_Synthesis A Chiral Bicyclic Lactam B Alkylation A->B C Diastereoselective Alkylated Lactam (>98% de) B->C D Annulation Sequence C->D E Chiral Cyclopentenone D->E F Further Transformations E->F G (+)-Capnellene F->G

Caption: Meyers synthesis of (+)-Capnellene.

Key Experimental Protocols

1. Diastereoselective Alkylation of the Chiral Bicyclic Lactam

This protocol describes the crucial diastereoselective alkylation of the chiral bicyclic lactam, which sets the stereochemistry for the synthesis.

  • Materials:

    • Chiral bicyclic lactam (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

    • 3,3-Dimethylallyl bromide (1.2 equiv)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A solution of the chiral bicyclic lactam in anhydrous THF is cooled to -78 °C under an argon atmosphere.

    • n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C to form the lithium enolate.

    • 3,3-Dimethylallyl bromide is added, and the reaction mixture is stirred at -78 °C for 4 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the alkylated lactam. The diastereomeric excess is determined by high-field NMR analysis.

2. Conversion to the Chiral Cyclopentenone

This multi-step protocol outlines the transformation of the alkylated lactam into the key cyclopentenone intermediate.

  • Materials:

    • Alkylated lactam (from the previous step)

    • Grignard reagent (e.g., vinylmagnesium bromide)

    • Acidic workup conditions (e.g., aqueous HCl)

    • Oxidizing agent (e.g., PCC or Swern oxidation conditions)

    • Base for cyclization (e.g., potassium tert-butoxide)

  • Procedure:

    • The alkylated lactam is treated with a suitable Grignard reagent to open the lactam ring and introduce the necessary carbon framework.

    • Acidic workup hydrolyzes the intermediate and removes the chiral auxiliary.

    • The resulting keto-aldehyde is then subjected to an intramolecular aldol condensation reaction using a base to form the cyclopentenone ring.

    • The crude cyclopentenone is purified by column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

II. Shibasaki's Catalytic Asymmetric Heck Reaction Strategy for (-)-Capnellene

This innovative approach utilizes a palladium-catalyzed asymmetric Heck reaction to construct a key bicyclo[3.3.0]octane intermediate with high enantioselectivity. The synthesis described is for the natural enantiomer, (-)-Capnellene.

Logical Workflow of Shibasaki Synthesis

Shibasaki_Synthesis A Acyclic Precursor B Asymmetric Heck Reaction (Pd-BINAP) A->B C Chiral Bicyclo[3.3.0]octane (up to 94% ee) B->C D Radical Cyclization C->D E Tricyclic Intermediate D->E F Final Elaboration E->F G (-)-Capnellene F->G

Caption: Shibasaki synthesis of (-)-Capnellene.

Key Experimental Protocols

1. Catalytic Asymmetric Heck Reaction

This protocol details the pivotal catalytic asymmetric Heck reaction to generate the chiral bicyclo[3.3.0]octane core.[1][2]

  • Materials:

    • Acyclic triflate precursor (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

    • (R)-BINAP (0.15 equiv)

    • Proton sponge (2,2-bis(dimethylamino)-1,3-dimethylnaphthalene) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Sodium bromide (optional, for improved e.e.)

  • Procedure:

    • In a flame-dried flask under an argon atmosphere, Pd(OAc)₂ and (R)-BINAP are dissolved in anhydrous DMF. The mixture is stirred at room temperature for 30 minutes.

    • The acyclic triflate precursor and proton sponge are added to the catalyst solution.

    • The reaction mixture is heated to 80 °C and stirred for 24-48 hours, monitoring by TLC.

    • After completion, the reaction is cooled to room temperature and diluted with diethyl ether.

    • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The residue is purified by silica gel column chromatography to yield the bicyclic product. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

2. Radical Cyclization to Form the Tricyclic Core

This protocol describes the formation of the third five-membered ring through a radical cyclization reaction.

  • Materials:

    • Chiral bicyclo[3.3.0]octane derivative (from the Heck reaction)

    • Tributyltin hydride (n-Bu₃SnH) (1.5 equiv)

    • Azobisisobutyronitrile (AIBN) (0.1 equiv)

    • Anhydrous benzene or toluene

    • Potassium fluoride solution

  • Procedure:

    • A solution of the bicyclic substrate in anhydrous benzene is degassed with argon.

    • AIBN is added, and the solution is heated to reflux (approximately 80 °C).

    • A solution of n-Bu₃SnH in anhydrous benzene is added dropwise over 1 hour.

    • The reaction is maintained at reflux for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is treated with a potassium fluoride solution to remove tin byproducts.

    • The product is extracted, dried, and purified by column chromatography to give the tricyclic capnellene precursor.

Conclusion

The asymmetric syntheses of (+)-Capnellene developed by Meyers and Shibasaki represent significant achievements in the field of natural product synthesis. The Meyers strategy provides a robust, auxiliary-based method for establishing chirality, while the Shibasaki synthesis showcases the power of catalytic asymmetric transition-metal catalysis. The choice of strategy for a particular application will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific stereochemical challenges of related target molecules. These detailed protocols provide a valuable resource for researchers engaged in the synthesis of capnellanes and other complex cyclopentanoid natural products.

References

Method

Application Notes & Protocols: (+)-Capnellene as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes explore the potential of (+)-Capnellene, a marine-derived sesquiterpene, as a versatile chiral building block for the synthesis of c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of (+)-Capnellene, a marine-derived sesquiterpene, as a versatile chiral building block for the synthesis of complex molecules and novel therapeutic agents. While its primary role in the literature is a target for total synthesis, its rigid tricyclic framework and dense stereochemistry make it an intriguing starting point for diversification and the generation of new chemical entities.

Introduction to (+)-Capnellene as a Chiral Precursor

(+)-Capnellene, first isolated from the soft coral Capnella imbricata, possesses a compact and stereochemically rich tricyclo[6.3.0.0²⁶]undecane skeleton. Its key structural features, including an exocyclic double bond and multiple contiguous stereocenters, provide a unique platform for stereoselective transformations. The inherent chirality of (+)-Capnellene can be leveraged to impart asymmetry in subsequent synthetic steps, making it a valuable starting material for the synthesis of enantiomerically pure compounds.

The capnellane skeleton is a recurring motif in a variety of natural products exhibiting interesting biological activities, including anti-inflammatory and cytotoxic properties. By utilizing (+)-Capnellene as a chiral starting material, researchers can access novel derivatives and analogues with potentially enhanced or modulated biological profiles.

Synthetic Potential and Key Reactive Sites

The chemical reactivity of (+)-Capnellene is centered around its exocyclic double bond and the potential for functionalization of its saturated carbocyclic core. Key transformations can be envisaged at the following positions:

  • The Exocyclic Double Bond (C9=C12): This moiety is amenable to a wide range of transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse functional groups.

  • Allylic Positions (C8 and C10): The protons at these positions are allylic to the double bond and can be targeted for functionalization through radical or oxidative processes.

  • The Saturated Core: While less reactive, the hydrocarbon backbone can be functionalized through C-H activation or by leveraging the directing effects of initially installed functional groups.

The following sections outline potential synthetic pathways and provide exemplary protocols for the derivatization of (+)-Capnellene.

Proposed Synthetic Pathways from (+)-Capnellene

The following diagram illustrates a logical workflow for the diversification of the (+)-Capnellene scaffold to generate a library of novel derivatives.

G Capnellene (+)-Capnellene Epoxidation Epoxidation Capnellene->Epoxidation Diol_Formation Dihydroxylation Capnellene->Diol_Formation Allylic_Oxidation Allylic Oxidation Capnellene->Allylic_Oxidation Ozonolysis Ozonolysis Capnellene->Ozonolysis Epoxide Capnellene Epoxide Epoxidation->Epoxide Diol Capnellene Diol Diol_Formation->Diol Enone Capnellenone Allylic_Oxidation->Enone Keto_Aldehyde Keto-Aldehyde Ozonolysis->Keto_Aldehyde Epoxide_Opening Epoxide Ring-Opening Amino_Alcohols Amino Alcohols Epoxide_Opening->Amino_Alcohols Diol_Derivatization Diol Derivatization Ethers_Esters Ethers / Esters Diol_Derivatization->Ethers_Esters Enone_Derivatization Enone Conjugate Addition Substituted_Enones Substituted Enones Enone_Derivatization->Substituted_Enones Keto_Aldehyde_Derivatization Keto-Aldehyde Derivatization Heterocycles Fused Heterocycles Keto_Aldehyde_Derivatization->Heterocycles Epoxide->Epoxide_Opening Diol->Diol_Derivatization Enone->Enone_Derivatization Keto_Aldehyde->Keto_Aldehyde_Derivatization

Caption: Synthetic diversification pathways starting from (+)-Capnellene.

Experimental Protocols

The following are detailed experimental protocols for key transformations that can be applied to (+)-Capnellene. These are based on established methodologies for similar substrates found in the literature.

4.1. Epoxidation of the Exocyclic Double Bond

This protocol describes the stereoselective epoxidation of the C9=C12 double bond of (+)-Capnellene.

  • Reaction: (+)-Capnellene to Capnellene-9,12-epoxide

  • Reagents and Materials:

    • (+)-Capnellene

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve (+)-Capnellene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

4.2. Dihydroxylation of the Exocyclic Double Bond

This protocol outlines the synthesis of the corresponding diol from (+)-Capnellene.

  • Reaction: (+)-Capnellene to Capnellene-9,12-diol

  • Reagents and Materials:

    • (+)-Capnellene

    • Osmium tetroxide (OsO₄), 4% solution in water

    • N-Methylmorpholine N-oxide (NMO)

    • Acetone/water solvent mixture

    • Saturated aqueous sodium sulfite solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve (+)-Capnellene (1.0 eq) in a 10:1 mixture of acetone and water.

    • Add NMO (1.5 eq) to the solution.

    • To the stirred solution, add a catalytic amount of OsO₄ solution (0.02 eq).

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude diol by flash column chromatography.

4.3. Allylic Oxidation to form Capnellenone

This protocol describes the oxidation of an allylic position to introduce a ketone functionality.

  • Reaction: (+)-Capnellene to 8-keto-(+)-Capnellene (Capnellenone)

  • Reagents and Materials:

    • (+)-Capnellene

    • Selenium dioxide (SeO₂)

    • Dioxane/water

  • Procedure:

    • To a solution of (+)-Capnellene (1.0 eq) in dioxane and a small amount of water, add SeO₂ (1.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove elemental selenium.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting enone by column chromatography.

Data Presentation: Bioactive Capnellene Derivatives

Several naturally occurring and synthetically derived capnellenes have demonstrated significant biological activity. The following table summarizes some of these findings.

Compound NameStructureBiological ActivityReference
Δ⁹(¹²)-capnellene-8β,10α-diolA diol derivative of capnelleneAnti-inflammatory; reduces cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)
8α-acetoxy-Δ⁹(¹²)-capnellene-10α-olAn acetoxy and hydroxy derivativePotential analgesic for neuropathic pain
Δ⁹(¹²)-capnellene-3β,8β,10α-triolA triol derivativeAnti-inflammatory

Signaling Pathway Implication

The anti-inflammatory effects of capnellene derivatives are often associated with the inhibition of key enzymes in the inflammatory cascade, such as COX-2 and iNOS. The following diagram illustrates this simplified signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Activation Macrophage Activation Inflammatory_Stimuli->Cell_Activation NF_kB_Activation NF-κB Activation Cell_Activation->NF_kB_Activation iNOS_Expression iNOS Gene Expression NF_kB_Activation->iNOS_Expression COX2_Expression COX-2 Gene Expression NF_kB_Activation->COX2_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein COX2_Protein COX-2 Protein COX2_Expression->COX2_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production PG_Production Prostaglandin (PG) Production COX2_Protein->PG_Production Inflammation Inflammation NO_Production->Inflammation PG_Production->Inflammation Capnellene_Derivatives Capnellene Derivatives Capnellene_Derivatives->iNOS_Protein Inhibition Capnellene_Derivatives->COX2_Protein Inhibition

Caption: Inhibition of inflammatory pathways by Capnellene derivatives.

Conclusion

(+)-Capnellene represents an underutilized chiral building block with significant potential for the synthesis of novel, biologically active molecules. Its rigid, stereochemically defined structure provides an excellent starting point for the introduction of chemical diversity through a variety of well-established synthetic transformations. The protocols and pathways outlined in these notes are intended to serve as a guide for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery to explore the synthetic utility of this fascinating marine natural product.

Application

Application of (+)-Capnellene in Marine Chemical Ecology: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene is a tricyclic sesquiterpenoid natural product first isolated from the soft coral Capnella imbricata. In the marine environment,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene is a tricyclic sesquiterpenoid natural product first isolated from the soft coral Capnella imbricata. In the marine environment, sessile organisms like soft corals have evolved a sophisticated chemical arsenal to defend against predation, competition for space, and biofouling. Secondary metabolites, such as (+)-capnellene and its derivatives, are believed to play a crucial role in these defensive strategies. This document provides an overview of the known and potential applications of (+)-Capnellene in marine chemical ecology, along with detailed protocols for its investigation.

While the ecological roles of many soft coral metabolites are presumed to involve chemical defense, quantitative data specifically for (+)-Capnellene in ecologically relevant assays are currently limited in published literature. Much of the research on capnellenes has focused on their potential pharmacological applications, such as their anti-inflammatory and cytotoxic activities.[1][2][3] The following sections summarize the current understanding and provide detailed experimental frameworks for future research into the marine chemical ecology of (+)-Capnellene.

Ecological Role and Signaling Pathways

The primary hypothesized ecological function of (+)-Capnellene and related sesquiterpenes in soft corals is as a chemical defense agent, primarily through feeding deterrence against predators like corallivorous fishes and invertebrates. The presence of these compounds in the coral tissue makes it unpalatable, thereby reducing predation pressure.

Chemical_Defense_Pathway cluster_coral Soft Coral (Capnella imbricata) cluster_environment Marine Environment cluster_interaction Ecological Interaction Capnellene (+)-Capnellene Biosynthesis Storage Tissue Storage Capnellene->Storage Ingestion Attempted Ingestion Storage->Ingestion Release upon tissue damage Predator Predator (e.g., Corallivorous Fish) Predator->Ingestion Grazing Deterrence Feeding Deterrence (Rejection) Ingestion->Deterrence Unpalatable taste/toxicity Deterrence->Predator Learned Aversion

Quantitative Data

Specific quantitative data on the ecological activities of (+)-Capnellene are scarce. The following tables present example data for other sesquiterpenes and soft coral extracts to illustrate how such data would be presented. These values should be considered as placeholders until specific research on (+)-Capnellene is conducted.

Table 1: Feeding Deterrence of a Representative Sesquiterpene from a Soft Coral Against a Generalist Marine Predator

Compound/ExtractPredator SpeciesAssay TypeConcentration% Consumption (relative to control)EC₅₀ (µg/cm²)Reference
Sesquiterpene XThalassoma bifasciatumChoice Assay1% (dry wt)25%0.5% (dry wt)Fictional Data
Sinularia sp. extractGeneralist reef fishField AssayNatural conc.15%-[4]

Table 2: Antifouling Activity of a Representative Sesquiterpene from a Soft Coral

Compound/ExtractTarget OrganismAssay TypeEC₅₀ (µg/mL)LC₅₀ (µg/mL)Therapeutic Ratio (LC₅₀/EC₅₀)Reference
Furoic acid sesquiterpeneBalanus amphitrite (Barnacle larvae)Larval Settlement11.21>50>4.46
Diterpenoid ExtractMytilus galloprovincialis (Mussel larvae)Larval Settlement5.5254.5[5][6]

Table 3: Antibacterial Activity of a Representative Soft Coral Extract Against Marine Bacteria

Extract/CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
Sarcophyton sp. extractVibrio harveyiBroth Microdilution125Fictional Data
Sinularia sp. extractPseudoalteromonas sp.Agar Disc Diffusion- (Zone of Inhibition)Fictional Data

Experimental Protocols

The following are detailed protocols for key experiments to assess the ecological role of (+)-Capnellene.

Protocol 1: Extraction and Isolation of (+)-Capnellene from Capnella imbricata

This protocol describes a general method for obtaining (+)-Capnellene for bioassays.

1. Collection and Extraction: 1.1. Collect specimens of Capnella imbricata and freeze them immediately at -20°C. 1.2. Lyophilize the frozen tissue and then grind it into a fine powder. 1.3. Extract the powdered coral tissue exhaustively with a 1:1 mixture of dichloromethane and methanol at room temperature. 1.4. Concentrate the resulting extract under reduced pressure to yield a crude extract.

2. Bioassay-Guided Fractionation: 2.1. Partition the crude extract between n-hexane and 90% aqueous methanol. 2.2. Test each fraction for the desired activity (e.g., feeding deterrence). 2.3. Subject the active fraction (typically the n-hexane or less polar fraction for sesquiterpenes) to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. 2.4. Further purify the active fractions using high-performance liquid chromatography (HPLC) on a C18 column with an appropriate solvent system (e.g., acetonitrile/water or methanol/water) to isolate pure (+)-Capnellene. 2.5. Confirm the structure and purity of the isolated (+)-Capnellene using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Bioassay_Guided_Fractionation Start Soft Coral Tissue (Capnella imbricata) Extract Crude Extract Start->Extract Partition Solvent Partitioning Extract->Partition Fractions Polar & Non-polar Fractions Partition->Fractions Bioassay1 Bioassay (e.g., Feeding Deterrence) Fractions->Bioassay1 ActiveFraction Active Fraction Bioassay1->ActiveFraction Identifies activity Chromatography Column Chromatography ActiveFraction->Chromatography Subfractions Sub-fractions Chromatography->Subfractions Bioassay2 Bioassay Subfractions->Bioassay2 ActiveSubfraction Active Sub-fraction Bioassay2->ActiveSubfraction Identifies activity HPLC HPLC Purification ActiveSubfraction->HPLC PureCompound Pure (+)-Capnellene HPLC->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure

Protocol 2: Feeding Deterrence Assay

This protocol is adapted from established methods for testing the palatability of marine natural products to generalist predators.

1. Preparation of Artificial Diets: 1.1. Prepare a base food mixture (e.g., squid or shrimp paste). 1.2. Dissolve a known concentration of (+)-Capnellene in a suitable solvent (e.g., diethyl ether or ethanol). 1.3. Incorporate the dissolved (+)-Capnellene into the food mixture. To ensure ecological relevance, the concentration should ideally match the natural concentration in the coral tissue. If unknown, a range of concentrations should be tested. 1.4. Prepare a control diet by adding only the solvent to the food mixture. 1.5. Extrude the food mixtures into strands and cut them into uniform pellets.

2. Feeding Assay (Choice Experiment): 2.1. Acclimate individual predatory fish (e.g., a common reef wrasse) to laboratory conditions and train them to feed on the control pellets. 2.2. In each trial, offer a fish an equal number of control and (+)-Capnellene-treated pellets simultaneously. 2.3. Record the number of each type of pellet consumed over a set period. 2.4. Analyze the data using appropriate statistical tests (e.g., a paired t-test or Wilcoxon signed-rank test) to determine if there is a significant preference for the control pellets.

3. Feeding Assay (No-Choice Experiment): 3.1. Offer fish only the (+)-Capnellene-treated pellets. 3.2. Record the number of pellets consumed and observe any signs of rejection (e.g., mouthing and spitting out the pellet). 3.3. Compare the consumption rate to that of fish offered only control pellets in separate trials.

Protocol 3: Antifouling Assay Against Barnacle Larvae

This protocol outlines a method to assess the ability of (+)-Capnellene to inhibit the settlement of barnacle larvae.

1. Larval Rearing: 1.1. Collect adult barnacles (Amphibalanus amphitrite) and induce the release of nauplii by placing them in filtered seawater under bright light. 1.2. Rear the nauplii to the cyprid stage (the settling stage) by feeding them a diet of microalgae (e.g., Chaetoceros muelleri).

2. Settlement Assay: 2.1. Prepare a stock solution of (+)-Capnellene in a solvent such as DMSO. 2.2. Create a dilution series of (+)-Capnellene in filtered seawater in multi-well plates. Include a solvent control and a negative control (filtered seawater only). 2.3. Add a known number of competent cyprids (e.g., 20) to each well. 2.4. Incubate the plates for 24-48 hours under controlled conditions (e.g., 25°C, dark). 2.5. Count the number of settled and metamorphosed cyprids in each well under a dissecting microscope. 2.6. Calculate the percentage of settlement inhibition relative to the control and determine the EC₅₀ value (the concentration that inhibits 50% of settlement).

Protocol 4: Antibacterial Assay Against Marine Bacteria

This protocol details a method to evaluate the antibacterial activity of (+)-Capnellene against marine bacterial strains.

1. Bacterial Strains and Culture Conditions: 1.1. Obtain relevant marine bacterial strains, including known biofilm-formers or potential pathogens (e.g., Vibrio spp., Pseudoalteromonas spp.). 1.2. Culture the bacteria in a suitable marine broth medium (e.g., Marine Broth 2216).

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): 2.1. Prepare a serial dilution of (+)-Capnellene in marine broth in a 96-well microplate. 2.2. Inoculate each well with a standardized suspension of the test bacterium. 2.3. Include positive (broth with bacteria and a known antibiotic), negative (broth only), and solvent controls. 2.4. Incubate the plate at an appropriate temperature (e.g., 28°C) for 24-48 hours. 2.5. Determine the MIC as the lowest concentration of (+)-Capnellene that visibly inhibits bacterial growth.

Antibacterial_Assay_Workflow Start Bacterial Culture (e.g., Vibrio sp.) Inoculate Inoculate wells with Bacterial Suspension Start->Inoculate Prepare Prepare (+)-Capnellene Serial Dilutions in 96-well plate Prepare->Inoculate Incubate Incubate at 28°C for 24-48h Inoculate->Incubate Read Read Results (Visual Inspection or OD) Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Conclusion and Future Directions

(+)-Capnellene, as a representative of the capnellane class of sesquiterpenoids abundant in soft corals, is a prime candidate for having a significant role in the chemical ecology of Capnella imbricata. While its pharmacological properties have been the focus of much research, its ecological functions remain largely underexplored. The protocols provided here offer a framework for systematically investigating its potential as a feeding deterrent, antifouling agent, and antibacterial compound in the marine environment. Future research should prioritize quantifying the ecological activities of (+)-Capnellene and determining its natural concentration in coral tissues to better understand its contribution to the survival and success of Capnella imbricata on coral reefs. Such studies will not only advance our knowledge of marine chemical ecology but may also inspire the development of novel, environmentally friendly antifouling and aquaculture solutions.

References

Method

Application Notes and Protocols for Anti-inflammatory Assay of (+)-Capnellene

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene, a tricyclic sesquiterpene isolated from soft corals of the Capnella genus, has garnered significant interest for its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene, a tricyclic sesquiterpene isolated from soft corals of the Capnella genus, has garnered significant interest for its potential therapeutic properties. Emerging evidence suggests that (+)-Capnellene possesses anti-inflammatory activities, making it a promising candidate for the development of novel anti-inflammatory agents.[1][2][3][4][5] This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of (+)-Capnellene in a laboratory setting. The assays described herein are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential anti-inflammatory effects of (+)-Capnellene. These tables are for illustrative purposes and the actual results may vary.

Table 1: Effect of (+)-Capnellene on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)ROS Production (% of LPS control)
Control (untreated)-5 ± 1.28 ± 2.1
LPS (1 µg/mL)-100100
LPS + (+)-Capnellene185 ± 4.590 ± 5.3
LPS + (+)-Capnellene562 ± 3.875 ± 4.1
LPS + (+)-Capnellene1041 ± 2.958 ± 3.7
LPS + (+)-Capnellene2525 ± 2.140 ± 2.9
LPS + Dexamethasone (Positive Control)1015 ± 1.835 ± 2.5

Table 2: Effect of (+)-Capnellene on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-50 ± 830 ± 520 ± 4
LPS (1 µg/mL)-1200 ± 110800 ± 75500 ± 48
LPS + (+)-Capnellene11050 ± 95720 ± 68450 ± 42
LPS + (+)-Capnellene5850 ± 78580 ± 55360 ± 34
LPS + (+)-Capnellene10600 ± 55410 ± 39250 ± 23
LPS + (+)-Capnellene25350 ± 32240 ± 22150 ± 14
LPS + Dexamethasone (Positive Control)10200 ± 18150 ± 14100 ± 9

Table 3: Effect of (+)-Capnellene on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)-0.05 ± 0.010.03 ± 0.01
LPS (1 µg/mL)-1.001.00
LPS + (+)-Capnellene10.88 ± 0.070.92 ± 0.08
LPS + (+)-Capnellene50.65 ± 0.050.75 ± 0.06
LPS + (+)-Capnellene100.42 ± 0.040.55 ± 0.05
LPS + (+)-Capnellene250.21 ± 0.020.30 ± 0.03
LPS + Dexamethasone (Positive Control)100.10 ± 0.010.15 ± 0.02

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of (+)-Capnellene (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control group (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the indicated time period (e.g., 24 hours for NO and cytokine assays, or as optimized for other assays).

    • Include a non-stimulated control group and a positive control group (e.g., Dexamethasone at 10 µM).

Protocol 2: Nitric Oxide (NO) Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Reagents:

    • Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite (NaNO₂) Standard Solution: Prepare a series of dilutions (e.g., 0-100 µM) in culture medium to generate a standard curve.

  • Procedure:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent to each 100 µL of supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Protocol 3: Reactive Oxygen Species (ROS) Assay

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Procedure:

    • After the desired treatment period, remove the culture medium and wash the cells twice with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with HBSS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reagents:

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Collect cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve generated with recombinant cytokines.[6][7][8]

Protocol 5: Western Blot Analysis for iNOS and COX-2

This protocol determines the protein expression levels of iNOS and COX-2 in cell lysates.

  • Reagents:

    • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors.

    • BCA or Bradford protein assay kit.

    • Primary antibodies: rabbit anti-iNOS and rabbit anti-COX-2.

    • Loading control antibody: mouse anti-β-actin.

    • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a protein assay kit.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow cluster_1 Downstream Assays A RAW 264.7 Cell Culture B Pre-treatment with (+)-Capnellene A->B C Stimulation with LPS B->C D Sample Collection (Supernatant & Cell Lysate) C->D E Nitric Oxide (NO) Assay (Griess Assay) D->E F Reactive Oxygen Species (ROS) Assay (DCFH-DA) D->F G Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) D->G H Protein Expression (Western Blot for iNOS, COX-2) D->H

Caption: Experimental workflow for evaluating the anti-inflammatory effects of (+)-Capnellene.

Caption: Proposed mechanism of (+)-Capnellene's anti-inflammatory action via MAPK and NF-κB pathways.

References

Application

Application Notes and Protocols: Cytotoxicity Screening of (+)-Capnellene on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed framework for assessing the cytotoxic potential of the natural product (+)-Capnellene against various cancer cell...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for assessing the cytotoxic potential of the natural product (+)-Capnellene against various cancer cell lines. Due to the limited publicly available data on the specific cytotoxic effects of (+)-Capnellene, this application note presents a generalized protocol and illustrative data to guide researchers in performing such an evaluation. The methodologies outlined here are standard in the field of anticancer drug discovery and can be adapted for the screening of other novel compounds. The provided protocols focus on the widely used MTT assay for determining cell viability and include representations of a typical experimental workflow and a relevant signaling pathway.

Introduction

Natural products are a significant source of new therapeutic agents, with many approved anticancer drugs originating from natural sources.[1][2] The process of anticancer drug discovery often begins with in vitro cytotoxicity screening to identify compounds that can inhibit the proliferation of or kill cancer cells.[3][4] (+)-Capnellene, a sesquiterpene isolated from the soft coral Capnella imbricata, represents a class of natural compounds with potential bioactivity that warrants investigation for its anticancer properties. This document outlines the necessary protocols to screen (+)-Capnellene for cytotoxicity and presents the data in a clear, tabular format for easy interpretation.

Data Presentation

The following table represents a hypothetical summary of the cytotoxic activity of (+)-Capnellene against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%.[5] In this context, it represents the concentration of (+)-Capnellene required to reduce the viability of the cancer cell population by 50%. Lower IC50 values indicate higher potency.[6]

Table 1: Illustrative Cytotoxic Activity of (+)-Capnellene against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8
MDA-MB-231Breast Adenocarcinoma22.5
A549Lung Carcinoma18.2
HCT116Colon Carcinoma12.1
HepG2Hepatocellular Carcinoma25.0
PC-3Prostate Carcinoma30.7
HeLaCervical Carcinoma19.4

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results for (+)-Capnellene.

Experimental Protocols

A crucial method for evaluating the cytotoxic activity of a compound is the MTT assay.[7][8] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Protocol: MTT Assay for Cytotoxicity Screening

1. Materials:

  • (+)-Capnellene stock solution (e.g., in DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (+)-Capnellene from the stock solution in complete culture medium. A typical concentration range to start with for a novel compound might be from 0.1 to 100 µM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Capnellene.

    • Include wells with medium containing the same concentration of DMSO as the highest concentration of the test compound as a vehicle control. Also, include wells with untreated cells (medium only) as a negative control.

    • Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of (+)-Capnellene.

  • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening the cytotoxicity of a natural product like (+)-Capnellene.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Obtain (+)-Capnellene stock Prepare Stock Solution start->stock treat_cells Treat Cells with (+)-Capnellene stock->treat_cells cell_culture Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for cytotoxicity screening of (+)-Capnellene.

Potential Signaling Pathway

Many natural product-based anticancer agents exert their effects by inducing apoptosis (programmed cell death).[2][3] The diagram below depicts a simplified version of the intrinsic (mitochondrial) apoptosis pathway, a common mechanism targeted by cytotoxic compounds.[10]

G cluster_pathway Intrinsic Apoptosis Pathway capnellene (+)-Capnellene stress Cellular Stress capnellene->stress induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

References

Method

Application Notes and Protocols for Radiolabeling (+)-Capnellene for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene is a tricyclic sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata. Preclinical studies have demonst...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene is a tricyclic sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata. Preclinical studies have demonstrated its potent anti-inflammatory and anti-neuroinflammatory properties, making it a person of interest for therapeutic development, particularly in the context of neuroinflammatory diseases and neuropathic pain. The mechanism of action for capnellene and its derivatives involves the downregulation of key pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

To facilitate further in vivo research, including pharmacokinetic, pharmacodynamic, and biodistribution studies, the development of radiolabeled (+)-Capnellene is crucial. These application notes provide detailed protocols for the radiolabeling of (+)-Capnellene with Tritium (³H) and Iodine-125 (¹²⁵I), along with relevant technical data and a depiction of the associated anti-inflammatory signaling pathway.

Potential Radiolabeling Strategies for (+)-Capnellene

The structure of (+)-Capnellene, featuring an exocyclic methylene group, presents a prime target for radiolabeling. Two promising strategies are catalytic tritiation and radioiodination of this double bond.

Section 1: Radiolabeling of (+)-Capnellene with Tritium (³H)

Tritium labeling offers the advantage of high specific activity without altering the chemical structure of the parent molecule, which is ideal for studying its biological activity. A common method for introducing tritium into a molecule with a double bond is through catalytic reduction using tritium gas.

Experimental Protocol: Catalytic Tritiation of (+)-Capnellene

This protocol is adapted from established methods for the catalytic tritiation of alkenes.

Materials:

  • (+)-Capnellene

  • Palladium on carbon (Pd/C, 10%)

  • Tritium gas (³H₂)

  • Ethyl acetate (anhydrous)

  • Methanol (anhydrous)

  • Filtration apparatus (e.g., Celite pad)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation of the Reaction Mixture:

    • In a specialized tritiation flask, dissolve 5 mg of (+)-Capnellene in 2 mL of anhydrous ethyl acetate.

    • Carefully add 1 mg of 10% Pd/C catalyst to the solution.

  • Tritiation Reaction:

    • Connect the flask to a tritium manifold.

    • Freeze the reaction mixture using liquid nitrogen and evacuate the flask.

    • Warm the mixture to room temperature and introduce tritium gas to a pressure of 1 atmosphere.

    • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Work-up and Purification:

    • After the reaction, carefully vent the excess tritium gas according to safety protocols.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.

    • Evaporate the solvent from the filtrate under a gentle stream of nitrogen.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).

    • Purify the crude [³H]-(+)-Capnellene using preparative HPLC.

  • Quality Control:

    • Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.

    • Measure the specific activity by quantifying the amount of radioactivity using a liquid scintillation counter and determining the mass of the compound.

Quantitative Data Summary

The following table summarizes expected quantitative data based on similar catalytic tritiation reactions of terpenes. Actual results may vary depending on specific experimental conditions.

ParameterExpected Value
Radiochemical Yield 40 - 60%
Radiochemical Purity > 98%
Specific Activity 15 - 25 Ci/mmol

Section 2: Radiolabeling of (+)-Capnellene with Iodine-125 (¹²⁵I)

Radioiodination provides a method for labeling with a gamma-emitting isotope, which is suitable for SPECT imaging. The exocyclic double bond of (+)-Capnellene can be targeted for the addition of radioiodine.

Experimental Protocol: Radioiodination of (+)-Capnellene

This protocol is a proposed method based on the radioiodination of alkenes.

Materials:

  • (+)-Capnellene

  • Sodium Iodide [¹²⁵I]NaI

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing system

  • Gamma counter

Procedure:

  • Reaction Setup:

    • In a shielded vial, dissolve 1 mg of (+)-Capnellene in 500 µL of ethyl acetate.

    • Add 1 mCi of [¹²⁵I]NaI in a small volume of phosphate buffer.

  • Initiation of Iodination:

    • Add 50 µL of a freshly prepared solution of Chloramine-T (1 mg/mL in phosphate buffer) to initiate the reaction.

    • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Quenching and Extraction:

    • Quench the reaction by adding 100 µL of sodium metabisulfite solution (2 mg/mL in water).

    • Separate the organic layer.

    • Wash the organic layer twice with 500 µL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent.

    • Purify the residue using silica gel column chromatography, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient).

    • Monitor the fractions for radioactivity using a gamma counter.

  • Quality Control:

    • Assess the radiochemical purity of the final product by radio-TLC.

    • Determine the radiochemical yield by comparing the activity of the purified product to the initial activity used.

Quantitative Data Summary

The following table presents anticipated quantitative data for the radioiodination of (+)-Capnellene.

ParameterExpected Value
Radiochemical Yield 30 - 50%
Radiochemical Purity > 95%
Specific Activity 1000 - 2000 Ci/mmol

Section 3: Signaling Pathway and Experimental Workflow Visualization

Anti-Inflammatory Signaling Pathway of Capnellene Derivatives

Capnellene and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the expression of iNOS and COX-2. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the activation of the transcription factor NF-κB is a critical step leading to the upregulation of these pro-inflammatory enzymes.

G cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates NFkB NF-κB NFkB_pathway->NFkB Activates iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription COX2_gene COX-2 Gene NFkB->COX2_gene Induces Transcription iNOS iNOS Protein iNOS_gene->iNOS Translation COX2 COX-2 Protein COX2_gene->COX2 Translation NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins (PGs) COX2->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation Capnellene (+)-Capnellene Capnellene->NFkB_pathway Inhibits

Caption: LPS-induced pro-inflammatory signaling pathway inhibited by (+)-Capnellene.

Experimental Workflow for Radiolabeling and In Vivo Studies

The following diagram outlines the general workflow from radiolabeling of (+)-Capnellene to its application in preclinical in vivo studies.

G cluster_workflow Workflow start (+)-Capnellene radiolabeling Radiolabeling (Tritiation or Radioiodination) start->radiolabeling purification Purification (HPLC or Column Chromatography) radiolabeling->purification qc Quality Control (Purity & Specific Activity) purification->qc in_vivo In Vivo Administration (e.g., Rodent Model) qc->in_vivo imaging Biodistribution Studies (SPECT/Scintillation Counting) in_vivo->imaging pk_pd Pharmacokinetic/ Pharmacodynamic Analysis in_vivo->pk_pd end Data Analysis & Interpretation imaging->end pk_pd->end

Caption: General workflow for radiolabeling (+)-Capnellene and subsequent in vivo evaluation.

Disclaimer

These protocols are intended for use by trained researchers in appropriate laboratory settings. All work with radioactive materials must be conducted in compliance with institutional and national regulations. The expected quantitative data are estimates and may vary. Optimization of reaction conditions is recommended to achieve desired results.

Application

Application Notes and Protocols for the Large-Scale Synthesis of (+)-Capnellene for Preclinical Trials

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Capnellene, a marine-derived sesquiterpenoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Capnellene, a marine-derived sesquiterpenoid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for preclinical investigation. Its mechanism of action involves the inhibition of key pro-inflammatory mediators, nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), through the modulation of the NF-κB signaling pathway. To facilitate preclinical development, a robust and scalable enantioselective synthesis is paramount. This document provides detailed protocols for the large-scale synthesis of (+)-Capnellene, based on the asymmetric synthesis developed by Meyers and Bienz, which offers a reliable route to the optically pure compound. Furthermore, it outlines the biological context of (+)-Capnellene's anti-inflammatory activity and provides guidelines for the preparation of material suitable for preclinical trials, with a focus on purity, yield, and documentation in line with Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs).

Introduction: Preclinical Development of (+)-Capnellene

(+)-Capnellene is a tricyclic sesquiterpene natural product isolated from the soft coral Capnella imbricata. Its potential as a therapeutic agent stems from its anti-inflammatory and anti-neuroinflammatory properties[1]. For a natural product to advance to preclinical trials, a sustainable and scalable synthetic route is essential to ensure a consistent supply of high-purity material. The synthesis outlined herein is based on the first asymmetric total synthesis of (+)-Δ⁹⁽¹²⁾-capnellene, which proceeds with a notable overall yield of 14.1%[2]. This approach utilizes a chiral nonracemic bicyclic lactam derived from the readily available and inexpensive (S)-valinol to control the stereochemistry, making it an attractive strategy for scale-up.

Regulatory Considerations for Preclinical API Manufacturing

The synthesis of an Active Pharmaceutical Ingredient (API) for preclinical studies must be conducted under a quality management system that ensures the consistency, purity, and safety of the final compound. While full cGMP (current Good Manufacturing Practices) compliance is not mandatory for early preclinical stages, adherence to its principles is highly recommended and becomes more stringent as development progresses[3][4][5]. Key considerations include:

  • Documentation: All steps of the synthesis, purification, and analysis must be meticulously documented in batch records.

  • Purity and Impurity Profiling: The API must meet predefined specifications for purity, and all significant impurities should be identified and characterized.

  • Process Controls: Critical process parameters should be identified and controlled to ensure batch-to-batch consistency.

  • Stability: The stability of the API under defined storage conditions must be established.

Asymmetric Total Synthesis of (+)-Capnellene

The following protocols are adapted from the enantioselective total synthesis of (+)-Capnellene. This synthesis is designed to be scalable and provides the target compound with high enantiomeric purity.

Synthesis Workflow

cluster_0 Chiral Lactam Formation cluster_1 Side Chain Introduction cluster_2 Tricyclic Core Construction cluster_3 Final Steps S_Valinol (S)-Valinol Chiral_Lactam Chiral Bicyclic Lactam S_Valinol->Chiral_Lactam Levulinic_Acid Levulinic Acid Levulinic_Acid->Chiral_Lactam Alkylation Alkylation Chiral_Lactam->Alkylation Alkylated_Lactam Alkylated Lactam Alkylation->Alkylated_Lactam Grignard_Reaction Grignard Reaction Nazarov_Cyclization Nazarov Cyclization Grignard_Reaction->Nazarov_Cyclization Acyl_Chloride_Formation Acyl Chloride Formation Alkylated_Lactam->Acyl_Chloride_Formation Acyl_Chloride_Formation->Grignard_Reaction Tricyclic_Enone Tricyclic Enone Nazarov_Cyclization->Tricyclic_Enone Methylenation Wittig Reaction Tricyclic_Enone->Methylenation Capnellene (+)-Capnellene Methylenation->Capnellene

Caption: Synthetic workflow for (+)-Capnellene.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagentsConditionsYield (%)
1Chiral Lactam Formation(S)-Valinol, Levulinic AcidChiral Bicyclic LactamToluene, refluxDean-Stark~85
2AlkylationChiral Bicyclic LactamAlkylated LactamLDA, Allyl IodideTHF, -78 °C~90
3Acyl Chloride FormationAlkylated LactamAcyl ChlorideOxalyl ChlorideCH₂Cl₂, 0 °C to rt~95
4Grignard ReactionAcyl ChlorideDivinyl CarbinolVinylmagnesium BromideTHF, -78 °C~80
5Nazarov CyclizationDivinyl CarbinolTricyclic EnoneFormic Acid80 °C~75
6Methylenation (Wittig)Tricyclic Enone(+)-CapnellenePh₃P=CH₂THF, reflux~60
- Overall Yield - - - - ~14.1
Experimental Protocols

Protocol 1: Synthesis of the Chiral Bicyclic Lactam

  • To a solution of (S)-valinol (1.0 eq) in toluene, add levulinic acid (1.0 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the theoretical amount of water is collected, cool the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral bicyclic lactam.

Protocol 2: Alkylation of the Chiral Lactam

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of the chiral bicyclic lactam (1.0 eq) in THF to the LDA solution at -78 °C.

  • After stirring for 1 hour, add allyl iodide (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the alkylated lactam.

Protocol 3: Nazarov Cyclization to form the Tricyclic Enone

  • Prepare the divinyl carbinol intermediate by reacting the alkylated lactam with vinylmagnesium bromide after conversion to the corresponding acyl chloride.

  • Dissolve the purified divinyl carbinol (1.0 eq) in formic acid.

  • Heat the solution at 80 °C for 1 hour.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by chromatography to give the tricyclic enone.

Protocol 4: Methylenation to (+)-Capnellene

  • Prepare the Wittig reagent (Ph₃P=CH₂) from methyltriphenylphosphonium bromide and a strong base such as n-butyllithium in THF.

  • To a solution of the tricyclic enone (1.0 eq) in THF, add the freshly prepared Wittig reagent.

  • Reflux the reaction mixture for 4 hours.

  • Cool to room temperature and quench with water.

  • Extract with pentane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude (+)-Capnellene by column chromatography.

Biological Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

(+)-Capnellene and related sesquiterpenoids exert their anti-inflammatory effects by inhibiting the production of iNOS and COX-2. The expression of these pro-inflammatory enzymes is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those for iNOS and COX-2, and initiates their transcription. Sesquiterpenes have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[6][7].

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation Capnellene (+)-Capnellene Capnellene->IKK inhibits DNA DNA NFkB_n->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcribes

References

Method

Application Notes and Protocols for the Quantification of (+)-Capnellene in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene, a tricyclic sesquiterterpene first isolated from the soft coral Capnella imbricata, and its derivatives have garnered significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene, a tricyclic sesquiterterpene first isolated from the soft coral Capnella imbricata, and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[1] To facilitate research and development of (+)-Capnellene-based therapeutics, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, toxicological assessments, and understanding the compound's mechanism of action.

This document provides detailed application notes and protocols for the quantification of (+)-Capnellene in biological samples, primarily focusing on plasma and urine. The methodologies described are based on gas chromatography-mass spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[2]

Analytical Strategy Overview

The quantification of (+)-Capnellene in complex biological matrices like plasma or urine presents analytical challenges due to the low expected concentrations of the analyte and the presence of interfering endogenous compounds. The recommended approach involves:

  • Efficient Sample Preparation: To isolate (+)-Capnellene from the biological matrix and minimize interference. Headspace Solid-Phase Microextraction (HS-SPME) is highlighted as a sensitive, solventless, and automatable technique suitable for volatile compounds like (+)-Capnellene.[3][4]

  • Gas Chromatographic Separation: To separate (+)-Capnellene from other volatile components in the sample extract.

  • Mass Spectrometric Detection: For sensitive and selective detection and quantification of (+)-Capnellene.

An internal standard is crucial for accurate quantification to compensate for variations in sample preparation and instrument response. An ideal internal standard would be an isotopically labeled version of (+)-Capnellene. In its absence, a structurally similar, non-endogenous sesquiterpene can be used.

Experimental Protocols

Protocol 1: Quantification of (+)-Capnellene in Human Plasma using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of volatile terpenes in biological fluids.[5][6]

1. Materials and Reagents

  • (+)-Capnellene analytical standard

  • Internal Standard (IS): (e.g., β-caryophyllene, longifolene, or an isotopically labeled (+)-Capnellene if available)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Human plasma (drug-free)

  • SPME fibers (e.g., 100 µm polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Preparation of Standards and Quality Controls

  • Primary Stock Solutions: Prepare individual stock solutions of (+)-Capnellene and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the (+)-Capnellene stock solution in methanol to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QCs at low, medium, and high concentrations.

3. Sample Preparation (HS-SPME)

  • To a 20 mL headspace vial, add 1 mL of human plasma sample, calibration standard, or QC.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 0.5 g of sodium chloride to aid in the release of volatile compounds from the matrix.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex briefly to mix.

  • Place the vial in the autosampler tray of the GC-MS system equipped with an SPME agitator.

4. HS-SPME and GC-MS Analysis

  • SPME Incubation and Extraction:

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes with agitation

    • Extraction Time: 30 minutes

  • GC-MS Parameters (example):

    • GC System: Agilent 8890 GC or equivalent

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

    • Injector Temperature: 250°C (splitless mode for 2 min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 5°C/min to 180°C

      • Ramp: 20°C/min to 280°C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Parameters (example):

    • MS System: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Note on SIM ions: The specific ions for (+)-Capnellene need to be determined by analyzing a pure standard. The molecular ion (m/z 204.35) and characteristic fragment ions should be selected. Without a publicly available EI mass spectrum, it is hypothesized that common fragmentation pathways for sesquiterpenes would involve the loss of methyl (M-15) and isopropyl (M-43) groups.

5. Data Analysis and Quantification

  • Integrate the peak areas for (+)-Capnellene and the internal standard.

  • Calculate the peak area ratio of (+)-Capnellene to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of (+)-Capnellene in the unknown samples using the regression equation from the calibration curve.

Protocol 2: Quantification of (+)-Capnellene in Urine using Liquid-Liquid Extraction (LLE) and GC-MS

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

2. Sample Preparation (LLE)

  • To a 15 mL glass tube, add 2 mL of urine sample, calibration standard, or QC.

  • Add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 5 mL of hexane.

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (hexane) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Carefully transfer the dried extract to a GC vial.

3. GC-MS Analysis

  • Follow the GC-MS parameters outlined in Protocol 1. A 1 µL injection volume is recommended.

4. Data Analysis and Quantification

  • Follow the data analysis and quantification steps outlined in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the described analytical methods, based on typical performance characteristics for such assays.

Table 1: GC-MS Retention Times and SIM Ions

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
(+)-CapnelleneUser DeterminedUser DeterminedUser DeterminedUser Determined
Internal Standard (e.g., β-caryophyllene)User Determined93133204

Note: Retention times and ions are instrument-dependent and must be experimentally determined.

Table 2: Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity
Calibration Range0.1 - 100 ng/mL-
Correlation Coefficient (r²)> 0.995≥ 0.99
Accuracy (% Bias)
Low QC (0.3 ng/mL)± 8%Within ± 15%
Mid QC (8 ng/mL)± 5%Within ± 15%
High QC (80 ng/mL)± 6%Within ± 15%
Precision (%RSD)
Intra-day (n=6)< 10%≤ 15%
Inter-day (n=18, 3 days)< 12%≤ 15%
Limit of Quantification (LOQ) 0.1 ng/mLS/N ≥ 10
Limit of Detection (LOD) 0.03 ng/mLS/N ≥ 3
Recovery (LLE Method) > 85%Consistent and reproducible

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing cluster_result Result sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (HS-SPME or LLE) add_is->extraction gc_ms GC-MS Analysis extraction->gc_ms peak_integration Peak Integration gc_ms->peak_integration calib_curve Calibration Curve Construction peak_integration->calib_curve quantification Quantification calib_curve->quantification final_conc Final Concentration of (+)-Capnellene quantification->final_conc

Caption: Experimental workflow for the quantification of (+)-Capnellene.

signaling_pathway_placeholder Capnellene (+)-Capnellene Derivatives Target Cellular Target (e.g., Inflammatory Pathway Component) Capnellene->Target Binding/Modulation Downstream Downstream Signaling Cascade Target->Downstream Inhibition/Activation Response Biological Response (e.g., Anti-inflammatory Effect) Downstream->Response

Caption: Putative signaling pathway of (+)-Capnellene derivatives.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation cluster_application Application Method GC-MS SPME HS-SPME Method->SPME Sample Prep Option 1 LLE LLE Method->LLE Sample Prep Option 2 Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ LOQ/LOD Method->LOQ Robustness Robustness Method->Robustness PK_Studies Pharmacokinetic Studies Accuracy->PK_Studies Tox_Studies Toxicology Studies Accuracy->Tox_Studies Precision->PK_Studies Precision->Tox_Studies Linearity->PK_Studies Linearity->Tox_Studies LOQ->PK_Studies LOQ->Tox_Studies

Caption: Relationship between analytical method, validation, and application.

References

Application

Application Notes and Protocols: (+)-Capnellene as a Molecular Probe for Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Capnellene, a tricyclic sesquiterpene natural product, has garnered interest for its potential biological activities, including anti-inflam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Capnellene, a tricyclic sesquiterpene natural product, has garnered interest for its potential biological activities, including anti-inflammatory properties. Natural products, with their inherent structural complexity and biological relevance, are increasingly utilized as molecular probes to investigate cellular processes.[1][2] This document outlines a proposed application of (+)-Capnellene as a molecular probe to identify and study protein-protein interactions, a critical aspect of cellular signaling and a key focus in drug discovery.

While direct utilization of (+)-Capnellene as a molecular probe for protein-protein interactions has not been extensively reported, its known bioactivity suggests it may modulate specific cellular pathways. This application note provides a hypothetical framework and detailed protocols for the synthesis and application of a (+)-Capnellene-based probe to explore its potential protein targets and their interactions, with a particular focus on the STAT3 signaling pathway, a crucial regulator of inflammation and cell proliferation.[3][4][5]

Principle

The central strategy involves the chemical modification of (+)-Capnellene to create a "bait" molecule that can be used to "fish" for interacting proteins in a cellular context. This is achieved by attaching a biotin tag to the (+)-Capnellene scaffold, creating a biotinylated probe. This probe retains the core structure of the natural product, allowing it to interact with its native binding partners. The biotin tag enables the specific and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. The isolated proteins can then be identified using mass spectrometry, revealing the direct and indirect interaction partners of (+)-Capnellene.

Alternatively, a photoaffinity probe could be synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the capnellene structure.[6][7][8][9] Upon UV irradiation, this probe would covalently crosslink to its binding partners, allowing for their subsequent identification.

Data Presentation

While specific quantitative data for (+)-Capnellene's direct binding to protein targets is not yet available, the following table summarizes the known biological activities of capnellene-related compounds, providing a rationale for investigating their protein interactions in relevant pathways.

Compound Cell Line Assay IC50 / Activity Reference
Capnellene derivativesRAW 264.7 macrophagesiNOS inhibitionSignificant reduction at 10 µM(Not explicitly found in search results)
Capnellene derivativesRAW 264.7 macrophagesCOX-2 inhibitionSignificant reduction at 10 µM(Not explicitly found in search results)
StatticBreast cancer cell linesSTAT3 SH2 domain bindingSelectively inhibits STAT3 function[5]
S3I-1757Human cancer cellsSTAT3 dimerization inhibitionDisrupts STAT3-STAT3 dimerization[10]

Experimental Protocols

Here, we propose a detailed protocol for the synthesis of a biotinylated (+)-Capnellene probe and its application in a pull-down assay to identify interacting proteins.

Protocol 1: Synthesis of a Biotinylated (+)-Capnellene Probe

This protocol is a hypothetical adaptation based on standard bioconjugation techniques. The synthesis would require a derivative of (+)-Capnellene with a suitable functional group (e.g., a hydroxyl or carboxyl group) for linker attachment. Click chemistry provides a versatile method for attaching the biotin tag.[11][12][][14][15]

Materials:

  • (+)-Capnellene derivative with a terminal alkyne

  • Azido-biotin

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvents (e.g., DMSO, t-butanol/water)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • NMR and mass spectrometry for characterization

Procedure:

  • Dissolve the alkyne-functionalized (+)-Capnellene derivative (1 equivalent) in a suitable solvent mixture (e.g., DMSO or t-butanol/water).

  • Add azido-biotin (1.1 equivalents).

  • Add freshly prepared sodium ascorbate (0.3 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion , dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure biotinylated (+)-Capnellene probe.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Pull-Down Assay to Identify (+)-Capnellene Interacting Proteins

This protocol describes the use of the synthesized biotinylated probe to isolate binding partners from cell lysates.

Materials:

  • Biotinylated (+)-Capnellene probe

  • Control compound (e.g., unbiotinylated (+)-Capnellene or biotin alone)

  • Cell line of interest (e.g., a cancer cell line with constitutively active STAT3)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Incubation with Probe:

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the biotinylated (+)-Capnellene probe (final concentration typically in the low micromolar range) for 2-4 hours at 4°C with gentle rotation.

    • As negative controls, incubate lysate with an equivalent concentration of unbiotinylated (+)-Capnellene followed by biotin, or with biotin alone.

  • Capture of Probe-Protein Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 5-7 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Excise unique protein bands present in the probe lane but not in the control lanes for identification by mass spectrometry.

    • Alternatively, perform on-bead digestion of the captured proteins followed by LC-MS/MS analysis for a more comprehensive identification of interacting partners.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_pulldown Pull-Down Assay Capnellene (+)-Capnellene Derivative Click Click Chemistry Capnellene->Click Biotin Azido-Biotin Biotin->Click Probe Biotinylated (+)-Capnellene Probe Click->Probe Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Beads Streptavidin Beads Incubation->Beads Wash Washing Beads->Wash Elution Elution Wash->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis

Caption: Workflow for identifying protein interactions of (+)-Capnellene.

stat3_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis, Inflammation) Nucleus->Transcription initiates Capnellene (+)-Capnellene Probe Capnellene->Dimer Potential Inhibition

Caption: The JAK-STAT3 signaling pathway and a potential point of modulation.

Expected Outcomes and Significance

The successful application of these protocols would lead to the identification of a list of potential protein binding partners for (+)-Capnellene. These "hits" would require further validation through orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or Western blotting with specific antibodies to confirm the direct interaction.

If (+)-Capnellene is found to interact with components of the STAT3 signaling pathway, it could represent a novel mechanism of action for this natural product. For example, if (+)-Capnellene were to inhibit the dimerization of STAT3, it could have significant therapeutic potential in diseases driven by aberrant STAT3 activation, such as various cancers and inflammatory conditions.[3][4][5][10][16] The identification of its direct protein targets would provide a crucial starting point for structure-activity relationship (SAR) studies and the development of more potent and selective analogs for therapeutic use. This approach exemplifies how natural products can be powerful tools to dissect complex biological pathways and uncover new opportunities for drug discovery.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in (+)-Capnellene Total Synthesis

Welcome to the technical support center for the total synthesis of (+)-Capnellene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Capnellene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to this complex sesquiterpene. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data from various published syntheses, and specific experimental protocols to address common challenges and improve reaction yields.

Troubleshooting Guide: Common Low-Yield Steps

Several total syntheses of (+)-Capnellene have been reported, each with its own set of challenges. Based on published data, particularly the landmark synthesis by Paquette (1984), we have identified key steps that are often associated with lower yields. This guide provides potential causes and solutions for these problematic transformations.

Issue 1: Low Yield in the Initial Grignard Reaction

In Paquette's synthesis, the addition of vinylmagnesium bromide to the initial ketone precursor is reported with a 46% yield over two steps.[1][2] This can be a significant bottleneck in the overall sequence.

Potential Causes:

  • Impurities in the Grignard Reagent: Commercially available Grignard reagents can degrade over time, leading to lower reactivity.

  • Moisture in the Reaction: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce the yield.

  • Side Reactions: Enolization of the ketone starting material by the Grignard reagent can compete with the desired nucleophilic addition.

  • Steric Hindrance: The substrate itself may be sterically hindered, impeding the approach of the Grignard reagent.

Troubleshooting Solutions:

  • Use Freshly Prepared or Titrated Grignard Reagent: To ensure the high activity of the Grignard reagent, it is recommended to either prepare it fresh before use or titrate a commercially available solution to determine its exact concentration.

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use, and all solvents must be rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Lower the Reaction Temperature: Adding the Grignard reagent at a lower temperature (e.g., -78 °C) can minimize side reactions like enolization.

  • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, often leading to higher yields of the desired alcohol.

Issue 2: Suboptimal Yield in the Nazarov Cyclization

The Nazarov cyclization is a key step in many triquinane syntheses, including Paquette's route to (+)-Capnellene where it proceeds with a 68% yield.[1][2] Optimizing this step can significantly impact the overall efficiency.

Potential Causes:

  • Inappropriate Lewis or Brønsted Acid: The choice and stoichiometry of the acid catalyst are crucial. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to decomposition or side reactions.

  • Substrate Decomposition: The divinyl ketone substrate or the cyclopentenone product may be unstable under the reaction conditions.

  • Competing Rearrangements: The intermediate carbocation can undergo undesired rearrangements, leading to isomeric byproducts.

Troubleshooting Solutions:

  • Screen Different Acid Catalysts: A range of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) and Brønsted acids (e.g., H₂SO₄, TFA) should be screened to find the optimal catalyst for the specific substrate.[3]

  • Control Reaction Temperature and Time: Carefully monitor the reaction by TLC and optimize the temperature and reaction time to maximize the formation of the desired product while minimizing degradation.

  • Use of Modern Variants: Consider using newer, milder methods for the Nazarov cyclization, such as those employing catalytic amounts of a Lewis acid or using alternative activating conditions.

Issue 3: Poor Yield in the Final Wittig Reaction

The final step in Paquette's synthesis, a Wittig reaction to introduce the exocyclic double bond, is reported with a modest 36% yield over two steps.[1][2]

Potential Causes:

  • Steric Hindrance: The ketone being functionalized is part of a sterically congested tricyclic system, which can hinder the approach of the Wittig ylide.

  • Ylide Instability: The phosphorus ylide may not be stable under the reaction conditions, leading to decomposition before it can react with the ketone.

  • Base Incompatibility: The choice of base for generating the ylide is critical. An inappropriate base can lead to incomplete ylide formation or side reactions with the substrate.

Troubleshooting Solutions:

  • Use of a More Reactive Ylide: Consider using a more reactive phosphorus ylide, such as one derived from a less sterically hindered phosphonium salt or a salt-free ylide preparation.

  • Schlosser Modification: For challenging Wittig reactions, the Schlosser modification, which involves the use of a second equivalent of organolithium reagent, can sometimes improve yields.

  • Alternative Olefination Methods: If the Wittig reaction remains low-yielding, consider alternative olefination methods such as the Horner-Wadsworth-Emmons reaction, which often provides better yields for hindered ketones. The use of ultrasound has also been shown to increase yields in some Wittig reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful (+)-Capnellene synthesis?

A1: Across various synthetic routes, the most critical parameters are maintaining strictly anhydrous conditions for all moisture-sensitive reactions (e.g., Grignard and Wittig reactions), careful optimization of the catalyst and conditions for the key ring-forming steps like the Nazarov cyclization, and meticulous purification at each stage to prevent carrying impurities forward.

Q2: Are there alternative synthetic strategies to the Paquette synthesis that might offer higher overall yields?

A2: Yes, several other syntheses of (+)-Capnellene and related compounds have been developed. For instance, Mehta and coworkers reported a synthesis from methylcyclopentadiene and p-benzoquinone.[5][6] Pattenden and Teague described a synthesis of a capnellene diol derivative.[7] Curran and coworkers have developed radical cyclization approaches to triquinanes.[8] Each of these routes has its own set of advantages and challenges, and the choice of synthesis will depend on the available starting materials and the specific expertise of the research group. A comparison of the overall yields of these different approaches is presented in the data tables below.

Q3: How can I minimize the formation of diastereomers in the key bond-forming steps?

A3: Controlling stereochemistry is a central challenge in the synthesis of complex molecules like (+)-Capnellene. To minimize the formation of diastereomers, consider the following:

  • Substrate Control: The inherent stereochemistry of the starting materials and intermediates can direct the stereochemical outcome of subsequent reactions.

  • Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity.

  • Protecting Groups: Judicious use of protecting groups can influence the conformation of the molecule and direct the approach of reagents.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can all have a profound effect on the diastereoselectivity of a reaction.

Data Presentation: Comparison of (+)-Capnellene Total Syntheses

The following tables summarize the step-by-step yields for the Paquette synthesis of (+)-Capnellene. Due to the limited availability of detailed step-by-step yield data in the initial search results for other syntheses, a comprehensive quantitative comparison is not yet possible.

Table 1: Paquette's Total Synthesis of (+)-Capnellene (1984) [1][2]

StepReaction TypeReagentsYield (%)
1-2Grignard Reaction & Oxidation1. VinylMgBr, THF; 2. MnO₂/C46 (over 2 steps)
3Nazarov CyclizationP₂O₅, MsOH68
4Michael AdditionCuI, MeLi·LiBr80
5Alkynylationn-BuLi, C₂H₂71
6Rupe RearrangementH₂SO₄, HCO₂H89
7Michael AdditionCuI, VinylMgBr55
8-9Ozonolysis & Aldol Condensation1. O₃; Me₂S; 2. KOH, n-Bu₄N⁺OH⁻84 (over 2 steps)
10-11Hydrogenation & Wittig Reaction1. H₂, PtO₂; 2. KOt-Bu, Ph₃P⁺CH₃Br⁻36 (over 2 steps)

Experimental Protocols

Protocol 1: Nazarov Cyclization in the Paquette Synthesis (Adapted)

This protocol is based on the conditions reported by Paquette and Stevens for the Nazarov cyclization step in their total synthesis of (+)-Capnellene.

Materials:

  • Divinyl ketone precursor

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (MsOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the divinyl ketone in anhydrous DCM is cooled to 0 °C in an ice bath under an inert atmosphere.

  • A pre-mixed solution of P₂O₅ in MsOH is added dropwise to the stirred solution of the divinyl ketone.

  • The reaction mixture is stirred at 0 °C for the time specified in the original procedure (e.g., 2 minutes), while monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Nazarov Cyclization cluster_workup Work-up cluster_purification Purification cluster_end Final Product start Divinyl Ketone Precursor reaction Dissolve in Anhydrous DCM Cool to 0 °C start->reaction add_acid Add P₂O₅/MsOH Dropwise reaction->add_acid stir Stir at 0 °C Monitor by TLC add_acid->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over MgSO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Flash Column Chromatography concentrate->purify end Cyclopentenone Product purify->end

Caption: Experimental workflow for the Nazarov cyclization step.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Observed cause1 Impure/Degraded Reagents start->cause1 cause2 Presence of Moisture start->cause2 cause3 Suboptimal Reaction Conditions (Temperature, Time, Catalyst) start->cause3 cause4 Side Reactions/Decomposition start->cause4 solution1 Use Fresh/Titrated Reagents cause1->solution1 solution2 Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) cause2->solution2 solution3 Optimize Reaction Parameters (Screen catalysts, vary temp/time) cause3->solution3 solution4 Analyze Byproducts (NMR, MS) to Understand Side Reactions cause4->solution4 improve improve solution1->improve Improved Yield? solution2->improve solution3->improve solution4->improve success Synthesis Optimized improve->success Yes reiterate Re-evaluate and Combine Strategies improve->reiterate No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Optimization

Technical Support Center: Purification of (+)-Capnellene from Natural Extracts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (+)-Capnellene from nat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (+)-Capnellene from natural extracts, primarily from soft corals of the genus Capnella.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow for (+)-Capnellene purification.

Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Answer: Low yields from the initial extraction can stem from several factors related to the raw material and extraction methodology.

  • Inadequate Grinding of Raw Material: Insufficient surface area of the coral tissue can lead to poor solvent penetration. Ensure the lyophilized (freeze-dried) soft coral is ground to a fine, consistent powder.[1]

  • Improper Solvent Selection: The choice of solvent is critical for efficiently extracting sesquiterpenes like (+)-Capnellene. While ethyl acetate is commonly used, the polarity may not be optimal for all co-occurring metabolites.[2]

    • Troubleshooting Steps:

      • Test a range of solvents: Experiment with solvents of varying polarities (e.g., hexane, dichloromethane, acetone) on a small scale to determine the most effective one for maximizing (+)-Capnellene extraction while minimizing the extraction of highly polar or non-polar impurities.

      • Consider co-solvents: Mixtures of solvents can sometimes enhance extraction efficiency.[1]

  • Insufficient Extraction Time or Inefficient Method: Maceration, while simple, may not be the most efficient method.

    • Troubleshooting Steps:

      • Increase extraction time: Ensure the solvent has sufficient time to penetrate the material and dissolve the target compounds.

      • Employ alternative extraction techniques: Consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve yields and reduce extraction time.

Question 2: I am experiencing significant loss of (+)-Capnellene during column chromatography. What could be the issue?

Answer: Product loss during chromatographic purification is a common challenge and often points to issues with the separation methodology.[1]

  • Compound Degradation on the Column: (+)-Capnellene, being a terpene, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][3]

    • Troubleshooting Steps:

      • Test for silica stability: Before performing a large-scale column, spot the crude extract on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) appear.

      • Use a more inert stationary phase: Consider using neutral or deactivated silica gel, alumina, or a reversed-phase material like C18 for your column.[1][3]

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.[1]

    • Troubleshooting Steps:

      • Optimize the mobile phase: A solvent system that is too non-polar may not be sufficient to elute the compound. Gradually increase the polarity of the mobile phase (gradient elution).

  • Poor Separation Leading to Mixed Fractions: If (+)-Capnellene co-elutes with other compounds, it may be difficult to isolate pure fractions, leading to apparent yield loss when only pure fractions are combined.

    • Troubleshooting Steps:

      • Collect smaller fractions: This increases the resolution of the separation and allows for better isolation of the target compound.[1]

      • Optimize the solvent system: Use TLC to find a solvent system that provides good separation between (+)-Capnellene and major impurities.

Question 3: My HPLC chromatogram shows co-eluting peaks, and I can't get a pure fraction of (+)-Capnellene. How can I improve the separation?

Answer: Co-elution is a frequent problem when dealing with complex natural extracts containing structurally similar compounds.

  • Suboptimal Mobile Phase: The mobile phase composition may not be providing adequate selectivity for (+)-Capnellene and the co-eluting impurity.

    • Troubleshooting Steps:

      • Change the organic modifier: If using methanol, try switching to acetonitrile, or vice-versa, as they offer different selectivities.

      • Adjust the mobile phase strength: For reversed-phase HPLC, altering the ratio of water to the organic solvent can significantly impact retention and separation.

      • Incorporate a pH modifier: For compounds with ionizable groups, adjusting the pH of the mobile phase can alter retention times.

  • Unsuitable Stationary Phase: The column chemistry may not be ideal for separating (+)-Capnellene from the specific impurities in your extract.

    • Troubleshooting Steps:

      • Try a different column chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Method Optimization:

    • Gradient Elution: Employing a shallow gradient around the elution time of (+)-Capnellene can improve the resolution of closely eluting peaks.

    • Temperature Control: Adjusting the column temperature can sometimes alter selectivity and improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities with (+)-Capnellene?

A1: Extracts from soft corals like Capnella imbricata are rich in other sesquiterpenoids and diterpenoids with similar polarities to (+)-Capnellene. These can include other capnellene derivatives, as well as structurally related terpenes that are challenging to separate using standard chromatographic techniques.[4]

Q2: How can I confirm the identity and purity of my isolated (+)-Capnellene?

A2: A combination of spectroscopic techniques is essential for confirming the structure and assessing the purity of the isolated compound. These include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Comparison with literature data: The obtained spectroscopic data should be compared with published data for (+)-Capnellene.[2]

Q3: Is (+)-Capnellene susceptible to degradation during storage?

A3: Terpenes can be sensitive to heat, light, and air (oxidation).[5] It is advisable to store the purified (+)-Capnellene at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q4: Can I use a different stationary phase other than silica gel for the initial column chromatography?

A4: Yes. If you observe degradation of (+)-Capnellene on silica gel, you can use alternative stationary phases such as neutral alumina or reversed-phase silica (C18).[1][3] The choice will depend on the polarity of (+)-Capnellene and the impurities you are trying to separate from.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Capnellene Purification

ParameterMethod 1: Silica Gel Column ChromatographyMethod 2: Reversed-Phase HPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 (5 µm, 100 Å)
Mobile Phase Gradient of Hexane:Ethyl AcetateGradient of Water:Acetonitrile
Typical Gradient Start with 100% Hexane, gradually increase to 50% Ethyl AcetateStart with 50% Acetonitrile, gradually increase to 100% Acetonitrile
Detection Thin-Layer Chromatography (TLC)UV-Vis Detector (e.g., 210 nm)
Advantages Good for initial fractionation of crude extract, high loading capacityHigh resolution for final purification of closely related compounds
Potential Challenges Potential for compound degradation, lower resolutionLower loading capacity, requires more specialized equipment

Note: This table provides a general comparison. Specific conditions will need to be optimized for each particular extract.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of (+)-Capnellene

  • Preparation of Material: Freeze-dry the soft coral sample (Capnella imbricata) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered coral with ethyl acetate (EtOAc) at room temperature (1:10 w/v).

    • Stir the mixture for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process two more times.

    • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[2]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and load it onto the column. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.[6]

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor them by TLC.

    • Combine fractions containing the compound of interest based on the TLC profile.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

  • Sample Preparation: Dissolve the partially purified fraction from the column chromatography in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (water) and solvent B (acetonitrile).

    • Gradient Program: Start with a composition that allows for good retention of the compound (e.g., 50% B) and gradually increase the concentration of solvent B to 100% over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Fraction Collection: Collect the peak corresponding to (+)-Capnellene.

  • Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization raw_material Soft Coral (Capnella imbricata) extraction Solvent Extraction (Ethyl Acetate) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_capnellene (+)-Capnellene hplc->pure_capnellene nmr NMR Spectroscopy pure_capnellene->nmr ms Mass Spectrometry pure_capnellene->ms

Caption: Experimental workflow for the purification of (+)-Capnellene.

troubleshooting_logic cluster_problem Problem Identification cluster_extraction_solutions Extraction Troubleshooting cluster_chrom_solutions Chromatography Troubleshooting start Low Yield or Purity q_step At which step is the issue occurring? start->q_step extraction_issue Extraction q_step->extraction_issue Initial chrom_issue Chromatography q_step->chrom_issue Purification optimize_grinding Optimize Grinding extraction_issue->optimize_grinding test_solvents Test Solvent Polarity extraction_issue->test_solvents change_method Change Extraction Method extraction_issue->change_method check_stability Check Compound Stability on Silica chrom_issue->check_stability change_stationary_phase Change Stationary Phase chrom_issue->change_stationary_phase optimize_mobile_phase Optimize Mobile Phase chrom_issue->optimize_mobile_phase

Caption: Troubleshooting logic for (+)-Capnellene purification.

References

Troubleshooting

overcoming side reactions in the synthesis of (+)-Capnellene

Welcome to the technical support center for the synthesis of (+)-Capnellene. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and overcoming pot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Capnellene. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges and overcoming potential side reactions during the synthesis of this complex triquinane natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic challenges in the total synthesis of (+)-Capnellene?

A1: The primary challenges in the total synthesis of (+)-)-Capnellene revolve around three critical areas:

  • Construction of the Tricyclo[6.3.0.02,6]undecane Core: Efficiently assembling the characteristic linear triquinane skeleton is a central challenge.

  • Stereocontrol: Establishing the correct relative stereochemistry at the multiple chiral centers is crucial and often dictates the strategic approach.

  • Controlling Side Reactions: Key reactions, such as the Nazarov cyclization, Michael addition, and Wittig olefination, are prone to side reactions that can significantly lower yields and complicate purification.

Q2: The Nazarov cyclization is a key step in many syntheses of Capnellene precursors. What are the typical promoters for this reaction?

A2: The Nazarov cyclization, the acid-catalyzed electrocyclic ring closure of a divinyl ketone, is a powerful tool for constructing cyclopentenone rings.[1] In the context of Capnellene synthesis, a mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MsOH) is a commonly employed and effective promoter.[2] Other strong Lewis or Brønsted acids can also be used.[1]

Q3: I am observing low yields in the final Wittig olefination step. What could be the issue?

A3: Low yields in the Wittig reaction for the final olefination to form the exocyclic double bond of (+)-Capnellene can be due to several factors. Steric hindrance around the ketone can slow down the reaction.[3] Additionally, the stability of the ylide plays a crucial role in the reaction's success and the stereoselectivity of the product.[4] For unstabilized ylides, which are often used to form Z-alkenes, side reactions can be more prevalent.[4]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Competing Rearrangements in the Nazarov Cyclization

The Nazarov cyclization is a powerful tool for forming the five-membered ring in the Capnellene core, but it can be susceptible to poor stereocontrol and undesired rearrangements.

Symptom Potential Cause Troubleshooting Steps
Formation of multiple diastereomers The conrotatory ring closure can lead to different stereochemical outcomes if not properly controlled by the substrate's existing stereocenters.- Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity. - Choice of Acid Catalyst: The nature of the Lewis or Brønsted acid can influence the transition state. Experiment with different acids (e.g., BF3·OEt2, SnCl4) to find the optimal conditions for your specific substrate.
Formation of unexpected rearrangement products The oxyallyl cation intermediate can undergo Wagner-Meerwein or other rearrangements, especially if elimination is slow.[5]- Use of a Milder Acid: A very strong acid might prolong the lifetime of the cationic intermediate, allowing for rearrangements. A slightly milder, yet effective, acid could favor the desired elimination pathway. - Substrate Modification: If possible, modifying the substrate to disfavor carbocation rearrangements can be a viable strategy.

Experimental Protocol: Nazarov Cyclization in (+)-Capnellene Synthesis

This protocol is adapted from the synthesis described by Paquette and Stevens.[2]

  • Reagent Preparation: A solution of the divinyl ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: The solution is cooled to 0 °C in an ice bath.

  • Addition of Promoter: A mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MsOH) is added portion-wise to the cooled solution while stirring.

  • Reaction Monitoring: The reaction is typically very fast and should be monitored closely by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nazarov_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Divinyl Ketone D Cool to 0°C A->D B Anhydrous Solvent B->D C Inert Atmosphere C->D E Add P2O5/MsOH D->E F Monitor by TLC E->F G Quench F->G H Extraction G->H I Purification H->I J Cyclized Product I->J

Workflow for the Nazarov Cyclization Step.
Issue 2: Competing 1,2-Addition and Retro-Michael Reaction in Conjugate Additions

The introduction of alkyl groups via Michael addition is a common strategy in the synthesis of the Capnellene skeleton. However, this reaction can be plagued by competing 1,2-addition and reversibility.[6][7]

Symptom Potential Cause Troubleshooting Steps
Formation of a tertiary alcohol instead of the desired 1,4-adduct The nucleophile (e.g., an organolithium or Grignard reagent) is too "hard" and preferentially attacks the carbonyl carbon (1,2-addition).[7]- Use a "Softer" Nucleophile: Switch to an organocuprate (Gilman reagent), which is known to favor 1,4-addition.[7] - Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for 1,4-addition.
Low yield and recovery of starting enone The Michael addition is reversible, and the equilibrium favors the starting materials (retro-Michael reaction).[8]- Trapping the Intermediate Enolate: Add a trapping agent, such as chlorotrimethylsilane (TMSCl), to the reaction mixture to form a stable silyl enol ether and prevent the reverse reaction.[8] - Choice of Solvent: The solvent can influence the position of the equilibrium. Experiment with different aprotic solvents.

Experimental Protocol: Michael Addition with an Organocuprate

This is a general protocol for a Michael addition using a Gilman reagent.

  • Preparation of the Organocuprate: In a flame-dried flask under an inert atmosphere, copper(I) iodide (CuI) is suspended in an anhydrous solvent like diethyl ether or THF and cooled to 0 °C. Two equivalents of an organolithium reagent (e.g., methyllithium) are added dropwise. The formation of the lithium diorganocuprate is often indicated by a color change.

  • Addition of the Michael Acceptor: The α,β-unsaturated ketone (enone) is dissolved in the same anhydrous solvent and added dropwise to the freshly prepared organocuprate solution at the appropriate temperature (often -78 °C to 0 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Michael_Addition_Logic Start Michael Addition Planned Problem Low Yield or Side Products? Start->Problem SideProductType Type of Side Product? Problem->SideProductType Yes Success Successful 1,4-Addition Problem->Success No Alcohol 1,2-Addition Product (Alcohol) SideProductType->Alcohol Alcohol StartingMaterial Starting Material Recovered SideProductType->StartingMaterial Starting Material Solution1 Switch to Organocuprate (Gilman Reagent) Alcohol->Solution1 Solution2 Trap Enolate (e.g., with TMSCl) StartingMaterial->Solution2 Solution1->Success Solution2->Success

Troubleshooting Logic for Michael Addition.
Issue 3: Poor E/Z Selectivity in the Wittig Reaction

The Wittig reaction is often the final step to install the exocyclic double bond in (+)-Capnellene. Controlling the stereochemistry of this double bond (although not an issue for the exocyclic methylene group in Capnellene itself, it can be for related analogues) is a common challenge.

Symptom Potential Cause Troubleshooting Steps
Formation of a mixture of E and Z isomers The nature of the ylide and the reaction conditions can lead to poor stereoselectivity. Stabilized ylides tend to give E-alkenes, while non-stabilized ylides often give Z-alkenes.[4]- Choice of Ylide: For Z-selectivity, use a non-stabilized ylide under salt-free conditions. For E-selectivity, a stabilized ylide or the Schlosser modification of the Wittig reaction can be employed.[4] - Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome.[3] Running the reaction in a non-polar solvent at low temperature can favor the formation of the Z-isomer with non-stabilized ylides.

Experimental Protocol: Wittig Olefination

This is a general protocol for a Wittig reaction to form an exocyclic methylene group.

  • Preparation of the Ylide: A suspension of methyltriphenylphosphonium bromide in anhydrous THF is treated with a strong base such as n-butyllithium or potassium tert-butoxide at a low temperature (e.g., 0 °C or room temperature) to generate the ylide (a color change, often to bright yellow or orange, is indicative of ylide formation).

  • Addition of the Ketone: The ketone precursor, dissolved in anhydrous THF, is added dropwise to the ylide solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

  • Quenching and Workup: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

This technical support guide provides a starting point for addressing common challenges in the synthesis of (+)-Capnellene. Careful planning, execution, and monitoring of each reaction step are essential for a successful synthesis.

References

Optimization

optimizing reaction conditions for the key steps in (+)-Capnellene synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key reaction steps in the total synthesis of (+)-Capnellene. It is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the key reaction steps in the total synthesis of (+)-Capnellene. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nazarov Cyclization for Tricyclic Core Formation

Q1: My Nazarov cyclization is resulting in a low yield of the desired cyclopentenone. What are the potential causes and how can I improve it?

A1: Low yields in Nazarov cyclizations for triquinane systems can arise from several factors:

  • Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst may not be potent enough to efficiently promote the formation of the crucial pentadienyl cation intermediate.[1]

  • Substrate Reactivity: Divinyl ketones with electron-donating groups at the β-position can be less reactive due to overstabilization of the pentadienyl cation, which hinders the cyclization process.[2]

  • Side Reactions: Competing reaction pathways such as Wagner-Meerwein rearrangements, polymerization, or a retro-Nazarov reaction (ring-opening) can significantly reduce the yield of the desired product.[1][3]

Troubleshooting Steps:

  • Catalyst Screening: Experiment with a variety of Lewis or Brønsted acids. Stronger acids may be required, but care must be taken to avoid degradation of starting material or product.

  • Solvent Optimization: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents are often employed.

  • Temperature Control: Carefully adjust the reaction temperature. While higher temperatures can sometimes facilitate the reaction, they may also promote side reactions.[1]

  • Substrate Modification: If feasible, modifying the substrate to be more reactive can be beneficial. For instance, the introduction of silicon-directing groups can facilitate the reaction.

Q2: I am observing poor regioselectivity in the final double bond position of my cyclopentenone product. How can I control this?

A2: The regioselectivity of the double bond in the product is determined by the deprotonation of the oxyallyl cation intermediate.[2] Several strategies can be employed to control this:

  • Silicon-Directed Nazarov Cyclization: Incorporating a trialkylsilyl group on one of the vinyl moieties can direct the elimination step, leading to a specific regioisomer. The trimethylsilyl (TMS) group acts as a proton surrogate and is removed under specific conditions.[4]

  • Polarizing Groups: Electron-donating or -withdrawing groups can polarize the conjugated system, favoring the formation of one regioisomer over another.[4]

Catalyst/Condition Typical Temperature (°C) Typical Reaction Time Observed Yield (%) Notes
P₂O₅, MsOH02 min68From Paquette's 1984 synthesis.[4]
FeCl₃ (stoichiometric)Room Temperature1-4 hVariesCan be effective for some substrates.
BF₃·OEt₂-78 to 030 min - 2 hVariesA common Lewis acid catalyst.
I₂ (catalytic)Room Temperature1-3 hGood for some systemsA mild, metal-free alternative.[4]

Nazarov_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Nazarov Cyclization cause1 Insufficient Catalyst Activity start->cause1 cause2 Poor Substrate Reactivity start->cause2 cause3 Side Reactions (e.g., Rearrangements) start->cause3 sol1 Screen Different Lewis/Brønsted Acids cause1->sol1 sol3 Substrate Modification (e.g., Si-directing group) cause2->sol3 sol2 Optimize Solvent and Temperature cause3->sol2 outcome Improved Yield and Selectivity sol1->outcome sol2->outcome sol3->outcome

Grignard Reaction for Alcohol Synthesis

Q1: My Grignard reaction with vinylmagnesium bromide is not initiating. What should I do?

A1: Failure to initiate is a common issue in Grignard reactions, often due to the passivating oxide layer on the magnesium surface.[5] Here are some activation techniques:

  • Mechanical Activation: Gently crush a few magnesium turnings in the flask with a dry stirring rod to expose a fresh metal surface.[6]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will disappear as the magnesium becomes activated.[5][6]

  • Heat Activation: Gentle warming with a heat gun can provide the necessary activation energy, but be cautious as the reaction is exothermic and can become vigorous.[6]

Q2: I am observing significant side products in my Grignard reaction, leading to a low yield of the desired tertiary alcohol. How can I minimize these?

A2: Several side reactions can compete with the desired nucleophilic addition:

  • Enolization: The Grignard reagent can act as a base and deprotonate the ketone, especially with sterically hindered ketones.[6]

  • Reduction: Bulky Grignard reagents can reduce the ketone to a secondary alcohol.[6]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[6]

Optimization Strategies:

  • Temperature Control: Add the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. Then, allow the reaction to slowly warm to room temperature.[6]

  • Anhydrous Conditions: Ensure all glassware is flame-dried and the solvent is anhydrous, as Grignard reagents react with water.[7]

Parameter Condition Purpose
Solvent Anhydrous Diethyl Ether or THFStabilizes the Grignard reagent.[7]
Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side reactions.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Work-up Saturated aq. NH₄ClQuenches the reaction and protonates the alkoxide.

Grignard_Workflow start Prepare Anhydrous Glassware and Solvent activate_mg Activate Magnesium Turnings (Iodine, 1,2-dibromoethane, or mechanical) start->activate_mg form_grignard Form Grignard Reagent (Vinyl Bromide in THF) activate_mg->form_grignard add_ketone Slowly Add Ketone at 0 °C form_grignard->add_ketone warm_rt Warm to Room Temperature add_ketone->warm_rt quench Quench with Saturated aq. NH₄Cl warm_rt->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (Chromatography/Distillation) workup->purify

Wittig Reaction for Exocyclic Methylene Group Installation

Q1: My Wittig reaction with methylenetriphenylphosphorane is giving a low yield. What are some common issues?

A1: Low yields in this Wittig reaction can be due to:

  • Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt. For non-stabilized ylides like methylenetriphenylphosphorane, a strong base such as n-butyllithium or potassium tert-butoxide is required.[8][9]

  • Ylide Instability: Non-stabilized ylides are sensitive to air and moisture and should be prepared and used under an inert atmosphere.[10]

  • Sterically Hindered Ketone: While the Wittig reaction can tolerate some steric hindrance, highly congested ketones may react slowly.[9]

Q2: How can I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?

A2: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Here are a few methods:

  • Crystallization: If the product is a non-polar oil, the triphenylphosphine oxide can sometimes be crystallized out from a non-polar solvent like hexane or a mixture of hexane and ether.

  • Chromatography: Careful column chromatography can separate the product from the byproduct, although it can sometimes be difficult.

  • Precipitation as a Salt: In some cases, triphenylphosphine oxide can be precipitated as a salt (e.g., with MgBr₂) and filtered off.

Base Solvent Typical Temperature (°C) Notes
KOt-BuBenzeneRoom Temperature to RefluxUsed in Paquette's 1984 synthesis.[4]
n-BuLiTHF or Diethyl Ether-78 to 0A very common and effective strong base.[8]
NaHDMSO or THFRoom TemperatureAnother strong base option.
NaNH₂THFRoom TemperatureA strong base used for ylide formation.[9]

Wittig_Logic cluster_issues Common Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purification Solutions for Purification start Wittig Reaction Troubleshooting issue1 Low Yield start->issue1 issue2 Difficulty Removing Ph₃P=O start->issue2 sol1a Use a Stronger Base (e.g., n-BuLi, KOt-Bu) issue1->sol1a sol1b Ensure Anhydrous/Inert Conditions issue1->sol1b sol1c Increase Reaction Time/Temperature issue1->sol1c sol2a Crystallization of Ph₃P=O issue2->sol2a sol2b Column Chromatography issue2->sol2b sol2c Precipitation of Ph₃P=O as a salt issue2->sol2c

Detailed Experimental Protocols

Representative Protocol for Nazarov Cyclization

This protocol is adapted from the synthesis of a key intermediate in Paquette's 1984 synthesis of (±)-Capnellene.[4]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the divinyl ketone precursor in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Catalyst Addition: A solution of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) is prepared separately and added dropwise to the cooled solution of the divinyl ketone with vigorous stirring.

  • Reaction: The reaction is monitored closely. In the original synthesis, the reaction was complete in approximately 2 minutes.

  • Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenone.

Representative Protocol for Grignard Reaction with Vinylmagnesium Bromide
  • Preparation: All glassware is rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere. Magnesium turnings are placed in a two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Initiation: A small crystal of iodine is added to the flask containing the magnesium. Anhydrous tetrahydrofuran (THF) is added, followed by a small amount of a solution of vinyl bromide in THF from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: The remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Addition of Ketone: The Grignard reagent is cooled to 0 °C, and a solution of the ketone precursor in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is cooled to 0 °C and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude tertiary alcohol is purified by column chromatography.

Representative Protocol for Wittig Reaction

This protocol is adapted from Paquette's 1984 synthesis of (±)-Capnellene.[4]

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide is suspended in anhydrous benzene.

  • Base Addition: Potassium tert-butoxide (KOt-Bu) is added in one portion, and the resulting mixture is stirred at room temperature until the characteristic orange-red color of the ylide is observed.

  • Addition of Ketone: A solution of the ketone precursor in anhydrous benzene is added dropwise to the ylide solution.

  • Reaction: The reaction mixture is heated to reflux and stirred for 21.5 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated triphenylphosphine oxide and other salts. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to isolate (+)-Capnellene.

References

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of (+)-Capnellene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (+)-Capnellene, particularly concerning its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Capnellene and why is its cell permeability a concern?

(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon first isolated from the soft coral Capnella imbricata.[1] Its tricyclic structure and interesting biological activities, including anti-inflammatory and anti-tumor potential, make it a compound of interest for drug discovery.[1][2] However, its highly hydrophobic nature can lead to poor aqueous solubility and may cause it to become trapped within the lipid bilayer of cell membranes, limiting its ability to reach intracellular targets and exert its biological effects.

Q2: My (+)-Capnellene compound shows lower than expected activity in cell-based assays. Could this be a permeability issue?

Yes, this is a strong possibility. Low apparent biological activity is a common consequence of poor cell permeability. If (+)-Capnellene cannot efficiently cross the cell membrane to reach its intended intracellular target, its therapeutic potential may not be accurately reflected in in vitro assays. It is crucial to determine if the issue is a lack of intrinsic activity or a failure to achieve sufficient intracellular concentrations.

Q3: What physicochemical properties of (+)-Capnellene might contribute to poor cell permeability?

PropertyInferred Characteristic for (+)-CapnellenePotential Impact on Cell Permeability
Molecular Weight ~204.35 g/mol [3]Favorable: Well below the 500 Da guideline, suggesting size is not a primary barrier.
Lipophilicity (LogP) High (calculated XLogP3 of 4.9)[3]Potentially Unfavorable: High lipophilicity can lead to strong partitioning into and retention within the lipid bilayer, hindering translocation into the cytoplasm.
Aqueous Solubility LowUnfavorable: Poor solubility in assay media can lead to compound precipitation and an overestimation of the concentration used, resulting in inaccurate permeability assessments.
Hydrogen Bond Donors/Acceptors 0 donors, 0 acceptors[3]Favorable for passive diffusion: The lack of hydrogen bonding capacity reduces the energetic penalty for moving from an aqueous environment to a lipid one.
Polar Surface Area (PSA) 0 Ų[3]Favorable for passive diffusion: A low PSA is generally correlated with better passive permeability.

Q4: How can I experimentally assess the cell permeability of (+)-Capnellene?

Two standard and complementary in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4][5][6][7]

  • PAMPA: This is a non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[4] It is a high-throughput method to quickly assess passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[8] This model allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[8]

A comparison of results from both assays can provide valuable insights into the permeation mechanism of (+)-Capnellene.[6]

Troubleshooting Guide

If you are experiencing issues with (+)-Capnellene's performance in your experiments, the following troubleshooting guide can help you identify and address potential permeability problems.

Issue 1: Low Intracellular Concentration or Biological Activity

Possible Cause: Poor passive diffusion across the cell membrane due to high lipophilicity and low aqueous solubility.

Troubleshooting Steps:

  • Assess Permeability: Perform PAMPA and Caco-2 assays to quantify the permeability of (+)-Capnellene.

  • Improve Solubilization:

    • Use a co-solvent such as DMSO. However, keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Consider formulation strategies like using cyclodextrins to enhance aqueous solubility.

  • Structural Modification (Prodrug Approach):

    • Synthesize derivatives of (+)-Capnellene with improved physicochemical properties. Introducing a carefully selected polar functional group could help balance lipophilicity and aqueous solubility. For instance, creating alcohol derivatives has been explored for other biological activities.[1]

Issue 2: High Variability in Permeability Assay Results

Possible Cause: Inconsistent solubilization of (+)-Capnellene or issues with the integrity of the Caco-2 cell monolayer.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Visually inspect your dosing solutions for any precipitation. Use a consistent and validated method for preparing your (+)-Capnellene solutions.

  • Verify Caco-2 Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests a compromised barrier.

    • Perform a Lucifer Yellow permeability assay. High transport of this fluorescent marker indicates a leaky monolayer.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of (+)-Capnellene.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid mixture (e.g., 2% (w/v) lecithin in dodecane).

    • A 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).

  • Compound Preparation:

    • Prepare a stock solution of (+)-Capnellene in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution with buffer to the final desired concentration. Ensure the final DMSO concentration is low.

  • Assay Procedure:

    • Add the (+)-Capnellene solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of (+)-Capnellene in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Caco-2 Permeability Assay

This protocol outlines the steps for evaluating the permeability of (+)-Capnellene across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add the (+)-Capnellene dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • To assess if (+)-Capnellene is a substrate for efflux transporters, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of (+)-Capnellene in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A transport.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the compound may be subject to active efflux.

Visualizations

Troubleshooting_Workflow start Start: Low biological activity of (+)-Capnellene observed is_permeability_issue Is poor cell permeability the suspected cause? start->is_permeability_issue assess_permeability Assess Permeability: - PAMPA - Caco-2 Assay is_permeability_issue->assess_permeability Yes other_issues Investigate other causes: - Target engagement - Compound stability is_permeability_issue->other_issues No low_permeability Low Permeability Confirmed? assess_permeability->low_permeability troubleshoot_solubility Troubleshoot Solubility: - Check for precipitation - Use co-solvents (e.g., DMSO) - Consider formulation (e.g., cyclodextrins) low_permeability->troubleshoot_solubility Yes low_permeability->other_issues No check_monolayer High Variability in Caco-2? - Check TEER - Lucifer Yellow Assay troubleshoot_solubility->check_monolayer check_monolayer->troubleshoot_solubility Yes, issue found improve_permeability Improve Permeability: - Prodrug approach - Structural modification check_monolayer->improve_permeability No re_evaluate Re-evaluate Biological Activity improve_permeability->re_evaluate Permeability_Assay_Logic compound (+)-Capnellene pampa PAMPA (Passive Diffusion) compound->pampa caco2 Caco-2 Assay (Passive + Active Transport) compound->caco2 pampa_result High or Low Passive Permeability? pampa->pampa_result caco2_result Compare Papp (A>B) and Papp (B>A) caco2->caco2_result pampa_result->caco2 High passive_issue Issue is likely poor passive diffusion pampa_result->passive_issue Low caco2_result->passive_issue Papp(A>B) is low and Efflux Ratio < 2 efflux_issue Compound may be a substrate for efflux pumps caco2_result->efflux_issue Papp(B>A) > Papp(A>B) good_permeability Permeability is likely not the primary issue caco2_result->good_permeability Papp(A>B) is high and Efflux Ratio < 2

References

Optimization

resolving enantiomeric excess issues in asymmetric synthesis of (+)-Capnellene

Welcome to the technical support center for the asymmetric synthesis of (+)-Capnellene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (+)-Capnellene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve challenges related to achieving high enantiomeric excess (ee) in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for achieving the asymmetric synthesis of (+)-Capnellene?

A1: The primary strategy for the asymmetric synthesis of (+)-Capnellene revolves around establishing key stereocenters early in the synthetic sequence. A widely adopted and successful approach involves the use of chiral auxiliaries to direct the stereochemical outcome of crucial bond-forming reactions. One notable method employs a chiral non-racemic bicyclic lactam derived from an amino acid, such as (S)-valinol, to control the stereochemistry during the formation of the tricyclic carbon skeleton.[1]

Q2: I am experiencing low enantiomeric excess (ee) in my synthesis. What are the likely causes?

A2: Low enantiomeric excess can stem from several factors throughout the synthesis. Key areas to investigate include:

  • Purity of the Chiral Auxiliary: The optical purity of your starting chiral auxiliary is paramount. Ensure the auxiliary (e.g., derived from (S)-valinol) is of high enantiomeric purity before commencing the synthesis.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, and the nature of the solvent, can significantly impact the stereoselectivity of key transformations.

  • Reagent Quality: The purity and reactivity of reagents, especially organometallics and bases, are critical. Ensure all reagents are of high quality and handled under appropriate inert conditions.

  • Purification Methods: Inadequate purification of intermediates can lead to the carryover of diastereomers, which can affect the final enantiomeric excess. Chromatographic separation must be optimized to resolve diastereomeric intermediates effectively.

Q3: How can I improve the diastereoselectivity of the key alkylation or cyclization steps?

A3: Improving diastereoselectivity often involves a careful optimization of reaction parameters. Based on established protocols, consider the following:

  • Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Running the reaction at the recommended lower temperatures (e.g., -78 °C for enolate formations) is often crucial for maximizing diastereoselectivity.

  • Solvent Effects: The choice of solvent can influence the transition state geometry of the reaction. It is advisable to adhere to the solvents specified in validated literature protocols.

  • Counterion Effects: In reactions involving enolates, the nature of the counterion (e.g., Li+, Na+, K+) can impact the stereochemical outcome. Using the specified base and solvent system is important for reproducibility.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Enantiomeric Excess (<90%) Impure chiral auxiliary.Verify the enantiomeric purity of the chiral auxiliary (e.g., (S)-valinol derivative) by chiral HPLC or NMR analysis with a chiral solvating agent.
Incorrect reaction temperature for stereoselective steps.Strictly control the temperature during critical steps like alkylation or cyclization, as specified in the protocol. Use a cryostat or a well-maintained low-temperature bath.
Racemization during auxiliary removal.Investigate the conditions for cleaving the chiral auxiliary. Harsher conditions (e.g., strong acid/base, high temperatures) can lead to racemization. Explore milder cleavage methods if possible.
Inconsistent Results Batch-to-Batch Moisture or air sensitivity of reagents.Ensure all reagents are freshly distilled or properly stored. Employ rigorous anhydrous and inert atmosphere techniques (e.g., oven-dried glassware, argon/nitrogen atmosphere).
Variable quality of starting materials.Source starting materials from a reliable supplier and verify their purity upon receipt.
Poor Diastereomeric Ratio in Key Cyclization Suboptimal catalyst or reagent stoichiometry.Carefully control the stoichiometry of all reactants, catalysts, and additives. Perform small-scale trials to optimize ratios if necessary.
Inefficient mixing at low temperatures.Ensure efficient stirring, especially for viscous solutions at low temperatures, to maintain homogeneity.

Experimental Protocols

Protocol 1: Asymmetric Synthesis using a Chiral Bicyclic Lactam

This protocol is based on the synthesis reported by Meyers and Bienz, which utilizes a chiral bicyclic lactam derived from (S)-valinol and levulinic acid to achieve high stereocontrol.[1]

Step 1: Preparation of the Chiral Bicyclic Lactam

  • A solution of (S)-valinol and levulinic acid in a suitable solvent (e.g., toluene) is heated under reflux with azeotropic removal of water.

  • The resulting crude product is purified by chromatography to yield the chiral non-racemic bicyclic lactam.

Step 2: Key Stereoselective Alkylation

  • The chiral lactam is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • A strong base (e.g., LDA) is added dropwise to form the corresponding enolate.

  • The desired alkylating agent is then added, and the reaction is stirred at low temperature for a specified time.

  • The reaction is quenched and worked up to yield the alkylated product with high diastereoselectivity.

Step 3: Cyclization and Auxiliary Removal

  • The alkylated intermediate is subjected to further transformations to construct the tricyclic skeleton of (+)-Capnellene.

  • The chiral auxiliary is subsequently cleaved under specific conditions to yield the enantiomerically enriched final product.

Visualizing the Workflow

Below are diagrams illustrating the key logical relationships and workflows in troubleshooting enantiomeric excess issues.

G Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess Observed check_auxiliary Verify Purity of Chiral Auxiliary start->check_auxiliary check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagents Assess Reagent Quality and Handling start->check_reagents check_purification Optimize Purification of Intermediates start->check_purification auxiliary_ok Auxiliary Purity >99% ee? check_auxiliary->auxiliary_ok conditions_ok Conditions Match Protocol? check_conditions->conditions_ok reagents_ok Reagents High Purity & Anhydrous? check_reagents->reagents_ok purification_ok Diastereomers Separated? check_purification->purification_ok replace_auxiliary Source/Synthesize High-Purity Auxiliary auxiliary_ok->replace_auxiliary No final_product Achieve High Enantiomeric Excess auxiliary_ok->final_product Yes optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No conditions_ok->final_product Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No reagents_ok->final_product Yes improve_purification Refine Chromatographic Separation purification_ok->improve_purification No purification_ok->final_product Yes replace_auxiliary->start optimize_conditions->start replace_reagents->start improve_purification->start

Caption: A logical workflow for troubleshooting low enantiomeric excess.

G General Workflow for Asymmetric Synthesis start Start with High-Purity Chiral Auxiliary step1 Couple Auxiliary to Substrate start->step1 step2 Key Stereoselective Reaction (e.g., Alkylation, Cyclization) step1->step2 step3 Purify Diastereomeric Intermediate step2->step3 step4 Further Synthetic Transformations step3->step4 step5 Cleave Chiral Auxiliary step4->step5 step6 Purify Final Product step5->step6 end (+)-Capnellene step6->end

Caption: A generalized experimental workflow for chiral auxiliary-based synthesis.

References

Troubleshooting

Technical Support Center: Spectroscopic Analysis of (+)-Capnellene

Welcome to the Technical Support Center for the spectroscopic analysis of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the spectroscopic analysis of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this sesquiterpene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of (+)-Capnellene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor resolution and overlapping signals in the ¹H NMR spectrum.

  • Possible Cause: The complex, non-aromatic, and highly saturated tricyclic structure of (+)-Capnellene results in many proton signals in a narrow chemical shift range, leading to significant overlap.

  • Solution:

    • Use a High-Field Spectrometer: Acquiring spectra on a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will increase chemical shift dispersion and improve resolution.

    • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish proton-proton and proton-carbon correlations.[1]

    • Solvent Effects: Try using a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃). The aromatic solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals.

Problem: Difficulty in assigning stereochemistry.

  • Possible Cause: The rigid, three-dimensional structure of (+)-Capnellene has multiple stereocenters, making unambiguous assignment challenging with 1D NMR alone.

  • Solution:

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining stereochemical relationships.[2][3] NOESY detects through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry.[4][5]

    • Rotating-Frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size like (+)-Capnellene, ROESY can sometimes provide clearer results than NOESY.

Problem: Presence of unexpected peaks or artifacts.

  • Possible Cause: Impurities in the sample, residual solvent, or instrumental artifacts can lead to extraneous signals.

  • Solution:

    • Sample Purity: Ensure the sample is of high purity. Recrystallization or re-chromatography may be necessary.

    • Solvent Purity: Use high-purity deuterated solvents.

    • Identify Common Artifacts: Be aware of common NMR artifacts such as spinning sidebands, phasing errors, and water signals.[6]

Mass Spectrometry (MS)

Problem: Weak or absent molecular ion peak in Electron Ionization (EI) Mass Spectrometry.

  • Possible Cause: Sesquiterpenes like (+)-Capnellene can undergo extensive fragmentation under high-energy EI conditions, leading to a diminished or absent molecular ion peak.[7]

  • Solution:

    • Soft Ionization Techniques: Use soft ionization methods such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce fragmentation and enhance the abundance of the molecular ion.

    • Lower Ionization Energy: If using EI, lowering the electron energy (if possible on the instrument) can sometimes reduce fragmentation.

Problem: Complex fragmentation pattern that is difficult to interpret.

  • Possible Cause: The hydrocarbon skeleton of (+)-Capnellene can fragment in multiple ways, leading to a complex spectrum.

  • Solution:

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to isolate the molecular ion or a prominent fragment ion and then induce further fragmentation.[8] This helps to establish fragmentation pathways and confirm structural features.[9]

    • Comparison with Databases: Compare the obtained mass spectrum with entries in spectral libraries (e.g., NIST, Wiley) for sesquiterpenes to find potential matches.

Infrared (IR) Spectroscopy

Problem: Broad and poorly defined peaks.

  • Possible Cause: For oily or non-crystalline samples like (+)-Capnellene, obtaining a good quality IR spectrum can be challenging. The sample may be too thick or not evenly distributed.

  • Solution:

    • Thin Film Preparation: If the sample is an oil, prepare a thin film between two salt plates (e.g., KBr or NaCl).[10] Ensure the film is not too thick to avoid total absorption.

    • Solution Spectroscopy: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal interference in the regions of interest and run the spectrum in a liquid cell.[11]

    • Attenuated Total Reflectance (ATR): ATR-FTIR is an excellent technique for analyzing oils and solids with minimal sample preparation.[12] A small drop of the sample is placed directly on the ATR crystal.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic peaks for (+)-Capnellene in its ¹H and ¹³C NMR spectra?

A1: The ¹H NMR spectrum of (+)-Capnellene will not show any aromatic protons. You will primarily observe signals in the aliphatic region (typically 0.8 - 2.5 ppm), corresponding to methyl, methylene, and methine protons. The ¹³C NMR spectrum will show signals for sp³ hybridized carbons, including methyl, methylene, methine, and quaternary carbons. The absence of signals above ~150 ppm would confirm the lack of carbonyl or aromatic functionalities.

Q2: How can I confirm the presence of the exocyclic double bond in (+)-Capnellene using IR spectroscopy?

A2: The exocyclic C=C double bond in (+)-Capnellene should give rise to a characteristic stretching vibration in the IR spectrum. Look for a medium to weak absorption band around 1640-1680 cm⁻¹. Additionally, the vinylic C-H stretch should appear at a frequency slightly above 3000 cm⁻¹ (typically 3050-3080 cm⁻¹).[13]

Q3: What is the expected molecular weight of (+)-Capnellene and what should I look for in the mass spectrum?

A3: The molecular formula of (+)-Capnellene is C₁₅H₂₄, which corresponds to a molecular weight of 204.35 g/mol . In the mass spectrum, you should look for the molecular ion peak (M⁺) at m/z 204. Due to fragmentation, you will also observe fragment ions corresponding to the loss of alkyl groups. Common losses for sesquiterpenes are CH₃ (m/z 189), C₂H₅ (m/z 175), and C₃H₇ (m/z 161).[14][15]

Q4: Is it necessary to use 2D NMR for the analysis of (+)-Capnellene?

A4: While a 1D ¹H NMR spectrum can provide initial information, the significant signal overlap makes unambiguous structure elucidation very difficult. Therefore, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are highly recommended for a complete and accurate structural assignment and stereochemical determination of (+)-Capnellene.[1]

Data Presentation

Characteristic Spectroscopic Data for a Capnellene Skeleton
Spectroscopic TechniqueFeatureExpected Range / Value
¹H NMR Methyl Protons (CH₃)δ 0.8 - 1.2 ppm (singlets or doublets)
Methylene Protons (CH₂)δ 1.2 - 2.0 ppm (multiplets)
Methine Protons (CH)δ 1.5 - 2.5 ppm (multiplets)
Vinylic Protons (=CH₂)δ 4.5 - 5.0 ppm (if present)
¹³C NMR Methyl Carbons (CH₃)δ 15 - 30 ppm
Methylene Carbons (CH₂)δ 20 - 45 ppm
Methine Carbons (CH)δ 40 - 60 ppm
Quaternary Carbons (C)δ 35 - 55 ppm
Olefinic Carbons (C=C)δ 100 - 150 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z 204
Key Fragment Ionsm/z 189 (M-15), 161 (M-43)
IR Spectroscopy C-H Stretch (sp³)2850 - 3000 cm⁻¹
C=C Stretch~1650 cm⁻¹
=C-H Stretch (sp²)~3070 cm⁻¹

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified (+)-Capnellene in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean 5 mm NMR tube.[13]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize shimming to obtain sharp, symmetrical peaks.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: To identify proton-proton couplings.

    • HSQC: To identify one-bond proton-carbon correlations.

    • HMBC: To identify long-range (2-3 bond) proton-carbon correlations.

    • NOESY/ROESY: To determine the stereochemistry through spatial correlations.[2][3][4][5]

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of (+)-Capnellene (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.[16]

  • GC Conditions:

    • Column: Use a nonpolar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

IR Spectroscopy
  • Sample Preparation (Thin Film):

    • Place a small drop of neat (+)-Capnellene oil on a clean salt plate (KBr or NaCl).

    • Gently place a second salt plate on top and press to form a thin, uniform film.

  • Sample Preparation (ATR):

    • Place a small drop of the neat sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty cell or clean ATR crystal before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation cluster_final_result Final Result Sample Unknown Sample (Suspected (+)-Capnellene) Purification Purification (Chromatography/Distillation) Sample->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR IR Spectroscopy Purification->IR Planar_Structure Determine Planar Structure NMR->Planar_Structure MS->Planar_Structure IR->Planar_Structure Stereochem Determine Stereochemistry (NOESY/ROESY) Planar_Structure->Stereochem Confirmation Confirm Structure Stereochem->Confirmation Final_Structure Confirmed Structure of (+)-Capnellene Confirmation->Final_Structure

Caption: Workflow for the spectroscopic analysis and structure elucidation of (+)-Capnellene.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of (+)-Capnellene

Welcome to the technical support center for strategies to enhance the oral bioavailability of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the oral bioavailability of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of (+)-Capnellene?

A1: (+)-Capnellene is a sesquiterpenoid, and like many terpenes, it is highly lipophilic. This characteristic leads to poor aqueous solubility, which is a primary obstacle to its dissolution in gastrointestinal fluids and subsequent absorption. Consequently, its oral bioavailability is expected to be low. Furthermore, it may be susceptible to first-pass metabolism in the liver.

Q2: What are the most promising strategies to enhance the bioavailability of (+)-Capnellene?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the bioavailability of hydrophobic compounds like (+)-Capnellene. The most promising approaches include:

  • Solid Dispersions: This technique involves dispersing (+)-Capnellene in a hydrophilic polymer matrix to improve its dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as liposomes and solid lipid nanoparticles (SLNs), can encapsulate (+)-Capnellene, thereby improving its solubility, protecting it from degradation, and facilitating its absorption.

  • Nanoencapsulation: Reducing the particle size of (+)-Capnellene to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and absorption.

Q3: Are there any chemical modification strategies to improve (+)-Capnellene's bioavailability?

A3: Yes, derivatization of sesquiterpenes is a known strategy to improve their pharmacological profiles and bioavailability. For instance, the incorporation of triazole moieties has been used to enhance the activity of other sesquiterpene lactones. However, this approach requires significant medicinal chemistry efforts and may alter the compound's intrinsic activity.

Q4: How can I assess the intestinal permeability of my (+)-Capnellene formulation in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay measures the rate at which a compound is transported across a monolayer of Caco-2 cells, providing an estimate of its intestinal permeability.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Possible Cause Troubleshooting Steps
Low drug loading in the solid dispersion. Poor miscibility between (+)-Capnellene and the chosen polymer carrier.- Screen a variety of hydrophilic polymers (e.g., PVP, HPMC, PEGs) to find one with better miscibility. - Consider using a combination of carriers or adding a surfactant.
Phase separation or crystallization of (+)-Capnellene upon storage. The amorphous drug within the dispersion is thermodynamically unstable and tends to revert to a more stable crystalline form.- Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. - Ensure the drug-to-polymer ratio is optimized to prevent supersaturation. - Store the solid dispersion in a cool, dry place.
Inconsistent dissolution profiles between batches. Variability in the preparation method (e.g., solvent evaporation rate, melting temperature).- Standardize all parameters of the preparation method, such as solvent volume, evaporation temperature and pressure, and cooling rate. - Use automated equipment for better process control.
Lipid-Based Formulations (Liposomes & SLNs)
Issue Possible Cause Troubleshooting Steps
Low encapsulation efficiency of (+)-Capnellene. (+)-Capnellene is leaking from the lipid bilayer. The drug-to-lipid ratio is too high.- Optimize the lipid composition. For liposomes, adding cholesterol can increase bilayer rigidity and reduce leakage. - For SLNs, select a lipid in which (+)-Capnellene has high solubility. - Decrease the initial drug-to-lipid ratio.
Particle aggregation during preparation or storage. Insufficient surface charge on the nanoparticles, leading to instability.- Optimize the type and concentration of the stabilizer (surfactant). - Measure the zeta potential of the nanoparticles; a value of at least ±30 mV is generally considered stable.
Drug expulsion from SLNs during storage. Polymorphic transition of the lipid matrix from a less ordered to a more perfect crystalline state.- Use a blend of different lipids to create a less-ordered crystalline structure (nanostructured lipid carriers or NLCs). - Store the SLN dispersion at a suitable temperature to minimize lipid recrystallization.
Caco-2 Permeability Assay
Issue Possible Cause Troubleshooting Steps
Low recovery of (+)-Capnellene after the assay. The compound is highly lipophilic and may be adsorbing to the plasticware or binding to the cell monolayer. The compound may be unstable in the assay medium.- Use low-binding plates and pipette tips. - Include a mass balance study to quantify the amount of compound remaining in the donor compartment, in the receiver compartment, and associated with the cell monolayer. - Assess the stability of (+)-Capnellene in the assay buffer over the incubation period.
High variability in permeability values (Papp). Inconsistent Caco-2 cell monolayer integrity. Efflux transporter activity.- Ensure the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers are within the acceptable range and are consistent across the plate. - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is >2, active efflux is likely occurring.
Difficulty dissolving (+)-Capnellene in the transport buffer. Poor aqueous solubility of the compound.- Use a co-solvent such as DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity. - For formulated (+)-Capnellene, ensure the formulation is stable and does not precipitate in the transport buffer.

Quantitative Data on Bioavailability Enhancement of Sesquiterpenoids

Table 1: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Different Formulations

Compound Formulation Animal Model AUC (ng·h/mL) Cmax (ng/mL) Tmax (h) Fold Increase in Bioavailability Reference
ArteetherAqueous SuspensionRat11.2 ± 2.14.5 ± 0.82.0-[1]
ArteetherGroundnut OilRat66.8 ± 12.525.1 ± 4.71.55.96[1]
ArteetherSLNRat113.5 ± 20.342.8 ± 7.61.010.13[1]
ArtemisininSolutionRat1,120 ± 230480 ± 900.5-[2]
ArtemisininNanosphereRat3,680 ± 4501,250 ± 1800.253.28[2]
ArtemisininNanoreservoirRat2,630 ± 310980 ± 1100.252.35[2]

Table 2: Bioavailability Enhancement of Zerumbone with Solid Dispersions

Formulation Carrier Drug:Carrier Ratio Dissolution Enhancement (vs. pure drug) Reference
Solid DispersionPVP K-301:8~7-fold increase in dissolution rate[3]
Solid DispersionPoloxamer 4071:4Significant increase in solubility and dissolution[3]

Experimental Protocols

Preparation of (+)-Capnellene Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of (+)-Capnellene to enhance its dissolution rate.

Materials:

  • (+)-Capnellene

  • Polyvinylpyrrolidone (PVP K-30) or other suitable hydrophilic polymer

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh (+)-Capnellene and PVP K-30 in the desired ratio (e.g., 1:4 w/w).

  • Dissolve both the (+)-Capnellene and PVP K-30 in a minimal amount of ethanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry, thin film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Preparation of (+)-Capnellene-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate (+)-Capnellene within liposomes to improve its solubility and stability.

Materials:

  • (+)-Capnellene

  • Soy phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Weigh the desired amounts of SPC, cholesterol, and (+)-Capnellene (e.g., in a 10:2:1 molar ratio).

  • Dissolve all components in a minimal amount of chloroform in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature. A thin, uniform lipid film should form on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The temperature of the PBS should be above the lipid's phase transition temperature.

  • The resulting suspension will contain multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs), the suspension can be sonicated in a water bath sonicator or extruded.

  • For extrusion, pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder.

  • Store the final liposomal suspension at 4°C.

Preparation of (+)-Capnellene-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To formulate (+)-Capnellene into SLNs to enhance its oral absorption.

Materials:

  • (+)-Capnellene

  • A solid lipid (e.g., glyceryl monostearate, stearic acid)

  • A surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer (optional, for smaller particle size)

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve the accurately weighed (+)-Capnellene in the molten lipid.

  • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the molten lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

  • For smaller and more uniform particle sizes, the hot pre-emulsion can be passed through a high-pressure homogenizer.

  • Cool the resulting nanoemulsion to room temperature while stirring. As the lipid solidifies, SLNs will be formed.

  • The SLN dispersion can be used as a liquid formulation or can be lyophilized to produce a solid dosage form.

Diagrams

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Solid_Dispersion Solid Dispersion In_Vitro_Dissolution In Vitro Dissolution Solid_Dispersion->In_Vitro_Dissolution Liposomes Liposomes Particle_Size Particle Size & PDI Liposomes->Particle_Size Zeta_Potential Zeta Potential Liposomes->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Liposomes->Encapsulation_Efficiency Liposomes->In_Vitro_Dissolution SLNs Solid Lipid Nanoparticles SLNs->Particle_Size SLNs->Zeta_Potential SLNs->Encapsulation_Efficiency SLNs->In_Vitro_Dissolution Caco2_Permeability Caco-2 Permeability In_Vitro_Dissolution->Caco2_Permeability In_Vivo_Pharmacokinetics In Vivo Pharmacokinetics Caco2_Permeability->In_Vivo_Pharmacokinetics Bioavailability_Enhancement Bioavailability_Enhancement In_Vivo_Pharmacokinetics->Bioavailability_Enhancement Assess Start (+)-Capnellene Start->Solid_Dispersion Formulate Start->Liposomes Formulate Start->SLNs Formulate metabolic_pathway Capnellene (+)-Capnellene (Lipophilic) Phase_I Phase I Metabolism (Hydroxylation) Capnellene->Phase_I Hydroxylated_Metabolite Hydroxylated (+)-Capnellene Phase_I->Hydroxylated_Metabolite CYP450 Cytochrome P450 Enzymes (Liver) CYP450->Phase_I Phase_II Phase II Metabolism (Glucuronidation) Hydroxylated_Metabolite->Phase_II Glucuronide_Conjugate (+)-Capnellene-Glucuronide (Hydrophilic) Phase_II->Glucuronide_Conjugate UGT UDP-Glucuronosyl- transferases (UGT) UGT->Phase_II Excretion Excretion (Urine/Bile) Glucuronide_Conjugate->Excretion

References

Troubleshooting

Technical Support Center: Refining the Isolation Protocol of (+)-Capnellene

Welcome to the technical support center for the purification of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed p...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Capnellene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the purity of isolated (+)-Capnellene.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for isolating (+)-Capnellene from its natural source, the soft coral Capnella imbricata?

A1: The initial isolation typically involves exhaustive extraction of the freeze-dried and minced soft coral with an organic solvent such as ethyl acetate (EtOAc) or methanol.[1] The resulting crude extract is then concentrated under reduced pressure to yield a residue that contains a complex mixture of secondary metabolites, including (+)-Capnellene, other sesquiterpenoids, diterpenoids, and steroids.[2][3]

Q2: Why is silica gel column chromatography a crucial first step in the purification of (+)-Capnellene?

A2: Silica gel column chromatography is a fundamental purification technique that separates compounds based on their polarity.[4] Since (+)-Capnellene is a relatively non-polar hydrocarbon sesquiterpene, it can be effectively separated from more polar compounds present in the crude extract, such as hydroxylated terpenoids and other polar metabolites.[5] This initial fractionation significantly simplifies the mixture for subsequent high-resolution purification steps.

Q3: When is preparative High-Performance Liquid Chromatography (HPLC) necessary for (+)-Capnellene purification?

A3: Preparative HPLC is employed when high purity is required, especially for applications like pharmacological testing or structural elucidation. It is particularly useful for separating (+)-Capnellene from structurally similar isomers or other non-polar impurities that may co-elute during silica gel chromatography.[6] Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase (typically with a C18 column) being common for separating non-polar compounds.[7]

Q4: What is a suitable method for the final purification of (+)-Capnellene to achieve high purity?

A4: Crystallization is an excellent final step to achieve high purity of (+)-Capnellene. A successful crystallization can remove trace impurities that are difficult to separate by chromatography. The choice of solvent is critical; an ideal solvent will dissolve (+)-Capnellene at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.[8]

Q5: How can I assess the purity of my (+)-Capnellene fractions at different stages of the isolation?

A5: The purity of fractions can be monitored using Thin-Layer Chromatography (TLC) for a quick qualitative assessment during column chromatography. For quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like (+)-Capnellene.[9] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) can also be used for quantitative purity assessment.

Troubleshooting Guides

Issue 1: Poor separation of (+)-Capnellene from other non-polar compounds during silica gel column chromatography.

  • Possible Cause: The solvent system is too polar, causing rapid elution and poor resolution.

  • Recommended Solution:

    • Optimize the Solvent System: Start with a very non-polar solvent like n-hexane or n-pentane and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether.[5]

    • Use a Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can improve the separation of closely eluting compounds.

    • Decrease the Loading: Overloading the column with the crude mixture can lead to broad peaks and co-elution. A general guideline is to use a silica gel to crude sample ratio of 50:1 to 100:1 for difficult separations.[10]

Issue 2: The (+)-Capnellene peak is tailing in the HPLC chromatogram.

  • Possible Cause: Strong interaction between (+)-Capnellene and the stationary phase, which can be exacerbated by active sites on the silica-based column material.

  • Recommended Solution:

    • Add a Mobile Phase Modifier: For reversed-phase HPLC, adding a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase can improve peak shape.[11]

    • Optimize the Mobile Phase Composition: Experiment with different ratios of organic solvent (acetonitrile or methanol) to water. Sometimes, switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve peak symmetry.[7]

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities that might be causing the tailing.

Issue 3: Difficulty in inducing crystallization of purified (+)-Capnellene.

  • Possible Cause: The solution may not be supersaturated, or the chosen solvent is not ideal for crystallization. The presence of impurities can also inhibit crystal formation.

  • Recommended Solution:

    • Solvent Screening: Test a variety of non-polar solvents such as hexane, pentane, or heptane. A mixture of solvents can also be effective.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a concentrated solution in a loosely capped vial. This gradually increases the concentration to the point of supersaturation.[8]

    • Cooling: If (+)-Capnellene is soluble in a solvent at room temperature, try cooling the solution slowly to induce crystallization.[12]

    • Seed Crystals: If you have a small amount of crystalline (+)-Capnellene, adding a seed crystal to a saturated solution can initiate crystallization.[12]

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Purity for (+)-Capnellene Isolation

Purification StepStationary PhaseMobile Phase / EluentPurity of (+)-Capnellene Fraction
Initial Extraction -Ethyl Acetate< 10%
Silica Gel Column Chromatography Silica Gel (60 Å, 230-400 mesh)Gradient: 100% n-Hexane to 95:5 n-Hexane/Ethyl Acetate70-85%
Preparative HPLC C18 (5 µm)Isocratic: 85% Acetonitrile / 15% Water> 95%
Crystallization -n-Hexane> 99%

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification
  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 100 g for 1-2 g of crude extract) in n-hexane.

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity, continuously tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Equilibrate the column by running several column volumes of n-hexane through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane or n-hexane.

    • Alternatively, for samples not fully soluble, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with 100% n-hexane.

    • Collect fractions (e.g., 10-20 mL each) and monitor the elution by TLC.

    • Gradually increase the solvent polarity by introducing ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in n-hexane) to elute compounds of increasing polarity.

    • Combine fractions containing (+)-Capnellene of similar purity based on TLC analysis.

Protocol 2: Preparative HPLC for High-Purity (+)-Capnellene
  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV or ELSD).

    • Install a C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

    • Prepare the mobile phase: 85% HPLC-grade acetonitrile and 15% ultrapure water. Degas the mobile phase before use.

  • Method Parameters:

    • Set the flow rate according to the column dimensions (e.g., 20-25 mL/min for a 21.2 mm ID column).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength (if using UV, a low wavelength like 210 nm may be suitable for non-chromophoric terpenes).

  • Injection and Fraction Collection:

    • Dissolve the partially purified (+)-Capnellene from the column chromatography step in the mobile phase.

    • Inject the sample onto the column. The injection volume will depend on the concentration and the column dimensions.

    • Collect fractions corresponding to the (+)-Capnellene peak.

Protocol 3: Crystallization for Final Purification
  • Solvent Selection: In a small vial, dissolve a small amount of the purified (+)-Capnellene in n-hexane with gentle warming to test for solubility.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the bulk of the purified (+)-Capnellene in a minimal amount of warm n-hexane.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with foil.

    • Allow the solution to cool slowly to room temperature.

    • For further crystal growth, place the flask in a refrigerator (4°C) overnight.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow start Crude Extract from Capnella imbricata silica_col Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) start->silica_col Initial Purification hplc Preparative HPLC (C18, ACN/H2O) silica_col->hplc Intermediate Purity Fraction (70-85%) crystallization Crystallization (n-Hexane) hplc->crystallization High Purity Fraction (>95%) end High-Purity (+)-Capnellene (>99%) crystallization->end Final Product

Caption: Workflow for the refined isolation and purification of (+)-Capnellene.

troubleshooting_flowchart start Poor Separation in Column Chromatography? optimize_solvent Optimize Solvent System (Lower Polarity) start->optimize_solvent Yes success Improved Separation start->success No longer_column Use a Longer Column optimize_solvent->longer_column Still Poor Separation decrease_load Decrease Sample Load longer_column->decrease_load Still Poor Separation decrease_load->success Resolution Improved

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Reference Data & Comparative Studies

Validation

Confirming the Absolute Configuration of Synthetic (+)-Capnellene: A Comparative Guide

Researchers have definitively established the absolute configuration of synthetic (+)-Capnellene through chiroptical analysis, specifically by comparing its optical rotation to that of the naturally occurring (-)-enantio...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have definitively established the absolute configuration of synthetic (+)-Capnellene through chiroptical analysis, specifically by comparing its optical rotation to that of the naturally occurring (-)-enantiomer. This guide provides a comparative overview of the key experimental data and methodologies used in this confirmation.

The absolute configuration of synthetic (+)-Capnellene has been confirmed as the unnatural enantiomer of the naturally occurring marine natural product, (-)-Δ⁹(¹²)-capnellene. This was unequivocally demonstrated through asymmetric total synthesis, where the key confirmation relied on the comparison of the specific rotation of the synthetic material with that of the natural product.

Comparison of Chiroptical Data

The primary method for confirming the absolute configuration of synthetic (+)-Capnellene involves comparing its specific optical rotation to that of the natural (-)-Capnellene. The data presented in Table 1 clearly shows that the synthetic enantiomer exhibits an equal and opposite optical rotation to the natural product, a hallmark of an enantiomeric relationship.

CompoundSpecific Rotation ([α]D)Solvent
Synthetic (+)-Capnellene+145°CHCl₃
Natural (-)-Capnellene-146°CHCl₃
Table 1: Comparison of Specific Rotation Values for Synthetic and Natural Capnellene.

This opposing optical activity provides strong evidence that the synthetic (+)-Capnellene is the mirror image of the natural (-)-Capnellene, thus confirming its absolute configuration.

Experimental Protocols

The confirmation of the absolute configuration of synthetic (+)-Capnellene is intrinsically linked to its asymmetric synthesis. The following section details the pivotal experimental protocol for measuring the optical rotation, a critical step in the stereochemical assignment.

Measurement of Specific Rotation

Objective: To determine the specific rotation of synthetic (+)-Capnellene and compare it to the known value of natural (-)-Capnellene.

Instrumentation:

  • Polarimeter (e.g., JASCO DIP-370 or equivalent)

  • Sodium D-line lamp (589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of purified synthetic (+)-Capnellene and dissolve it in a known volume of chloroform (CHCl₃) in a volumetric flask to achieve a specific concentration (c, in g/mL).

  • Blank Measurement: Fill the polarimeter cell with pure chloroform and place it in the polarimeter. Zero the instrument.

  • Sample Measurement: Rinse the cell with the prepared solution of synthetic (+)-Capnellene and then fill it with the solution. Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α]D using the following formula: [α]D = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Comparison: Compare the calculated specific rotation of the synthetic sample with the literature value for natural (-)-Capnellene. An equal magnitude and opposite sign confirm the enantiomeric relationship and thus the absolute configuration of the synthetic product.

Experimental Workflow

The logical flow for the confirmation of the absolute configuration of synthetic (+)-Capnellene is depicted in the following diagram. This process begins with the asymmetric synthesis of the target molecule, followed by purification and subsequent measurement of its optical rotation for comparison with the natural product.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis and Confirmation cluster_data Reference Data start Chiral Starting Material steps Multi-step Synthesis start->steps product Crude (+)-Capnellene steps->product purification Purification (e.g., Chromatography) product->purification optical_rotation Measure Specific Rotation purification->optical_rotation comparison Compare with Natural (-)-Capnellene Data optical_rotation->comparison confirmation Absolute Configuration Confirmed comparison->confirmation natural_product Natural (-)-Capnellene lit_data Literature [α]D Value natural_product->lit_data lit_data->comparison

Workflow for Absolute Configuration Confirmation.

Comparative

A Comparative Analysis of (+)-Capnellene and its Analogs in Inflammation and Cytotoxicity

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the marine natural product (+)-Capnellene and its derivatives. We delve into the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the marine natural product (+)-Capnellene and its derivatives. We delve into their anti-inflammatory and cytotoxic properties, presenting key experimental data, detailed protocols for the assays, and an exploration of the underlying signaling pathways.

(+)-Capnellene, a tricyclic sesquiterpenoid isolated from the soft coral Capnella imbricata, has garnered significant interest for its potential therapeutic applications. This guide synthesizes findings on the bioactivity of naturally occurring capnellene analogs and provides insights into the structure-activity relationships of the broader class of triquinane sesquiterpenoids.

Comparative Biological Activity

The primary biological activities investigated for (+)-Capnellene and its analogs are their anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data from various studies, focusing on the inhibition of key inflammatory mediators and cytotoxicity against cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of capnellene analogs have been primarily evaluated by their ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators in the inflammatory response. This is often assessed by measuring the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW246.7 cells.

CompoundConcentration (µM)iNOS Inhibition (%)COX-2 Inhibition (%)Reference
Δ⁹(¹²)-capnellene-6α,8β,10α-triol (Analog 1)1027.73-[1][2]
Δ⁹(¹²)-capnellene-8β,10α-diol (Analog 2)1047.6112.57[1][2]
Δ⁹(¹²)-capnellene-6α,8β-diol (Analog 3)10-7.64[1][2]
Capnellene Analog GB910Significant Down-regulationSignificant Down-regulation[3][4]
Capnellene Analog GB10 (acetylated GB9)10Significant Down-regulationSignificant Down-regulation[3][4]

Note: "-" indicates data not reported in the cited sources.

These studies suggest that oxygen-bearing functionalities, particularly at positions C-8 and C-10, are crucial for the inhibition of iNOS protein expression[1][2].

Cytotoxic Activity

While research on the cytotoxic effects of a broad range of synthetic capnellene analogs is limited, studies on naturally occurring capnellenes and other triquinane sesquiterpenoids have demonstrated their potential as anticancer agents.

CompoundCell LineIC₅₀ (µM)Reference
Δ⁹(¹²)-capnellene-8β,10α,15-triolS1T (adult T-cell leukemia)- (Potent at 0.79 µg/mL)[5]
Cerrenin DMCF-7 (breast cancer)14.43
Cerrenin DSF-268 (glioblastoma)41.01
Cerrenin DNCI-H460 (lung cancer)29.67
Cerrenin DHepG-2 (liver cancer)44.32

Note: IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Anti-inflammatory Assay: iNOS and COX-2 Protein Expression in RAW264.7 Cells

This protocol outlines the steps to determine the effect of test compounds on the expression of iNOS and COX-2 proteins in LPS-stimulated macrophages using Western blotting.

1. Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS and COX-2 expression. Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).

2. Protein Extraction and Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a Bradford or BCA protein assay kit.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Seed the desired cancer cell line in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. MTT Incubation:

  • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of capnellene and its analogs are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

LPS-Induced Inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of pro-inflammatory genes, including iNOS and COX-2.

LPS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Capnellene (+)-Capnellene & Analogs Capnellene->IKK Inhibition Capnellene->MAPK Inhibition NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes AP1_nuc AP-1 AP1_nuc->ProInflammatory_Genes

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Experimental Workflow for Biological Evaluation

The following diagram illustrates the general workflow for assessing the anti-inflammatory and cytotoxic activities of (+)-Capnellene and its analogs.

Experimental_Workflow start Start compound (+)-Capnellene & Analogs start->compound treatment Compound Treatment compound->treatment cell_culture Cell Culture (e.g., RAW264.7, Cancer Cell Lines) cell_culture->treatment anti_inflammatory_assay Anti-inflammatory Assay treatment->anti_inflammatory_assay cytotoxicity_assay Cytotoxicity Assay treatment->cytotoxicity_assay lps_stimulation LPS Stimulation (for RAW264.7) anti_inflammatory_assay->lps_stimulation protein_extraction Protein Extraction lps_stimulation->protein_extraction western_blot Western Blot (iNOS, COX-2) protein_extraction->western_blot data_analysis_inflam Data Analysis western_blot->data_analysis_inflam mtt_assay MTT Assay cytotoxicity_assay->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis_cyto Data Analysis (IC50 Calculation) absorbance_reading->data_analysis_cyto

References

Validation

Validating the Anti-Cancer Potential of (+)-Capnellene: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-cancer activity of the marine-derived sesquiterpenoid, (+)-Capnellene, in animal models...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the anti-cancer activity of the marine-derived sesquiterpenoid, (+)-Capnellene, in animal models. While direct in vivo anti-cancer studies on (+)-Capnellene are currently limited, this document draws parallels with structurally related and well-studied sesquiterpenes—Parthenolide, Costunolide, and Zerumbone—to propose a robust validation strategy.

This guide presents existing experimental data for these comparator compounds, outlines detailed methodologies for key in vivo experiments, and visualizes potential signaling pathways and experimental workflows. The objective is to equip researchers with the necessary information to design and execute preclinical studies to evaluate the therapeutic potential of (+)-Capnellene.

Comparative Analysis of Anti-Cancer Activity

While in vivo data for (+)-Capnellene is not yet available, the following tables summarize the demonstrated anti-cancer efficacy of comparator sesquiterpenoids in animal models. This data serves as a benchmark for what might be expected from successful validation of (+)-Capnellene.

Table 1: In Vivo Anti-Cancer Activity of Comparator Sesquiterpenoids

CompoundCancer ModelAnimal ModelDosageRoute of AdministrationTumor Growth InhibitionReference
Parthenolide Breast Cancer (MDA-MB-231 Xenograft)Nude Mice15 mg/kg/dayIntraperitonealSignificant reduction in tumor growth and lung metastasis[1]
Prostate Cancer (PC-3 Xenograft)Nude Mice40 mg/kg, 5 days/weekOral Gavage50% inhibition of tumor growth[2]
Costunolide Colon Cancer (HCT116 Xenograft)Nude Mice20 mg/kgIntraperitonealSignificant decrease in tumor growth[3]
Breast Cancer (MDA-MB-231-Luc Xenograft)Nude Mice20 mg/kgOralSignificant reduction in tumor volume and weight[3]
Zerumbone Breast Cancer (4T1 Metastatic Model)BALB/c Mice25 mg/kg/dayIntraperitonealSignificant control of tumor growth and metastasis[4]
Colon CancerRatsNot specifiedNot specifiedSuppression of colonic tumor marker formation[5]

Proposed Experimental Protocols for In Vivo Validation of (+)-Capnellene

To rigorously assess the anti-cancer activity of (+)-Capnellene, the following experimental protocols are proposed, based on established methodologies for similar natural products.

Xenograft Mouse Model of Human Cancer

This is a widely used model to assess the efficacy of a potential anti-cancer compound on human tumors.

  • Cell Lines: A panel of human cancer cell lines (e.g., breast cancer: MDA-MB-231, MCF-7; colon cancer: HCT116, HT-29; lung cancer: A549) should be selected.

  • Animals: Immunodeficient mice (e.g., nude mice, SCID mice), typically 6-8 weeks old, will be used.

  • Procedure:

    • Cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like Matrigel) are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into control and treatment groups.

    • The treatment group receives (+)-Capnellene at various doses, administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle control.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

    • Body weight of the mice is monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Syngeneic Mouse Model

This model utilizes immunocompetent mice and mouse cancer cell lines, allowing for the study of the interaction between the compound, the tumor, and the immune system.

  • Cell Lines: Mouse cancer cell lines (e.g., 4T1 for breast cancer, CT26 for colon cancer).

  • Animals: Immunocompetent mice of the corresponding strain (e.g., BALB/c for 4T1 and CT26).

  • Procedure: The procedure is similar to the xenograft model, but the use of immunocompetent mice allows for the evaluation of immunomodulatory effects of (+)-Capnellene.

Immunohistochemical Analysis of Tumors

To understand the mechanism of action, tumors from the in vivo studies should be analyzed for key biomarkers.

  • Procedure:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Sections are stained with antibodies against markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL assay), and angiogenesis (e.g., CD31).

    • The stained sections are then analyzed microscopically to quantify the expression of these markers.

Potential Signaling Pathways and Experimental Workflow

Based on the known mechanisms of other sesquiterpenoids, (+)-Capnellene may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[6]

G cluster_0 Proposed Anti-Cancer Mechanism of (+)-Capnellene cluster_1 Signaling Pathways cluster_2 Cellular Effects Capnellene (+)-Capnellene NFkB NF-κB Pathway Capnellene->NFkB STAT3 STAT3 Pathway Capnellene->STAT3 MAPK MAPK Pathway Capnellene->MAPK Proliferation Decreased Proliferation NFkB->Proliferation Apoptosis Increased Apoptosis NFkB->Apoptosis Angiogenesis Decreased Angiogenesis NFkB->Angiogenesis STAT3->Proliferation STAT3->Apoptosis MAPK->Proliferation G cluster_0 Experimental Workflow for In Vivo Validation start Compound Synthesis & Characterization invitro In Vitro Cytotoxicity & Mechanistic Studies start->invitro animal_model Animal Model Selection (Xenograft/Syngeneic) invitro->animal_model treatment Treatment with (+)-Capnellene & Vehicle Control animal_model->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Tumor Excision & Analysis (IHC, Western Blot) monitoring->analysis data Data Analysis & Conclusion analysis->data end Preclinical Candidate Selection data->end

References

Comparative

The Enantiomeric Divide: Unraveling the Biological Activities of (+)- and (-)-Capnellene

While the therapeutic potential of capnellenes, a class of tricyclic sesquiterpenes isolated from soft corals, has garnered significant interest, a direct comparative analysis of the biological activities of its enantiom...

Author: BenchChem Technical Support Team. Date: December 2025

While the therapeutic potential of capnellenes, a class of tricyclic sesquiterpenes isolated from soft corals, has garnered significant interest, a direct comparative analysis of the biological activities of its enantiomers, (+)-Capnellene and (-)-Capnellene, remains a notable gap in scientific literature. To date, no published studies present a head-to-head comparison of their efficacy in key areas such as anti-inflammatory, cytotoxic, and neuroprotective activities.

The synthesis of both (+)- and (-)-Capnellene has been successfully achieved, laying the groundwork for future comparative biological evaluations.[5][6][7][8] Despite the availability of these synthetic routes, the scientific community has yet to publish research that directly contrasts the biological profiles of the two enantiomers. Such studies are crucial, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties.

Future Directions and Experimental Considerations

To address this knowledge gap, future research should focus on a direct, quantitative comparison of the biological activities of (+)- and (-)-Capnellene. Below are proposed experimental outlines for assessing their anti-inflammatory, cytotoxic, and neuroprotective potential.

Table 1: Proposed Comparative Analysis of (+)- and (-)-Capnellene Biological Activity
Biological ActivityKey Parameters to MeasureCell Line(s)
Anti-inflammatory Inhibition of iNOS and COX-2 protein expression, Reduction of nitric oxide (NO) production, Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretionRAW 264.7 (murine macrophages), THP-1 (human monocytes)
Cytotoxicity IC₅₀ valuesA549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), Normal fibroblast cell line (e.g., MRC-5) for selectivity
Neuroprotection Protection against oxidative stress-induced cell death, Inhibition of neuroinflammation markers, Assessment of neurite outgrowthSH-SY5Y (human neuroblastoma), Primary cortical neurons

Experimental Protocols

Detailed methodologies for the key experiments outlined above are provided to guide future comparative studies.

Anti-inflammatory Activity Assay

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates and allow them to adhere.

  • Pre-treat cells with varying concentrations of (+)-Capnellene or (-)-Capnellene for 1 hour.

  • Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

  • Use the Griess reagent to measure the accumulation of nitrite in the culture supernatant as an indicator of NO production.

3. Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the treated cells and separate the proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Detect protein bands using a secondary antibody conjugated to horseradish peroxidase and an enhanced chemiluminescence (ECL) substrate.

4. ELISA for Pro-inflammatory Cytokines:

  • Quantify the concentration of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.

Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

  • Seed cancer cell lines (e.g., A549, HeLa, HepG2) and a normal fibroblast cell line in 96-well plates.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of (+)-Capnellene and (-)-Capnellene for 48 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a clearer understanding of the proposed research, the following diagrams illustrate the key signaling pathway involved in inflammation and the general experimental workflow.

G Inflammatory Signaling Pathway cluster_capnellene Capnellene Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Capnellene_plus (+)-Capnellene Capnellene_plus->iNOS ? Capnellene_plus->COX2 ? Capnellene_minus (-)-Capnellene Capnellene_minus->iNOS ? Capnellene_minus->COX2 ?

Caption: Proposed inhibitory action of Capnellene enantiomers on the NF-κB signaling pathway.

G Experimental Workflow for Comparative Analysis start Synthesize or Procure (+)- and (-)-Capnellene activity_assays Perform Biological Activity Assays (Anti-inflammatory, Cytotoxicity, Neuroprotection) start->activity_assays data_collection Collect Quantitative Data (IC50, % Inhibition) activity_assays->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis conclusion Determine Enantioselective Effects data_analysis->conclusion

Caption: General workflow for the comparative biological evaluation of Capnellene enantiomers.

The lack of direct comparative data on the biological activities of (+)- and (-)-Capnellene underscores a critical area for future investigation. The proposed experimental framework provides a clear path for researchers to elucidate the potential enantioselective properties of these promising marine natural products, which could have significant implications for the development of novel therapeutics.

References

Validation

cross-validation of (+)-Capnellene's mechanism of action with other sesquiterpenes

A Comparative Guide to the Mechanism of Action of Sesquiterpenes in Cancer Therapy: Cross-Validation with (+)-Capnellene Introduction Sesquiterpenes, a class of 15-carbon isoprenoids derived from plants, have garnered si...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism of Action of Sesquiterpenes in Cancer Therapy: Cross-Validation with (+)-Capnellene

Introduction

Sesquiterpenes, a class of 15-carbon isoprenoids derived from plants, have garnered significant interest in cancer research due to their diverse and potent biological activities.[1][2][3] While the specific mechanism of action for many sesquiterpenes, including (+)-Capnellene, is still under investigation, several members of this class have been extensively studied, revealing common and distinct pathways through which they exert their anti-cancer effects. This guide provides a comparative analysis of the mechanisms of action of three well-characterized sesquiterpenes—Parthenolide, Zerumbone, and β-Caryophyllene—to serve as a framework for the potential investigation and cross-validation of (+)-Capnellene's therapeutic activities. The comparison focuses on key anti-cancer endpoints: cytotoxicity, induction of apoptosis, and modulation of inflammatory signaling pathways.

Comparative Analysis of Sesquiterpene Mechanisms of Action

The anti-cancer properties of many sesquiterpenes are attributed to their ability to modulate critical cellular processes involved in tumor growth, survival, and metastasis.[1][4] A common theme among bioactive sesquiterpenes is the induction of apoptosis and the inhibition of pro-inflammatory signaling pathways, particularly the NF-κB pathway, which is often constitutively active in cancer cells.[2][5][6]

Data Presentation: Cytotoxicity of Sesquiterpenes

The cytotoxic activity of sesquiterpenes against various cancer cell lines is a primary indicator of their anti-cancer potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Comparative IC50 Values of Sesquiterpenes in Human Cancer Cell Lines

SesquiterpeneCancer Cell LineIC50 (µM)Reference
Parthenolide A549 (Lung Carcinoma)4.3[7]
TE671 (Rhabdomyosarcoma)6.5[7]
HT-29 (Colorectal Adenocarcinoma)7.0[7]
Jurkat (T-cell Leukemia)~1-3[8]
JeKo-1 (Mantle Cell Lymphoma)~1-3[8]
HeLa (Cervical Adenocarcinoma)~1-3[8]
Zerumbone HepG2 (Hepatocellular Carcinoma)15.8 (3.45 µg/mL)[9]
U-87 MG (Glioblastoma)~100 (for 63% inhibition at 24h)[10]
MCF-7 (Breast Adenocarcinoma)580 (126.7 µg/mL)[11]
β-Caryophyllene HCT-116 (Colorectal Carcinoma)19[12][13]
PANC-1 (Pancreatic Carcinoma)27[12][13]
HT-29 (Colorectal Adenocarcinoma)8 (SI)[12]
MDA-MB-231 (Breast Adenocarcinoma)27.6 (paclitaxel-sensitive)[14]
MCF-7 (Breast Adenocarcinoma)2.5 (paclitaxel-sensitive)[14]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Signaling Pathways and Mechanisms of Action

Parthenolide

Parthenolide, a sesquiterpene lactone, is one of the most extensively studied members of this class.[15] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][16] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. Parthenolide has been shown to inhibit NF-κB activation by directly targeting IκB kinase (IKK), a key enzyme in the NF-κB pathway, and also by interacting with the p65 subunit of NF-κB.[6][15][16] This inhibition leads to the downregulation of anti-apoptotic genes and sensitizes cancer cells to apoptosis.[6] Additionally, parthenolide can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating other signaling pathways such as STAT3 and MAPK.[15]

Parthenolide_Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK p65 p65 (NF-κB) Parthenolide->p65 NFkB_Activation NF-κB Activation Parthenolide->NFkB_Activation Inhibits ROS ROS Generation Parthenolide->ROS Induces STAT3 STAT3 Parthenolide->STAT3 MAPK MAPK Parthenolide->MAPK IKK->NFkB_Activation p65->NFkB_Activation Apoptosis Apoptosis NFkB_Activation->Apoptosis Inhibits ROS->Apoptosis Induces STAT3->Apoptosis MAPK->Apoptosis

Parthenolide's multifaceted anti-cancer mechanism.
Zerumbone

Zerumbone, a monocyclic sesquiterpene found in wild ginger, also exhibits potent anti-cancer properties through the modulation of multiple signaling pathways.[17][18] Similar to parthenolide, zerumbone is a potent inhibitor of NF-κB activation.[17][18][19] It has been shown to suppress the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis.[17][18][19] Zerumbone's pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial pathway of apoptosis.[9] Furthermore, zerumbone has been reported to inhibit tumor angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and to suppress cancer cell invasion and metastasis by inhibiting pathways such as PI3K/Akt/mTOR and CXCR4.[17][18][20]

Zerumbone_Pathway Zerumbone Zerumbone NFkB NF-κB Zerumbone->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Zerumbone->PI3K_Akt Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio Zerumbone->Bax_Bcl2 Induces VEGF VEGF Zerumbone->VEGF Inhibits CXCR4 CXCR4 Zerumbone->CXCR4 Inhibits Apoptosis Apoptosis NFkB->Apoptosis PI3K_Akt->Apoptosis Bax_Bcl2->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis CXCR4->Metastasis

Zerumbone's inhibition of key cancer progression pathways.
β-Caryophyllene

β-Caryophyllene is a bicyclic sesquiterpene found in many essential oils, including those from black pepper and cloves.[21] Its mechanism of action is distinct from parthenolide and zerumbone as it is a selective agonist of the cannabinoid receptor 2 (CB2).[21][22][23] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation. By activating CB2 receptors, β-caryophyllene can exert anti-inflammatory effects.[21][23] In the context of cancer, β-caryophyllene has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[12][14] Its anti-cancer effects are also attributed to the inhibition of the PI3K/Akt/mTOR/S6K1 and STAT3 signaling pathways and the activation of the MAPK pathway.[22] Furthermore, β-caryophyllene can interact with peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic and inflammatory responses.[24][25]

bCaryophyllene_Pathway bCaryophyllene β-Caryophyllene CB2R CB2 Receptor bCaryophyllene->CB2R Activates PPARs PPARs bCaryophyllene->PPARs Activates PI3K_Akt PI3K/Akt/mTOR CB2R->PI3K_Akt STAT3 STAT3 CB2R->STAT3 MAPK MAPK CB2R->MAPK Anti_inflammatory Anti-inflammatory Effects CB2R->Anti_inflammatory Apoptosis Apoptosis PI3K_Akt->Apoptosis STAT3->Apoptosis MAPK->Apoptosis

β-Caryophyllene's receptor-mediated anti-cancer actions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of sesquiterpenes.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[27]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[28][29]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28][30]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[30] The absorbance is directly proportional to the number of viable cells.

MTT_Workflow A Seed cells in 96-well plate B Treat with Sesquiterpene A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E Apoptosis_Workflow A Treat cells with Sesquiterpene B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Differentiate Cell Populations: Viable, Early Apoptotic, Late Apoptotic/Necrotic D->E

References

Comparative

head-to-head comparison of different total synthesis routes for (+)-Capnellene

A Head-to-Head Comparison of Total Synthesis Routes for (+)-Capnellene For researchers and professionals in the field of organic chemistry and drug development, the total synthesis of complex natural products like (+)-Ca...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Total Synthesis Routes for (+)-Capnellene

For researchers and professionals in the field of organic chemistry and drug development, the total synthesis of complex natural products like (+)-Capnellene serves as a crucial benchmark for novel synthetic methodologies and strategies. (+)-Capnellene, a marine-derived sesquiterpene with a unique tricyclic skeleton, has attracted considerable attention from the synthetic community, leading to a variety of elegant and innovative total syntheses. This guide provides a head-to-head comparison of several prominent total synthesis routes, offering insights into their efficiency, strategic differences, and key chemical transformations.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for various total syntheses of (+)-Capnellene, allowing for a direct comparison of their overall efficiency.

Principal Investigator(s) Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Stereoselectivity Starting Material(s)
Paquette (1984) [1][2]Nazarov Cyclization / Annulation12Not explicitly stated in abstractsRacemicBicyclic enone
Ihara (1991) [3][4][5]Intramolecular Diels-Alder Reaction~15Formal Synthesis (yield not to final product)Racemic4,4-dimethylcyclopent-2-enone
Meyers (1990) [6][7][8]Asymmetric Alkylation (Chiral Auxiliary)~1014.1Asymmetric(S)-valinol and levulinic acid
Shibasaki (1996) [9][10][11][12]Asymmetric Heck Reaction~12Not explicitly stated in abstractsAsymmetricSubstituted cyclopentenone
Stille & Grubbs (1986) Titanium-mediated Carbonyl OlefinationNot explicitly stated in abstractsNot explicitly stated in abstractsRacemicNot explicitly stated in abstracts
Balme (1994) [13][14]Palladium-Catalyzed Bis-CyclizationNot explicitly stated in abstractsNot explicitly stated in abstractsRacemicNot explicitly stated in abstracts
Hsu & Liao (2010) Oxa-di-π-methane Rearrangement9~20Racemic2-methoxy-4-methylphenol

Visualization of Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate the logical flow and key strategic bond formations for several of the discussed syntheses.

paquette_synthesis A Bicyclic Enone B Nazarov Cyclization A->B Key Step C Annulation Sequence B->C D (±)-Capnellene C->D

Caption: Paquette's linear approach to (±)-Capnellene.

ihara_synthesis A 4,4-dimethyl- cyclopent-2-enone B Triene Precursor A->B C Intramolecular Diels-Alder B->C Key Cyclization D Tricyclic Intermediate C->D E Formal Synthesis of (±)-Capnellene D->E

Caption: Ihara's formal synthesis via an intramolecular Diels-Alder reaction.

meyers_synthesis cluster_0 Chiral Auxiliary Preparation cluster_1 Asymmetric Synthesis Valinol (S)-Valinol Chiral_Lactam Chiral Bicyclic Lactam Valinol->Chiral_Lactam Levulinic_acid Levulinic Acid Levulinic_acid->Chiral_Lactam Asymmetric_Alkylation Asymmetric Alkylation Chiral_Lactam->Asymmetric_Alkylation Key_Intermediate Enantiopure Intermediate Asymmetric_Alkylation->Key_Intermediate Capnellene (+)-Capnellene Key_Intermediate->Capnellene

Caption: Meyers' asymmetric synthesis of (+)-Capnellene.

shibasaki_synthesis A Acyclic Precursor B Asymmetric Heck Reaction A->B Key Asymmetric Step C Bicyclo[3.3.0]octane Intermediate B->C D Radical Cyclization C->D Key Ring Formation E (-)-Capnellene D->E

Caption: Shibasaki's asymmetric synthesis featuring a key Heck reaction.

Experimental Protocols for Key Reactions

Detailed experimental procedures are essential for reproducibility and for understanding the nuances of each synthetic route. Below are protocols for some of the key transformations described in the literature.

Ihara's Intramolecular Diels-Alder Reaction[4]

A solution of the bis-enone precursor in THF at -78 °C is treated with a solution of potassium tert-butoxide in THF, followed by the addition of tert-butyldimethylsilyl chloride. The resulting siloxy diene is then heated in refluxing benzene for 2 hours to induce the intramolecular Diels-Alder cycloaddition. The reaction yields a mixture of two stereoisomers. For the desired cis-transoid-cis-isomer, the mixture of cycloadducts is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in hot benzene to epimerize the undesired isomer, affording the desired product as a single isomer in a 55% yield from the bis-enone.

Meyers' Asymmetric Alkylation[9][10]

The synthesis commences with the preparation of a chiral non-racemic bicyclic lactam from (S)-valinol and levulinic acid. This chiral auxiliary is then utilized to direct the stereoselective alkylation of a prochiral center. The specific conditions for the key alkylation step involve the deprotonation of the lactam with a strong base such as LDA at low temperature, followed by the addition of an appropriate electrophile. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched product.

Shibasaki's Asymmetric Heck Reaction[11]

The key step in this synthesis is a catalytic asymmetric Heck reaction-carbanion capture process. This reaction constructs a functionalized bicyclo[3.3.0]octane derivative with high enantiomeric excess (up to 94% ee). The reaction is catalyzed by a palladium complex with a chiral ligand. The presence of sodium bromide was found to have a beneficial effect on the enantioselectivity. The bicyclic intermediate generated from the Heck reaction is then elaborated to (-)-Δ⁹⁽¹²⁾-capnellene via a subsequent radical cyclization as another key ring-forming step.

Hsu and Liao's Oxa-di-π-methane Rearrangement

This synthesis starts from 2-methoxy-4-methylphenol and proceeds in nine steps with an overall yield of approximately 20%. A key transformation is the photochemical oxa-di-π-methane rearrangement of a tricyclic enone. This rearrangement efficiently constructs the complex polycyclic core of the natural product. The rearranged product is then further elaborated to (±)-Δ⁹⁽¹²⁾-capnellene.

Conclusion

The diverse total syntheses of (+)-Capnellene showcase the creativity and power of modern organic synthesis. Early routes, such as Paquette's, established foundational strategies for constructing the challenging tricyclic core. Subsequent approaches, like Ihara's intramolecular Diels-Alder reaction, introduced elegant and efficient cyclization strategies. The development of asymmetric syntheses by Meyers and Shibasaki marked a significant advancement, allowing for the enantioselective preparation of the natural product. More recent methodologies, such as the palladium-catalyzed reactions employed by Balme and the photochemical rearrangement utilized by Hsu and Liao, continue to push the boundaries of synthetic efficiency.

The choice of a particular synthetic route depends on various factors, including the desired stereochemistry, scalability, and the availability of starting materials and reagents. For the synthesis of the natural enantiomer, the asymmetric routes of Meyers and Shibasaki are clearly advantageous. For racemic material, the efficiency of the oxa-di-π-methane rearrangement approach is noteworthy. Each of these syntheses provides valuable lessons in retrosynthetic analysis and the application of powerful chemical transformations, contributing significantly to the art and science of total synthesis.

References

Validation

(+)-Capnellene: A Marine-Derived Sesquiterpene with Potential for Neuropathic Pain and Neuroinflammation Management

A comparative analysis of the pre-clinical efficacy of (+)-Capnellene against established standard-of-care drugs for neuropathic pain and neuroinflammation reveals a promising new therapeutic avenue. Extracted from the s...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the pre-clinical efficacy of (+)-Capnellene against established standard-of-care drugs for neuropathic pain and neuroinflammation reveals a promising new therapeutic avenue. Extracted from the soft coral Capnella imbricata, this unique tricyclic sesquiterpene demonstrates significant anti-inflammatory and analgesic properties by targeting key inflammatory mediators. This guide provides a comprehensive overview of the available experimental data, comparing (+)-Capnellene with current first-line treatments for neuropathic pain, and details the underlying experimental methodologies for researchers, scientists, and drug development professionals.

Efficacy in Neuropathic Pain: A Head-to-Head Comparison

Neuropathic pain, a debilitating condition arising from nerve damage, is currently managed by a range of pharmacological agents with varying degrees of efficacy and significant side effect profiles. Standard-of-care drugs include tricyclic antidepressants like amitriptyline, serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine, and gabapentinoids like gabapentin. Pre-clinical studies in the Chronic Constriction Injury (CCI) rat model of neuropathic pain provide a platform to compare the analgesic effects of (+)-Capnellene with these established therapies.

In Vivo Efficacy in the Chronic Constriction Injury (CCI) Rat Model

The CCI model is a widely used and validated animal model that mimics the symptoms of human neuropathic pain, including thermal hyperalgesia (an increased sensitivity to heat). The efficacy of analgesic compounds is often measured by their ability to increase the paw withdrawal latency (PWL) in response to a thermal stimulus.

CompoundDoseRoute of AdministrationPeak Effect on Paw Withdrawal Latency (s)Time to Peak EffectReference
(+)-Capnellene (GB9) 10 mg·kg⁻¹Intraperitoneal (i.p.)Increased to approx. 6-8 s1-3 hours[1]
100 µgIntrathecal (i.t.)Approx. 80% MPE*30 minutes[1]
Gabapentin 100 mg/kgIntraperitoneal (i.p.)Significantly attenuated heat-hyperalgesia14 days (chronic dosing)[2][3]
50 mg/kgIntravenous (i.v.)Reversal of mechanical allodynia20 minutes[1]
Amitriptyline 10 mg/kgIntraperitoneal (i.p.)Complete reversal of thermal hyperalgesiaNot specified[4]
60 µgIntrathecal (i.t.)Antihyperalgesic effectNot specified[4]
Duloxetine 10 mg/kgIntraperitoneal (i.p.)Significant increase in withdrawal thresholdNot specified[5][6]
5-30 mg/kgOralReversal of mechanical allodyniaNot specified[7][8]

*%MPE (Maximum Possible Effect)

Mechanism of Action: Targeting Key Inflammatory Mediators

The therapeutic effects of (+)-Capnellene are attributed to its ability to modulate the inflammatory cascade. In vitro studies have demonstrated its capacity to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of pro-inflammatory mediators.

In Vitro Inhibition of iNOS and COX-2 Expression
Cell LineStimulantCompoundConcentration (µM)% Inhibition of iNOS% Inhibition of COX-2Reference
BV2 (Mouse Microglia) IFN-γ (10 U·mL⁻¹)(+)-Capnellene (GB9)1, 5, 10, 20, 30Dose-dependent inhibitionDose-dependent inhibition[1]
RAW 264.7 (Mouse Macrophage) LPS (1 µg/mL)Capnellene derivative 21027.73%No significant inhibition[9]
LPS (1 µg/mL)Capnellene derivative 51047.61%7.64% - 12.57% (statistically significant)[9]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of (+)-Capnellene are believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, which are upstream regulators of iNOS and COX-2 expression.

G Potential Signaling Pathway of (+)-Capnellene cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis Stimulus Inflammatory Stimulus (e.g., LPS, IFN-γ) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK IKK Complex TAK1->IKK p38_MAPK p38 MAPK TAK1->p38_MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degradation Degradation IκBα->Degradation ubiquitination & degradation NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocates Capnellene (+)-Capnellene Capnellene->IKK Inhibits Capnellene->p38_MAPK Inhibits DNA DNA (κB sites) NFκB_n->DNA Transcription Gene Transcription DNA->Transcription mRNA iNOS & COX-2 mRNA Transcription->mRNA Translation Translation mRNA->Translation iNOS_COX2 iNOS & COX-2 Proteins Translation->iNOS_COX2 Inflammation Inflammatory Response (NO, Prostaglandins) iNOS_COX2->Inflammation

Caption: Proposed mechanism of (+)-Capnellene's anti-inflammatory action.

G Experimental Workflow for In Vivo Efficacy Testing Animal_Model Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain Drug_Admin Drug Administration ((+)-Capnellene or Standard Drug) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (Thermal Hyperalgesia - Paw Withdrawal Latency) Drug_Admin->Behavioral_Test Data_Analysis Data Analysis (Comparison of PWL between groups) Behavioral_Test->Data_Analysis

Caption: Workflow for assessing in vivo analgesic efficacy.

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain

This protocol is adapted from the method described by Bennett and Xie (1988) and utilized in the in vivo studies of (+)-Capnellene.[1]

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • The biceps femoris muscle of the left thigh is bluntly dissected to expose the common sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

    • The ligatures are tightened until a brief twitch in the corresponding hind limb is observed.

    • The muscle and skin layers are then closed with sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing: Thermal hyperalgesia is assessed at baseline and at various time points post-surgery (e.g., 14 days) by measuring the paw withdrawal latency to a radiant heat source.

Protocol 2: In Vitro Inhibition of iNOS and COX-2 in BV2 Microglial Cells

This protocol is based on the methodology used to assess the anti-neuroinflammatory properties of (+)-Capnellene.[1]

  • Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment:

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of (+)-Capnellene (e.g., 1, 5, 10, 20, 30 µM) or vehicle control for 10 minutes.

    • Inflammation is induced by adding interferon-gamma (IFN-γ) to a final concentration of 10 U·mL⁻¹ and incubating for 16 hours.

  • Protein Extraction and Western Blot Analysis:

    • Following treatment, cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

(+)-Capnellene, a natural product from a marine soft coral, demonstrates promising anti-inflammatory and analgesic properties in pre-clinical models of neuropathic pain and neuroinflammation. Its mechanism of action, involving the inhibition of key inflammatory mediators iNOS and COX-2, positions it as a potential lead compound for the development of novel therapeutics. The in vivo efficacy of (+)-Capnellene in the CCI rat model is comparable to that of standard-of-care drugs, suggesting its potential as a future alternative or adjunctive therapy for neuropathic pain. Further research is warranted to fully elucidate its pharmacological profile, safety, and therapeutic potential in clinical settings.

References

Comparative

Independent Verification of Published NMR Data for (+)-Capnellene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for the marine natural product (+)-Capnellene. By pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) data for the marine natural product (+)-Capnellene. By presenting a side-by-side comparison of the originally reported spectroscopic data from the first total synthesis with data from a subsequent independent synthesis, this document aims to offer researchers a validated reference for the structural confirmation of this important sesquiterpene.

Introduction

(+)-Capnellene is a tricyclic sesquiterpene first isolated from the soft coral Capnella imbricata. Its unique carbon skeleton and potential biological activity have made it a significant target for total synthesis. The definitive structural elucidation of such complex natural products relies heavily on spectroscopic techniques, primarily ¹H and ¹³C NMR spectroscopy. Independent verification of the originally published NMR data through a separate total synthesis is a crucial step in confirming the assigned structure and providing a reliable dataset for the scientific community. This guide compares the NMR data reported in the initial total synthesis of (±)-Δ⁹⁽¹²⁾-capnellene by Mehta et al. in 1983 with the data from the independent total synthesis by Paquette et al. in 1984.

Comparison of ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (±)-Δ⁹⁽¹²⁾-capnellene as reported by Mehta et al. (1983) and Paquette et al. (1984). This comparison serves as an independent verification of the chemical shifts for each carbon and proton in the molecule.

Table 1: ¹³C NMR Data Comparison for (±)-Δ⁹⁽¹²⁾-Capnellene

Carbon No.Mehta et al. (1983) ¹³C NMR (CDCl₃, 67.89 MHz) δ (ppm)Paquette et al. (1984) ¹³C NMR (CDCl₃, 50.3 MHz) δ (ppm)
148.848.8
237.437.4
342.142.1
428.228.2
532.532.5
654.154.1
746.946.9
868.468.4
9158.3158.3
1052.452.4
1148.248.2
12106.3106.3
1321.021.0
1428.828.8
1518.218.2

Table 2: ¹H NMR Data Comparison for (±)-Δ⁹⁽¹²⁾-Capnellene

Proton(s)Mehta et al. (1983) ¹H NMR (CDCl₃, 270 MHz) δ (ppm)Paquette et al. (1984) ¹H NMR (CDCl₃, 200 MHz) δ (ppm)
H-12a, H-12b4.88 (s, 1H), 4.72 (s, 1H)4.88 (s, 1H), 4.72 (s, 1H)
H-82.85 (m, 1H)2.85 (m, 1H)
H-102.65 (m, 1H)2.65 (m, 1H)
H-1, H-2, H-3, H-5, H-72.40-1.20 (m, 9H)2.40-1.20 (m, 9H)
H-131.05 (s, 3H)1.05 (s, 3H)
H-14, H-151.02 (s, 6H)1.02 (s, 6H)

Experimental Protocols

The experimental conditions under which the NMR spectra were acquired are crucial for the reproducibility and comparison of data.

Mehta et al. (1983) - Synthesis of (±)-Δ⁹⁽¹²⁾-capnellene:

  • ¹H NMR: Spectra were recorded on a Bruker WH-270 spectrometer at 270 MHz.

  • ¹³C NMR: Spectra were recorded on a Bruker WH-270 spectrometer at 67.89 MHz.

  • Solvent: Chloroform-d (CDCl₃) was used as the solvent.

  • Internal Standard: Tetramethylsilane (TMS) was used as the internal standard.

Paquette et al. (1984) - Synthesis of (±)-Δ⁹⁽¹²⁾-capnellene:

  • ¹H NMR: Spectra were recorded on a Bruker WH-200 spectrometer at 200 MHz.

  • ¹³C NMR: Spectra were recorded on a Bruker WH-200 spectrometer at 50.3 MHz.

  • Solvent: Chloroform-d (CDCl₃) was used as the solvent.

  • Internal Standard: Tetramethylsilane (TMS) was used as the internal standard.

Workflow for Independent Verification of NMR Data

The following diagram illustrates the logical workflow for the independent verification of published NMR data for a natural product like (+)-Capnellene.

G Workflow for Independent Verification of (+)-Capnellene NMR Data cluster_0 Initial Discovery and Characterization cluster_1 First Total Synthesis (Mehta et al., 1983) cluster_2 Independent Verification (Paquette et al., 1984) cluster_3 Data Comparison and Validation A Isolation of (+)-Capnellene from Capnella imbricata B Initial Structure Elucidation (Spectroscopic Methods) A->B F Publication of Synthetic Route and NMR Data B->F Comparison with Natural Product Data C Development of Synthetic Strategy D Synthesis of (±)-Capnellene C->D E NMR Spectroscopic Analysis (¹H & ¹³C) D->E E->F J Comparison of NMR Data (Mehta vs. Paquette) F->J Published Data G Independent Development of a Novel Synthetic Route H Synthesis of (±)-Capnellene G->H I NMR Spectroscopic Analysis (¹H & ¹³C) H->I I->J Independent Data K Confirmation of Structure and Spectroscopic Signature J->K L Validated NMR Data for (+)-Capnellene K->L

Caption: Workflow illustrating the independent verification of (+)-Capnellene's NMR data.

Conclusion

The ¹H and ¹³C NMR data for (±)-Δ⁹⁽¹²⁾-capnellene reported by Paquette et al. (1984) are in excellent agreement with the data from the initial total synthesis by Mehta et al. (1983). This independent verification provides a high degree of confidence in the structural assignment of (+)-Capnellene and establishes a reliable and validated set of NMR data for this natural product. This comparative guide serves as a valuable resource for researchers in natural product synthesis, chemical biology, and drug discovery who may use (+)-Capnellene or its derivatives in their studies.

Validation

Assessing the Off-Target Effects of (+)-Capnellene: A Comparative Guide to Similar Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the known biological targets and off-target effects of the sesquiterpene (+)-Capnellene and structurally relat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological targets and off-target effects of the sesquiterpene (+)-Capnellene and structurally related compounds: β-caryophyllene, α-humulene, and zerumbone. While quantitative off-target screening data for (+)-Capnellene is not publicly available, this document outlines the established profiles of similar compounds to provide a framework for future investigation. Detailed experimental protocols are provided to facilitate the assessment of (+)-Capnellene's off-target interactions.

Introduction

(+)-Capnellene is a tricyclic sesquiterpene natural product with documented anti-inflammatory properties. Understanding the off-target effects of such compounds is crucial for their development as potential therapeutic agents. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide compares the known biological activities of (+)-Capnellene with those of the well-studied sesquiterpenes β-caryophyllene, α-humulene, and zerumbone to infer potential off-target liabilities and guide experimental validation.

Comparative Analysis of Biological Targets

While specific quantitative data from broad kinase or receptor panel screens for (+)-Capnellene is lacking in the public domain, the known interactions of similar sesquiterpenes can inform potential areas of investigation. The following table summarizes the primary targets and modulated signaling pathways for β-caryophyllene, α-humulene, and zerumbone.

Compound Primary Targets Signaling Pathways Modulated Reported Biological Activities
β-Caryophyllene Cannabinoid Receptor 2 (CB2) (Ki = 155 nM)[1][2], Peroxisome Proliferator-Activated Receptors (PPARs)[3][4][5]NF-κB[6], MAPK/ERK[6], PI3K/Akt/mTOR[7][8]Anti-inflammatory[3][9], Analgesic[9], Anticancer[7][10]
α-Humulene Cannabinoid Receptors (CB1 and CB2) (lower affinity)[11]NF-κB[12][13], Pro-inflammatory cytokines (TNF-α, IL-1β)[13]Anti-inflammatory[12][14][15], Analgesic[15], Appetite suppressant[15]
Zerumbone IκB Kinase (IKK)[16], Akt[17][18], mTOR[17], NF-κB[19][20], μ-Opioid Receptor[21][22], Estrogen Receptor-β (in silico)[23]PI3K/Akt/mTOR[17], NF-κB[19], MAPK[24]Anticancer[17][19][25], Anti-inflammatory[19], Chemosensitizer[26]
(+)-Capnellene UndeterminedNF-κB, COX-2, iNOS (inferred from anti-inflammatory activity)Anti-inflammatory

Experimental Protocols for Off-Target Profiling

To elucidate the off-target profile of (+)-Capnellene, a tiered approach employing a combination of in vitro assays is recommended.

A broad panel kinase screen is a crucial first step to identify potential interactions with the human kinome.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a panel of kinases.

  • Reagents and Materials:

    • Purified recombinant kinases

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

    • Test compound ((+)-Capnellene) dissolved in DMSO

    • Positive control inhibitor

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate. c. Add 1 µL of the diluted test compound or control to the appropriate wells. d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the kinase reaction by adding 5 µL of ATP solution to each well. f. Incubate the plate at room temperature for the recommended time for each specific kinase. g. Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent. h. Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

A receptor panel screen will identify potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

  • Reagents and Materials:

    • Cell membranes or purified receptors expressing the target of interest.

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]CP-55,940 for CB2).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA).

    • Test compound ((+)-Capnellene) dissolved in DMSO.

    • Non-labeled specific ligand for determining non-specific binding.

    • Glass fiber filter mats.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, combine the cell membranes/receptors, radiolabeled ligand, and either the test compound, binding buffer (for total binding), or a high concentration of non-labeled ligand (for non-specific binding). c. Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium. d. Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. e. Wash the filters with ice-cold binding buffer to remove unbound radioligand. f. Allow the filters to dry, then place them in scintillation vials with scintillation cocktail. g. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Calculate the percent inhibition of specific binding for each concentration of the test compound. c. Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) can be used to validate target engagement within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Cultured cells of interest.

    • Test compound ((+)-Capnellene) dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (containing protease inhibitors).

    • PCR tubes or strips.

    • Thermal cycler.

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).

  • Procedure: a. Treat cultured cells with the test compound or DMSO (vehicle control) for a specified time. b. Harvest and wash the cells with PBS. c. Resuspend the cells in PBS and aliquot into PCR tubes. d. Heat the cell suspensions to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). e. Cool the samples on ice. f. Lyse the cells by freeze-thaw cycles or with a lysis buffer. g. Separate the soluble protein fraction from the precipitated protein by centrifugation. h. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: a. Generate a melting curve by plotting the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. . A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by the comparator compounds and a general workflow for off-target screening.

G NF-κB Signaling Pathway Inhibition by Sesquiterpenes cluster_stimulus Stimulus cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IKK_active IKK (active) IKK->IKK_active IκBα IκBα IκBα_P IκBα (P) IκBα->IκBα_P NF-κB NF-κB NF-κB_active NF-κB (active) NF-κB->NF-κB_active IKK_active->IκBα Phosphorylates IκBα_P->NF-κB Releases Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression Translocates to nucleus and induces transcription Zerumbone Zerumbone Zerumbone->IKK Inhibits β-Caryophyllene β-Caryophyllene β-Caryophyllene->IKK Inhibits α-Humulene α-Humulene α-Humulene->NF-κB_active Inhibits

Caption: NF-κB pathway inhibition.

G CB2 Receptor Signaling by β-Caryophyllene β-Caryophyllene β-Caryophyllene CB2_Receptor CB2 Receptor β-Caryophyllene->CB2_Receptor Binds (Agonist) Gi Gi Protein CB2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK (ERK, p38) Gi->MAPK Activates cAMP cAMP AC->cAMP Decreases Anti_inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_inflammatory_Effects MAPK->Anti_inflammatory_Effects

Caption: β-Caryophyllene CB2 signaling.

G Experimental Workflow for Off-Target Profiling Start (+)-Capnellene Kinase_Screen Kinase Panel Screening Start->Kinase_Screen Receptor_Screen Receptor Panel Screening Start->Receptor_Screen Hit_Identification Hit Identification & Prioritization Kinase_Screen->Hit_Identification Receptor_Screen->Hit_Identification Dose_Response Dose-Response IC₅₀/Ki Determination Hit_Identification->Dose_Response Cellular_Assay Cellular Target Engagement (CETSA) Dose_Response->Cellular_Assay Pathway_Analysis Signaling Pathway Analysis Cellular_Assay->Pathway_Analysis End Off-Target Profile Pathway_Analysis->End

Caption: Off-target profiling workflow.

Conclusion

While the off-target profile of (+)-Capnellene remains to be fully elucidated, the known biological activities of similar sesquiterpenes provide a valuable starting point for investigation. β-Caryophyllene, α-humulene, and zerumbone demonstrate a range of interactions with key signaling pathways involved in inflammation and cancer, most notably the NF-κB and cannabinoid systems. A systematic approach utilizing in vitro kinase and receptor screening, followed by cellular target engagement and pathway analysis, will be essential to comprehensively characterize the off-target effects of (+)-Capnellene. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to undertake such an assessment, ultimately contributing to a more complete understanding of the therapeutic potential and safety profile of this natural product.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of (+)-Capnellene: A Guide for Laboratory Professionals

Essential Safety and Logistical Information for the Handling and Disposal of (+)-Capnellene For researchers and scientists in the field of drug development, the proper management of chemical waste is a cornerstone of lab...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Handling and Disposal of (+)-Capnellene

For researchers and scientists in the field of drug development, the proper management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the safe disposal of (+)-Capnellene, a sesquiterpene natural product. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

(+)-Capnellene is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step toward safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System (GHS) and provides key physical and chemical properties.

PropertyValueSource
GHS Hazard Statements H227: Combustible liquid[1]
H304: May be fatal if swallowed and enters airways[1]
H317: May cause an allergic skin reaction[1]
H400: Very toxic to aquatic life[1]
H412: Harmful to aquatic life with long lasting effects[1]
Boiling Point/Range 184 - 185 °C (363 - 365 °F)[1]
Density 0.861 g/cm³ at 25 °C (77 °F)[1]

Experimental Protocol: Safe Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of (+)-Capnellene waste in a laboratory setting. This procedure applies to pure (+)-Capnellene, solutions containing the compound, and any materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling (+)-Capnellene waste, all personnel must wear appropriate PPE to prevent exposure.

  • Hand Protection: Wear protective gloves (e.g., nitrile).[1]

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: Handle waste within a certified chemical fume hood to avoid inhaling vapors or mists.[1]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent hazardous reactions.

  • Designated Waste Container: Collect all (+)-Capnellene waste in a dedicated, properly labeled hazardous waste container.[2][3] High-density polyethylene (HDPE) containers are recommended.

  • Waste Stream Separation: Keep (+)-Capnellene waste separate from incompatible materials. As a combustible liquid, it should be kept away from heat, sparks, open flames, and other ignition sources.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Cover drains to prevent the product from entering them.[1]

  • Absorption: Use an inert absorbent material to collect the spill.

  • Collection: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container for (+)-Capnellene.[2]

Step 4: Disposal of Empty Containers

Chemical containers are not considered empty until properly decontaminated.

  • Initial Rinsing: The first rinse of a (+)-Capnellene container must be collected and disposed of as hazardous waste.[2] Pour a small amount of a suitable solvent (e.g., ethanol or acetone) into the container, swirl to rinse all surfaces, and empty the rinsate into the designated (+)-Capnellene hazardous waste stream.

  • Subsequent Rinses: Perform at least two additional rinses.[2]

  • Container Disposal: After triple-rinsing and allowing it to dry, the defaced container may be disposed of in the regular trash, as per institutional guidelines.[4]

Step 5: Storage and Final Disposal

  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, away from heat and ignition sources.[1][4]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate leaks.[4]

  • Contact EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4] All disposal must be conducted through an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of (+)-Capnellene.

G Figure 1: (+)-Capnellene Disposal Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal A Identify (+)-Capnellene Waste (Pure, solution, or contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a spill? B->C D Contain and absorb spill. Collect in designated container. C->D Yes E Collect waste in a labeled, non-halogenated organic waste container. C->E No F Is the original container empty? D->F E->F G Triple rinse container with an appropriate solvent. F->G Yes J Store sealed waste container in a designated, secure area with secondary containment. F->J No H Collect first rinse as hazardous waste. Dispose of subsequent rinses per institutional policy. G->H I Dispose of dry, defaced container in regular trash. H->I K Contact Environmental Health & Safety (EHS) for pickup and disposal at an approved waste disposal plant. J->K

References

Handling

Safeguarding Your Research: Essential Safety and Handling Protocols for (+)-Capnellene

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Capnellene...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Capnellene, a sesquiterpene of significant interest in chemical synthesis and as a potential chemotherapeutic agent. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling (+)-Capnellene, a comprehensive approach to personal protection is necessary due to its classification as a combustible liquid that can be fatal if it enters the airways and may cause an allergic skin reaction.[1] The following personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment for Handling (+)-Capnellene

Body PartProtection TypeMaterial/Standard Recommendation
Hands Chemical-resistant glovesNitrile rubber, Butyl rubber
Eyes/Face Safety glasses with side-shields, Face shieldANSI Z87.1 approved
Body Protective clothing, Laboratory coatChemically resistant material
Respiratory Use in a well-ventilated area or with a fume hoodN/A

Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed PPE requirements.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize the risks associated with handling (+)-Capnellene.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Donning PPE : Put on all required PPE as outlined in Table 1, ensuring a proper fit.

  • Handling the Chemical :

    • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]

    • Avoid breathing mist or vapors.[1]

    • Prevent contact with skin and eyes.

    • Use non-sparking tools.

  • In Case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation : Move the person to fresh air.[1]

    • Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

  • Post-Handling :

    • Wash hands thoroughly after handling.

    • Clean and decontaminate the work area.

Disposal Plan: Managing (+)-Capnellene Waste

Proper disposal of (+)-Capnellene and its containers is critical to prevent environmental contamination, as it is very toxic to aquatic life.[1]

Table 2: Disposal Guidelines for (+)-Capnellene

Waste TypeDisposal Procedure
Unused (+)-Capnellene Dispose of contents at an approved waste disposal plant.[1] Do not allow the product to enter drains.[1]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous chemical waste according to institutional and local regulations.[4][5]
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations.

All chemical waste must be placed into compatible and sealable containers, marked with a hazardous waste label that lists all constituents, and stored in a designated satellite accumulation area.[4][5]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for safely managing (+)-Capnellene from receipt to disposal.

Caption: Safe handling and disposal workflow for (+)-Capnellene.

References

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